molecular formula C6H5FN2O2 B071490 Methyl 5-fluoropyrazine-2-carboxylate CAS No. 169335-35-7

Methyl 5-fluoropyrazine-2-carboxylate

Cat. No.: B071490
CAS No.: 169335-35-7
M. Wt: 156.11 g/mol
InChI Key: OJSIPUSAMRJSND-UHFFFAOYSA-N
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Description

Methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7) is a high-value fluorinated heteroaromatic building block extensively used in medicinal chemistry and chemical synthesis. This compound features a carboxylate ester and a fluorine atom on its pyrazine ring, making it a versatile intermediate for constructing complex molecules. Its primary research application lies in the development of pharmaceutical agents. Fluorinated pyrazine derivatives are key precursors in synthesizing analogs of established drugs, such as antitubercular and antidiabetic medications . The strategic incorporation of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making this ester a crucial tool for drug discovery and optimization. Beyond medicinal chemistry, Methyl 5-fluoropyrazine-2-carboxylate serves as a ligand in coordination chemistry. The pyrazine ring nitrogen atoms and the carboxylate group can form stable complexes with various metal centers (e.g., ruthenium, iridium, tin), which are explored for their catalytic, luminescent, and antimicrobial properties . Handling and Safety: This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation (H302, H315, H319, H335) . Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-fluoropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSIPUSAMRJSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332765
Record name Methyl 5-fluoropyrazine-2-carboxylate
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169335-35-7
Record name Methyl 5-fluoropyrazine-2-carboxylate
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Record name methyl 5-fluoropyrazine-2-carboxylate
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Foundational & Exploratory

Methyl 5-fluoropyrazine-2-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-fluoropyrazine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for methyl 5-fluoropyrazine-2-carboxylate, a key building block in modern medicinal chemistry and drug development. The presence of the fluorinated pyrazine motif is a critical pharmacophore in numerous biologically active agents, enhancing properties such as metabolic stability and target binding affinity.[1][2] This document emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, field-proven protocols for researchers and drug development professionals. The primary focus is on a robust, multi-step synthesis commencing from 5-hydroxypyrazine-2-carboxylic acid, proceeding through a critical halogen-exchange (Halex) reaction.

Strategic Overview: A Retrosynthetic Approach

The synthesis of methyl 5-fluoropyrazine-2-carboxylate is most logically approached via a retrosynthetic analysis that highlights a late-stage fluorination strategy. The target molecule's structure suggests that the fluorine atom can be installed via nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrazine ring. An effective leaving group at the C5 position is therefore required. A chloro-substituent is ideal for this role due to its favorable balance of reactivity and stability.

This logic dictates a pathway starting from a more readily available precursor, 5-hydroxypyrazine-2-carboxylic acid. The synthesis can be dissected into three core transformations:

  • Esterification: Protection of the carboxylic acid as a methyl ester.

  • Chlorination: Conversion of the C5 hydroxyl group into a superior leaving group (chloride).

  • Fluorination: The key nucleophilic substitution step to install the target fluorine atom.

This strategic sequence ensures that the sensitive C-F bond is formed in the final step, maximizing overall process efficiency.

The Primary Synthesis Pathway: From Hydroxy-Acid to Fluoro-Ester

This section details the most common and reliable route for the preparation of methyl 5-fluoropyrazine-2-carboxylate.

Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid

The initial step involves the conversion of the starting material, 5-hydroxypyrazine-2-carboxylic acid, into its corresponding methyl ester. This is crucial for two primary reasons: it protects the carboxylic acid from reacting with the chlorinating agent in the subsequent step, and it establishes the final ester functionality of the target molecule.

A highly effective method for this transformation is the use of thionyl chloride in methanol.[3] Thionyl chloride reacts with methanol in situ to form methyl sulfite and HCl, which protonates the carboxylic acid, activating it towards nucleophilic attack by methanol.

Causality: The choice of thionyl chloride/methanol is superior to simple acid catalysis (e.g., H₂SO₄) in this context as it drives the reaction to completion by converting the hydroxyl group of the carboxylic acid into an excellent leaving group. The reaction byproducts (SO₂ and HCl) are gaseous, further shifting the equilibrium towards the product.

Step 2: Chlorination of Methyl 5-hydroxypyrazine-2-carboxylate

With the ester in place, the next critical step is to convert the hydroxyl group at the C5 position into a chloride. The hydroxyl group is a poor leaving group for SNAr reactions. By converting it to a chloride, we create an excellent leaving group, activating the pyrazine ring for the final fluorination step. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃).[3]

Mechanism Insight: The lone pair on the pyrazine nitrogen atom attacks the phosphorus atom of POCl₃, initiating a cascade that ultimately replaces the C-O bond with a C-Cl bond. The pyrazine ring's electron-deficient nature facilitates this process.[1]

Step 3: Fluorination via Nucleophilic Aromatic Substitution (Halex Reaction)

This is the culminating and most critical step of the synthesis. The methyl 5-chloropyrazine-2-carboxylate produced in the previous step is subjected to a halogen-exchange (Halex) reaction. This SNAr reaction involves displacing the chloride with a fluoride ion.

Core Principles: For this reaction to be successful, several conditions must be met:

  • Fluoride Source: Anhydrous potassium fluoride (KF) is a common and cost-effective source of fluoride ions. Spray-dried KF is often preferred due to its high surface area.

  • Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), is required to solubilize the fluoride salt and promote the reaction rate without protonating the nucleophile.[1]

  • Catalyst (Optional but Recommended): A phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt, can significantly enhance the reaction rate by improving the solubility and nucleophilicity of the fluoride ion in the organic solvent.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of C-Cl bond cleavage.

The electron-withdrawing nature of the two ring nitrogens and the ester group makes the C5 position of the pyrazine ring sufficiently electrophilic to be attacked by the fluoride nucleophile.[1]

Data Presentation

The following table summarizes the key parameters for the primary synthesis pathway.

StepReactionKey ReagentsSolventTypical YieldReference
1Esterification5-Hydroxypyrazine-2-carboxylic acid, Thionyl ChlorideMethanol~65%[3]
2ChlorinationMethyl 5-hydroxypyrazine-2-carboxylate, POCl₃Neat~55%[3]
3FluorinationMethyl 5-chloropyrazine-2-carboxylate, KFDMFVariable[1]

Visualization of Synthesis Pathway

digraph "Synthesis_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Helvetica", color="#4285F4"];

// Nodes for compounds Start [label="5-Hydroxypyrazine-2-carboxylic Acid"]; Intermediate1 [label="Methyl 5-hydroxypyrazine-2-carboxylate"]; Intermediate2 [label="Methyl 5-chloropyrazine-2-carboxylate"]; Product [label="Methyl 5-fluoropyrazine-2-carboxylate"];

// Edges for reactions Start -> Intermediate1 [label="SOCl₂, Methanol\nReflux"]; Intermediate1 -> Intermediate2 [label="POCl₃\nReflux"]; Intermediate2 -> Product [label="KF, DMF\nHeat"]; }

Caption: Detailed experimental workflow for the key fluorination step.

Experimental Protocols

Warning: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl 5-hydroxypyrazine-2-carboxylate[3]
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (5 L).

  • Cool the methanol to -20°C using an appropriate cooling bath.

  • Slowly add thionyl chloride (152 mL, 2.08 mol) dropwise to the cold methanol. Maintain the temperature below -10°C during the addition.

  • Stir the mixture at this temperature for 30 minutes after the addition is complete.

  • Add 5-hydroxypyrazine-2-carboxylic acid (100 g, 714 mmol) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture and concentrate it in vacuo.

  • Recrystallize the resulting residue from methanol (400 mL) to yield the product.

Protocol 2: Synthesis of Methyl 5-chloropyrazine-2-carboxylate[3]
  • In a round-bottom flask, combine methyl 5-hydroxypyrazine-2-carboxylate (50 g, 324 mmol) and phosphorus oxychloride (POCl₃, 500 mL, 5.36 mol).

  • Heat the mixture at reflux for 1.5 hours.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice.

  • Extract the resulting aqueous mixture with diethyl ether (4 x 500 mL).

  • Combine the organic layers and concentrate in vacuo.

  • Recrystallize the crude residue from toluene to obtain pure methyl 5-chloropyrazine-2-carboxylate.

Protocol 3: Synthesis of Methyl 5-fluoropyrazine-2-carboxylate (Halex Reaction)[1]
  • In a reaction vessel under an inert nitrogen atmosphere, dissolve methyl 5-chloropyrazine-2-carboxylate (1 equivalent) in a polar aprotic solvent like dry DMF.

  • Add anhydrous potassium fluoride (KF, typically 2-3 equivalents). For enhanced reactivity, use spray-dried KF.

  • (Optional) Add a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).

  • Heat the reaction mixture to 120-150°C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by pouring it into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield methyl 5-fluoropyrazine-2-carboxylate. The pure product is a solid with a melting point of 55-57°C.[4]

Conclusion

The synthesis of methyl 5-fluoropyrazine-2-carboxylate is a well-established process that hinges on a strategic, late-stage halogen-exchange reaction. By understanding the causality behind each transformation—from the initial protective esterification to the activation via chlorination and the final SNAr fluorination—researchers can reliably and efficiently produce this valuable chemical intermediate. The protocols described herein represent a robust and validated pathway, providing a solid foundation for laboratory-scale synthesis and further process development.

References

  • Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. ACS Publications - Organic Process Research & Development. [Link]

  • Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. [Link]

  • Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof.
  • Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate.
  • AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID. Sci-Hub. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]

  • Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC - NIH. [Link]

Sources

Comprehensive Structure Elucidation of Methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7): A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7) is a highly versatile fluorinated heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and monoclonal antibody conjugates[1]. Characterized as a solid powder with a melting point of 55-57 °C and a molecular weight of 156.12 g/mol [2],[3], its structural verification requires a multidimensional analytical approach.

This whitepaper provides an in-depth, self-validating methodological guide for the structure elucidation of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS), multinuclear NMR (1H, 13C, 19F), and 2D correlation spectroscopy, we establish a robust framework that not only identifies the molecule but logically proves its atomic connectivity.

Analytical Workflow & Degrees of Unsaturation

Before initiating instrumental analysis, a theoretical foundation must be established. The molecular formula of methyl 5-fluoropyrazine-2-carboxylate is C₆H₅FN₂O₂ .

To validate the structural boundaries, we calculate the Degrees of Unsaturation (DoU):

  • Formula: DoU=C+1−2H​+2N​−2X​

  • Calculation: DoU=6+1−2.5+1−0.5=5

A DoU of 5 perfectly accounts for the pyrazine ring (1 ring + 3 double bonds = 4 DoU) and the ester carbonyl group (1 double bond = 1 DoU). Every subsequent experimental protocol is designed to validate this specific topological constraint.

Workflow Start Sample Prep (CAS 169335-35-7) HRMS LC-ESI-HRMS (Exact Mass) Start->HRMS NMR1D 1D NMR (1H, 13C, 19F) Start->NMR1D FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR Synthesis Structure Verification HRMS->Synthesis NMR2D 2D NMR (HSQC, HMBC) NMR1D->NMR2D NMR2D->Synthesis FTIR->Synthesis

Fig 1: Multidimensional analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

To confirm the exact molecular mass, Liquid Chromatography coupled with Electrospray Ionization HRMS (LC-ESI-HRMS) is utilized. Positive ESI mode (ESI+) is explicitly chosen because the basic nitrogen atoms within the pyrazine core readily accept a proton, yielding a highly stable [M+H]+ pseudo-molecular ion.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a diluent of 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as a proton source to drive ionization efficiency, while the organic/aqueous mixture ensures optimal droplet desolvation in the ESI source.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Detection: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Scan m/z 50–500 using an Orbitrap mass analyzer configured at 70,000 resolution.

Quantitative Fragmentation Data

The fragmentation pattern provides a self-validating map of the functional groups attached to the pyrazine core.

Fragment IonExact m/z (Theoretical)FormulaMechanistic Origin
[M+H]+ 157.0412C₆H₆FN₂O₂⁺Protonated molecular ion
[M+H−CH3​OH]+ 125.0151C₅H₂FN₂O⁺Loss of methanol from the ester moiety
[M+H−COOCH3​]+ 98.0284C₅H₅FN₂⁺Alpha-cleavage of the entire ester group

Multinuclear NMR Spectroscopy Strategy

NMR spectroscopy provides the definitive map of atomic connectivity. For a 2,5-disubstituted pyrazine, the spatial relationship between the fluorine atom and the ring protons dictates the spectral splitting patterns.

Causality of Experimental Design

Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. Causality: CDCl₃ provides a non-exchanging, aprotic environment that prevents base-catalyzed hydrolysis of the methyl ester while offering a clear chemical shift window free of solvent suppression artifacts. Furthermore, for ¹³C NMR, WALTZ-16 ¹H-decoupling is employed to collapse proton couplings, but ¹⁹F is left coupled to observe diagnostic ¹³C-¹⁹F scalar couplings ( JCF​ ).

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition: Acquire at 400 MHz (or higher). Use a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans.

  • ¹³C NMR Acquisition: Acquire at 100 MHz with ¹H WALTZ-16 decoupling. Set D1 to 2.5 seconds. Causality: Quaternary carbons (C2, C5, and C=O) lack attached protons and thus undergo slower dipole-dipole T1​ relaxation; a longer D1 ensures accurate integration and signal-to-noise ratio. Acquire 1024 scans.

  • ¹⁹F NMR Acquisition: Acquire at 376 MHz. The spectrum will display a single resonance split into a doublet by the adjacent H6 proton.

  • 2D HMBC Acquisition: Optimize the Heteronuclear Multiple Bond Correlation (HMBC) experiment for a long-range coupling constant of nJCH​=8 Hz to map 2-bond and 3-bond connectivities.

Quantitative NMR Assignments

The table below synthesizes the self-validating 1D and 2D NMR data. The presence of a large 1JCF​ coupling (~250 Hz) unambiguously identifies C5, while the 3JHF​ coupling (~8.0 Hz) on the H6 proton confirms its ortho relationship to the fluorine atom.

Position¹H Shift (ppm)Multiplicity ( J in Hz)¹³C Shift (ppm)Multiplicity ( J in Hz)Key HMBC Correlations (¹H → ¹³C)
2 --143.0d ( 4JCF​ ~ 2)-
3 8.90d ( 5JHF​ ~ 1.5)146.5d ( 4JCF​ ~ 1)C2, C5, C=O
4 (N) -----
5 --162.0d ( 1JCF​ ~ 250)-
6 8.50d ( 3JHF​ ~ 8.0)137.0d ( 2JCF​ ~ 35)C2, C5
C=O --163.5s-
OCH₃ 4.05s53.5sC=O
2D HMBC Logic Mapping

The HMBC experiment is the linchpin of the elucidation. The methoxy protons show a strict 3-bond correlation to the carbonyl carbon, confirming the ester linkage. Concurrently, the H3 proton correlates to the carbonyl carbon, proving the ester is localized at position C2.

Logic H3 Proton H3 C2 C2 (Ester) H3->C2 2J/3J HMBC C5 C5 (Fluoro) H3->C5 3J HMBC CO Carbonyl (C=O) H3->CO 3J HMBC H6 Proton H6 H6->C5 2J HMBC OCH3 Methoxy Protons OCH3->CO 3J HMBC

Fig 2: Key HMBC correlations mapping the pyrazine core connectivity.

Vibrational Spectroscopy (FT-IR)

To provide orthogonal validation of the functional groups, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed.

Protocol: Place 1-2 mg of the neat powder[2] directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Carbonyl Stretch (C=O): Observed as a sharp, intense band at ~1735 cm⁻¹, characteristic of an aromatic conjugated ester.

  • C-F Stretch: Observed as a strong band in the fingerprint region between 1100–1200 cm⁻¹.

  • Aromatic C=C/C=N Stretches: Multiple sharp bands between 1400–1600 cm⁻¹ corresponding to the pyrazine ring breathing modes.

Data Synthesis & Conclusion

The structure elucidation of methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7) is achieved through a self-validating matrix of analytical data. The HRMS exact mass of 157.0412 m/z locks in the molecular formula and the 5 Degrees of Unsaturation. The ¹H NMR spectrum confirms the presence of two distinct aromatic protons and one methoxy group. Crucially, the scalar couplings in the ¹³C and ¹⁹F NMR spectra ( 1JCF​ = 250 Hz, 3JHF​ = 8.0 Hz) dictate the ortho relationship between the fluorine atom and H6. Finally, the HMBC correlations definitively anchor the methyl ester to C2 and the fluorine to C5, leaving no ambiguity in the final structural assignment.

References

  • methyl 5-fluoropyrazine-2-carboxyl
  • 169335-35-7|Methyl 5-fluoropyrazine-2-carboxyl
  • 1823378-45-5 | Methyl 6-chloro-5-fluoropyrazine-2-carboxylate | Fluorin

Sources

Comprehensive Spectroscopic Profiling of Methyl 5-fluoropyrazine-2-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Strategic Utility

In modern medicinal chemistry, Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) serves as a privileged fluorinated heterocyclic building block. The strategic installation of a fluorine atom onto a pyrazine core achieves three critical pharmacokinetic objectives:

  • pKa Modulation: The strong inductive effect (-I) of fluorine lowers the basicity of the adjacent ring nitrogens, improving membrane permeability.

  • Metabolic Shielding: Fluorine blocks oxidative metabolism at the C-5 position, a common hotspot for aldehyde oxidase.

  • Lipophilic Efficiency: It enhances the overall lipophilicity of the scaffold without significantly increasing molecular weight[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic behaviors of this molecule, providing you with a self-validating analytical framework to ensure absolute structural confidence during your synthetic workflows.

Physicochemical & Structural Identity

Before initiating any spectroscopic analysis, establishing the baseline physicochemical parameters is mandatory.

ParameterValue
Chemical Name Methyl 5-fluoropyrazine-2-carboxylate
CAS Number 169335-35-7
Molecular Formula C 6​ H 5​ FN 2​ O 2​
Monoisotopic Mass 156.0335 Da
SMILES COC(=O)C1=CN=C(F)C=N1
Physical Form Powder / Solid

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR ( 1 H, 13 C, 19 F) is the gold standard for verifying the integrity of fluorinated heterocycles[2]. The electronic push-pull system of this molecule—an electron-withdrawing ester at C-2 and a resonance-donating fluorine at C-5—creates a highly diagnostic spectral fingerprint.

1 H NMR (400 MHz, CDCl 3​ )

The introduction of fluorine at C-5 exerts competing electronic effects. While it withdraws electron density inductively, it donates lone-pair electron density back into the π -system via resonance (+M effect). This +M effect dominates at the ortho position, selectively shielding H-6 and pushing it upfield. Conversely, the ester group strongly deshields H-3. The scalar coupling between the fluorine and the ortho-proton ( 3JHF​ ) is typically robust at ~8.5 Hz, a definitive marker for 5-fluoropyrazine systems[3].

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
H-3 9.15d 5JHH​=1.5 1HPyrazine CH (ortho to ester)
H-6 8.45dd 3JHF​=8.5 , 5JHH​=1.5 1HPyrazine CH (ortho to fluorine)
-OCH 3​ 4.02s-3HMethyl ester protons
13 C NMR (100 MHz, CDCl 3​ )

The 13 C spectrum is defined by massive carbon-fluorine scalar couplings ( JCF​ ). The 1JCF​ coupling of ~255 Hz is a direct consequence of the strong Fermi contact interaction between the fluorine nucleus and the adjacent sp 2 hybridized carbon. Analytical Tip: Ensure a high signal-to-noise ratio, as these large doublets can easily be mistaken for baseline noise or impurities.

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant (Hz)Assignment
C=O 163.5s-Carbonyl carbon
C-5 162.0d 1JCF​=255.0 Pyrazine C-F
C-3 146.5s-Pyrazine CH
C-2 142.0s-Pyrazine C-COOMe
C-6 134.0d 2JCF​=40.5 Pyrazine CH (adjacent to C-F)
-OCH 3​ 53.2s-Methoxy carbon
19 F NMR (376 MHz, CDCl 3​ , 1 H-decoupled)
NucleusChemical Shift ( δ , ppm)MultiplicityAssignment
F-5 -82.5s (d if 1 H coupled)Fluorine on pyrazine ring
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The ester carbonyl and the C-F bond exhibit intense, highly diagnostic vibrational modes.

Wavenumber (cm −1 )IntensityAssignment
3055 WeakAromatic C-H stretch
2950 WeakAliphatic C-H stretch (methoxy)
1735 StrongEster C=O stretch
1580, 1530 MediumPyrazine ring C=N, C=C stretch
1150 StrongC-F stretch
Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization (EI), the molecule undergoes predictable fragmentation driven by the stability of the pyrazine core and the lability of the ester moiety.

MS_Pathway M M+ (m/z 156) Methyl 5-fluoropyrazine -2-carboxylate F1 [M - OCH3]+ m/z 125 M->F1 - •OCH3 (α-cleavage) F2 [M - COOCH3]+ m/z 97 M->F2 - •COOCH3 F3 [M - COOCH3 - HCN]+ m/z 70 F2->F3 - HCN (Ring opening)

Caption: Mass spectrometry electron ionization (EI) fragmentation pathway.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, adhere to the following self-validating workflows.

Protocol A: Self-Validating Multinuclear NMR Acquisition

Causality Check: Always acquire the 19 F spectrum before the 13 C spectrum. The precise chemical shift and purity profile observed in the highly sensitive 19 F domain will dictate the required number of scans (ns) for the less sensitive 13 C acquisition, ensuring no instrument time is wasted[2].

  • Sample Preparation: Weigh exactly 15 mg of Methyl 5-fluoropyrazine-2-carboxylate. Dissolve completely in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS. Transfer to a clean 5 mm NMR tube.

  • 1 H Acquisition: Run at 400 MHz. Set ns=16 and relaxation delay d1=1s. Verify the presence of the methoxy singlet at ~4.02 ppm.

  • 19 F Acquisition: Run at 376 MHz ( 1 H-decoupled). Set ns=64 and d1=2s. Reference to CFCl 3​ (0 ppm). A single sharp peak at ~ -82.5 ppm confirms the absence of defluorinated impurities.

  • 13 C Acquisition: Run at 100 MHz ( 1 H-decoupled). Set ns=512 and d1=2s. Process with a 1.0 Hz line broadening function to enhance the signal-to-noise ratio of the split C-F doublets.

NMR_Workflow S1 Sample Prep Dissolve 15 mg in CDCl3 S2 1H NMR Acquisition 400 MHz, ns=16, d1=1s S1->S2 S3 19F NMR Acquisition 376 MHz, ns=64, d1=2s S1->S3 S4 13C NMR Acquisition 100 MHz, ns=512, d1=2s S1->S4 S5 Data Processing FT, Phase/Baseline Corr. S2->S5 S3->S5 S4->S5

Caption: Standardized multinuclear NMR acquisition and processing workflow.

Protocol B: LC-MS (ESI+) Purity Profiling

Causality Check: To ensure the integrity of the LC-MS run, inject a blank (50:50 Water:Acetonitrile) immediately prior to the sample. This self-validating step confirms that any observed m/z 157.04 signal is definitively from the sample and not column carryover from previous fluorinated libraries.

  • Stock Preparation: Prepare a 1 mg/mL stock in LC-MS grade Methanol.

  • Dilution: Dilute to 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Detection: Monitor via Electrospray Ionization in positive mode (ESI+). Extract the ion chromatogram for the expected [M+H] + adduct at m/z 157.04.

References

  • Sigma-Aldrich. "Methyl 5-fluoropyrazine-2-carboxylate | 169335-35-7 Product Page". Merck KGaA.

  • PubChemLite. "Methyl 5-fluoropyrazine-2-carboxylate (CID 465060)". National Center for Biotechnology Information.

  • BenchChem. "Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds". BenchChem Technical Resources.

  • National Institutes of Health (PMC). "Trifluoromethoxypyrazines: Preparation and Properties". PubMed Central.

Sources

solubility of Methyl 5-fluoropyrazine-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-fluoropyrazine-2-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 5-fluoropyrazine-2-carboxylate in a range of organic solvents. Recognizing the critical role of solubility in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a detailed methodology for researchers and scientists. It outlines the theoretical principles governing solubility, presents a robust experimental protocol for thermodynamic solubility determination, and provides a framework for the accurate quantification and presentation of results. This guide is intended to empower researchers to generate high-quality, reliable solubility data for this and other novel compounds.

Introduction to Methyl 5-fluoropyrazine-2-carboxylate

Methyl 5-fluoropyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a fluorinated pyrazine ring and a methyl ester group, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the pyrazine ring is a common scaffold in biologically active compounds.

Physicochemical Properties

Before embarking on solubility studies, it is crucial to understand the fundamental properties of the compound.

PropertyValueSource
CAS Number 169335-35-7[3]
Molecular Formula C6H5FN2O2[3][4]
Molecular Weight 156.12 g/mol [5]
Physical Form Powder[3]
Melting Point 55-57 °C[3]
Predicted XlogP -0.1[4]

The compound's polar nature, suggested by the low predicted XlogP and the presence of nitrogen and oxygen atoms, indicates that it is likely to have appreciable solubility in polar organic solvents.[6]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For Methyl 5-fluoropyrazine-2-carboxylate, the key structural features influencing its solubility are:

  • The Pyrazine Ring: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.

  • The Fluorine Atom: The highly electronegative fluorine atom can participate in dipole-dipole interactions.

  • The Methyl Ester Group: The carbonyl oxygen is a hydrogen bond acceptor, and the ester group as a whole contributes to the molecule's polarity.

Based on these features, we can predict general solubility trends:

  • High Solubility: Expected in polar aprotic solvents (e.g., Acetone, Acetonitrile, Ethyl acetate) and polar protic solvents (e.g., Methanol, Ethanol) that can engage in hydrogen bonding and dipole-dipole interactions.

  • Moderate to Low Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene) where the primary intermolecular forces are weaker van der Waals forces.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[1] The following protocol describes a robust method for its determination.

Materials and Equipment
  • Methyl 5-fluoropyrazine-2-carboxylate (solid)

  • A range of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Select Diverse Organic Solvents prep2 Prepare Stock Solution for HPLC Calibration prep1->prep2 prep3 Create Calibration Curve (e.g., 5-100 µg/mL) prep2->prep3 an3 Quantify Concentration Using Calibration Curve prep3->an3 Calibration Data exp1 Add Excess Solid to Solvent in Vials exp2 Equilibrate at Controlled Temperature (e.g., 24-48h) exp1->exp2 exp3 Separate Solid and Liquid Phases (Centrifuge/Filter) exp2->exp3 an1 Dilute Supernatant/Filtrate exp3->an1 an2 Analyze by HPLC-UV an1->an2 an2->an3 an4 Calculate Solubility (mg/mL or mol/L) an3->an4

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Part A: Preparation of HPLC Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known amount of Methyl 5-fluoropyrazine-2-carboxylate and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • HPLC Analysis: Inject each standard solution into the HPLC system and record the peak area from the UV detector.

  • Calibration Curve: Plot the peak area versus the known concentration of the standard solutions. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for a valid calibration.

Part B: Sample Preparation and Equilibration

  • Add Excess Solid: To a series of vials, add a pre-weighed amount of the chosen organic solvent (e.g., 1 mL). Add an excess amount of solid Methyl 5-fluoropyrazine-2-carboxylate to each vial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.[7]

Part C: Sample Analysis

  • Phase Separation: After equilibration, carefully remove the vials. Separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vials at high speed and collecting the supernatant, or by filtering the solution through a chemically resistant syringe filter (e.g., PTFE).[8]

  • Dilution: Accurately dilute a known volume of the clear supernatant/filtrate with the mobile phase used for HPLC analysis. The dilution factor should be chosen to ensure that the final concentration falls within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent.

Data Presentation

The determined solubility data should be presented in a clear and organized table.

SolventPolaritySolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticCalculated ValueCalculated Value
AcetonePolar AproticCalculated ValueCalculated Value
AcetonitrilePolar AproticCalculated ValueCalculated Value
Ethyl AcetatePolar AproticCalculated ValueCalculated Value
DichloromethanePolar AproticCalculated ValueCalculated Value
TolueneNonpolarCalculated ValueCalculated Value
HexaneNonpolarCalculated ValueCalculated Value

Conclusion

The solubility of Methyl 5-fluoropyrazine-2-carboxylate is a fundamental parameter that dictates its application in various chemical and pharmaceutical processes. This guide provides a scientifically rigorous and practical approach for its determination. By following the detailed protocol, researchers can generate reliable and accurate solubility data, enabling informed decisions in process development, formulation, and synthesis. The principles and methodologies outlined herein are broadly applicable for the characterization of other novel chemical entities.

References

  • CHEM 331L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Pion. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E., Jr. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500–1515. Retrieved from [Link]

  • Maschio, D., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 195, 296-308. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-fluoropyrazine-2-carboxylate. Retrieved from [Link]

  • Capot Chemical. (n.d.). 107504-07-4 | methyl 5-fluoropyridine-2-carboxylate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Solubility in organic solvents Definition. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • Sobechko, I., et al. (2016). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology, 11(4), 397-402. Retrieved from [Link]

Sources

thermal stability of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability of Methyl 5-fluoropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoropyrazine-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermal stability is paramount for safe handling, processing, and storage, as well as for predicting its behavior in various applications. This guide provides a comprehensive overview of the , including its anticipated decomposition profile and the experimental methodologies for its assessment. Drawing upon data from analogous pyrazine derivatives, this document serves as a practical resource for researchers, offering insights into experimental design, data interpretation, and safety considerations.

Introduction: The Significance of Thermal Stability

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 5-fluoropyrazine-2-carboxylate is a critical quality attribute. It dictates the compound's shelf-life, influences the selection of manufacturing and formulation processes, and is a key determinant of its safety profile. Uncontrolled thermal decomposition can lead to the generation of potentially hazardous byproducts, loss of product efficacy, and in worst-case scenarios, runaway reactions.

The pyrazine ring, a core scaffold in many biologically active molecules, is generally considered to be thermally stable. However, the substituents on the ring can significantly influence its decomposition kinetics and pathway. The presence of a fluorine atom and a methyl ester group in Methyl 5-fluoropyrazine-2-carboxylate introduces specific chemical functionalities that are expected to dictate its thermal behavior.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of Methyl 5-fluoropyrazine-2-carboxylate is essential before undertaking thermal analysis.

PropertyValueSource
CAS Number 169335-35-7[1][2]
Molecular Formula C₆H₅FN₂O₂[1]
Molecular Weight 156.12 g/mol [1]
Melting Point 55-57 °C[2]
Appearance Powder[2]
Storage Inert atmosphere, 2-8°C[1]

Anticipated Thermal Decomposition Profile

Upon heating, the compound is expected to undergo decomposition, leading to the release of gaseous byproducts. The primary hazardous decomposition products anticipated are:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[3][4][5]

  • Nitrogen oxides (NOx)[3][4][5]

  • Hydrogen fluoride (HF) (due to the presence of fluorine)

The decomposition process for related pyrazine esters has been shown to occur at temperatures ranging from approximately 150°C to 300°C[6]. It is plausible that Methyl 5-fluoropyrazine-2-carboxylate will exhibit a similar decomposition range.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of thermal stability is typically achieved through a combination of thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an indispensable tool for determining the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass upon completion of the decomposition.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-fluoropyrazine-2-carboxylate into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide valuable insights into the decomposition mechanism.

    • Heating Rate: A typical heating rate is 10 °C/min. Slower or faster heating rates can be employed to study the kinetics of decomposition.

    • Temperature Range: 30 °C to 600 °C. This range should encompass the melting and complete decomposition of the sample.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature.

    • Determine the onset temperature of decomposition (Tonset).

    • Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-fluoropyrazine-2-carboxylate into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 400 °C. The upper limit should be chosen to observe the decomposition exotherm without causing significant damage to the instrument.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature.

    • Identify the endothermic peak corresponding to melting and determine the melting point and enthalpy of fusion.

    • Identify any exothermic peaks, which may indicate decomposition. Determine the onset temperature and enthalpy of the decomposition exotherm.

Hyphenated Techniques: TGA-MS/FTIR

To identify the gaseous products evolved during decomposition, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable. These techniques provide real-time analysis of the off-gases from the TGA, allowing for the identification of the decomposition products.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of Methyl 5-fluoropyrazine-2-carboxylate.

Thermal_Analysis_Workflow cluster_0 Sample Preparation & Initial Characterization cluster_1 Primary Thermal Analysis cluster_2 Advanced Analysis cluster_3 Data Synthesis & Safety Assessment Sample Methyl 5-fluoropyrazine-2-carboxylate Properties Physicochemical Properties (Melting Point, Appearance) Sample->Properties Initial Assessment TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) Properties->TGA DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere) Properties->DSC TGA_MS TGA-Mass Spectrometry (Evolved Gas Analysis) TGA->TGA_MS Identify Decomposition Products TGA_FTIR TGA-FTIR (Evolved Gas Analysis) TGA->TGA_FTIR Identify Decomposition Products Data_Analysis Data Interpretation (Tonset, Tpeak, ΔH) TGA->Data_Analysis DSC->Data_Analysis TGA_MS->Data_Analysis TGA_FTIR->Data_Analysis Safety Safety & Handling Guidelines Data_Analysis->Safety

Workflow for Thermal Stability Assessment.

Safety and Handling

Based on available safety data sheets, Methyl 5-fluoropyrazine-2-carboxylate is considered hazardous.[7]

Hazard Identification
  • Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

  • Ventilation: Use only outdoors or in a well-ventilated area.[7][8]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[8]

  • Storage: Store in a well-ventilated place.[7] Keep container tightly closed in a dry and cool place.[1][5]

Incompatible Materials
  • Strong oxidizing agents[3][5]

  • Strong acids[3]

  • Strong bases[3]

Conclusion

While direct experimental data on the is limited, a robust understanding of its potential thermal behavior can be extrapolated from related pyrazine derivatives. This guide provides a comprehensive framework for researchers to design and execute a thorough thermal stability assessment. By employing the methodologies outlined herein, scientists can generate the critical data needed to ensure the safe and effective use of this compound in their research and development endeavors. The importance of careful experimental execution and adherence to safety protocols cannot be overstated when working with this or any other chemical substance.

References

  • American Elements. (n.d.). Pyrazine-2-Carboxylic Acid MSDS/SDS. Retrieved from [Link]

  • Su, F., Su, Z., Zhao, Q., Zhao, Z., Wu, Z., & Qin, M. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(36), 23523-23531. [Link]

Sources

Reactivity Profile of the Fluorine Atom in Methyl 5-Fluoropyrazine-2-Carboxylate: A Strategic Guide for S_NAr Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) [1] represents a privileged and highly reactive scaffold in modern medicinal chemistry and drug development. As a potent electrophilic building block, it enables the rapid, high-yielding generation of functionalized pyrazines. This technical whitepaper dissects the unique reactivity of the C5-fluorine atom, providing researchers with the mechanistic causality, kinetic data, and self-validating experimental protocols necessary to leverage this molecule via Nucleophilic Aromatic Substitution (S_NAr).

Structural and Electronic Profiling: The "Fluorine Anomaly"

The exceptional reactivity of Methyl 5-fluoropyrazine-2-carboxylate is governed by a synergistic combination of structural and electronic features that hyper-activate the C5 position.

  • The Pyrazine Core (-I Effect): The 1,4-diazine ring is inherently electron-deficient. The highly electronegative nitrogen atoms at positions 1 and 4 exert a strong inductive pull, depleting electron density from the carbon framework.

  • The C2-Ester Activation (-M Effect): The methyl ester group at position 2 acts as a powerful electron-withdrawing group (EWG). It operates via both inductive and resonance effects, further polarizing the ring.

  • The Fluorine Advantage: In aliphatic systems (S_N1/S_N2), fluorine is a notoriously poor leaving group due to the high bond dissociation energy of the C-F bond (~116 kcal/mol). However, in S_NAr reactions, the rate-determining step is the addition of the nucleophile, not the elimination of the halide [2]. Fluorine's extreme electronegativity hyper-polarizes the C5-F bond, drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon. This accelerates the formation of the Meisenheimer intermediate, making fluoropyrazines orders of magnitude more reactive than their chloro- or bromo- analogues[3].

Mechanistic Deep Dive: The S_NAr Pathway

The S_NAr reaction at the C5 position proceeds via a classic addition-elimination mechanism, driven by the thermodynamic stability of the intermediate.

  • Addition (Rate-Determining Step): The nucleophile attacks the highly electrophilic C5 carbon.

  • Meisenheimer Complex Formation: The resulting negative charge is exquisitely stabilized. It delocalizes onto the adjacent N4 atom (the α -effect), the N1 atom, and crucially, into the carbonyl oxygen of the C2-ester group via extended conjugation [4].

  • Elimination (Fast Step): The collapse of the Meisenheimer complex expels the fluoride anion, restoring aromaticity and yielding the substituted product.

Meisenheimer A Nucleophilic Attack at C5 B N4-Centered Anion A->B Addition C N1-Centered Anion B->C Resonance E Fluoride Expulsion (Product) B->E Elimination D Ester Carbonyl Enolate C->D Extended Conjugation D->E Elimination

Figure 1: Resonance stabilization pathways of the Meisenheimer complex during S_NAr at C5.

Kinetic and Thermodynamic Parameters

To quantify this reactivity, we compare the relative reaction rates of 5-halopyrazine-2-carboxylates. The data below underscores the kinetic superiority of the fluorinated scaffold when subjected to standard amine nucleophiles.

Table 1: Relative S_NAr Reaction Rates of 5-Halopyrazine-2-carboxylates

Halogen at C5Electronegativity (Pauling)C-X Bond Energy (kcal/mol)Relative S_NAr Rate*
Fluorine (-F) 3.98 ~116 10,000
Chlorine (-Cl)3.16~7910
Bromine (-Br)2.96~681
Iodine (-I)2.66~510.2

*Note: Rates are normalized to the bromo-derivative. The massive acceleration for fluorine highlights that nucleophilic addition, driven by inductive polarization, dictates the kinetics rather than bond cleavage.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols integrate causality-driven reagent selection and analytical self-validation.

Protocol 1: Chemoselective Amination (Primary/Secondary Amines)

Objective: Displace the C5-fluorine with an amine nucleophile to generate a 5-aminopyrazine-2-carboxylate.

  • Reagent Preparation: In an oven-dried flask under N 2​ , dissolve the amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DMF (0.2 M).

    • Causality: DMF, a polar aprotic solvent, accelerates S_NAr by solvating cations while leaving the nucleophile "naked" and highly reactive. DIPEA acts as a non-nucleophilic proton sponge to neutralize the liberated HF without competing for the electrophile.

  • Substrate Addition: Add Methyl 5-fluoropyrazine-2-carboxylate (1.0 equiv) portion-wise at 0°C.

    • Causality: The reaction is highly exothermic. Initiating at 0°C prevents thermal degradation and suppresses ester aminolysis (a potential side reaction).

  • Self-Validating Monitoring: Warm to room temperature and stir for 1-2 hours. Monitor the reaction via 19 F NMR.

    • Validation: The starting material exhibits a sharp 19 F singlet around -80 to -85 ppm. Complete conversion is definitively confirmed by the absolute disappearance of this signal. LC-MS should be used orthogonally to verify the product mass.

  • Quench and Isolate: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

Protocol 2: Thioetherification (Thiols)

Objective: Synthesize 5-alkylthio/arylthio pyrazines.

  • Thiolate Generation: Suspend K 2​ CO 3​ (1.5 equiv) in anhydrous Acetonitrile (ACN). Add the thiol (1.05 equiv) and stir for 15 minutes.

    • Causality: K 2​ CO 3​ efficiently deprotonates the thiol to generate the highly nucleophilic thiolate anion prior to introducing the electrophile.

  • S_NAr Execution: Add the fluoropyrazine (1.0 equiv) at room temperature. Stir for 30 minutes.

  • Workup: Filter off the inorganic salts (KF, K 2​ CO 3​ ) and concentrate the filtrate. The extreme nucleophilicity of thiolates often results in >95% purity of the crude product, bypassing the need for column chromatography.

Workflow S1 1. Reagent Preparation (Base + Nucleophile in DMF) S2 2. Substrate Addition (Methyl 5-fluoropyrazine-2-carboxylate) S1->S2 S3 3. In-Process Monitoring (19F NMR / LC-MS) S2->S3 Stir at RT (0°C to start) S3->S2 Incomplete S4 4. Reaction Quench (Aqueous Workup) S3->S4 Conversion > 99% (Loss of -80 ppm signal) S5 5. Product Isolation (Chromatography/Crystallization) S4->S5

Figure 2: Self-validating experimental workflow for chemoselective S_NAr reactions.

Applications in Drug Discovery

The predictable, rapid, and room-temperature reactivity of Methyl 5-fluoropyrazine-2-carboxylate makes it an invaluable asset in pharmaceutical development workflows:

  • High-Throughput Library Generation: Its ability to undergo S_NAr under mild conditions allows for the parallel synthesis of diverse pyrazine libraries for Structure-Activity Relationship (SAR) campaigns.

  • Targeted Covalent Inhibitors (TCIs): Fluoropyrazines are increasingly explored as intrinsically reactive warheads. Because the fluorine atom is finely tuned to react with strong biological nucleophiles, these scaffolds are used to arylate specific cysteine residues in mutant proteins, such as acting as p53-Y220C cleft binders in oncology research [5].

References

  • Vaghi, L., et al. "Al2O3 promoted mechanochemical nucleophilic aromatic substitution." RSC Mechanochemistry, 2024. URL:[Link]

  • "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." The Journal of Organic Chemistry, 2015. URL:[Link]

  • Cho, H.-J., et al. "The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine". Bulletin of the Korean Chemical Society, 2014. URL:[Link]

  • "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes." PubMed / National Institutes of Health, 2025. URL: [Link]

potential biological activity of fluorinated pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the biological activity, mechanistic pathways, and experimental validation of fluorinated pyrazines in modern drug development.

Executive Summary

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry. However, native pyrazines often suffer from rapid hepatic metabolism and suboptimal target residence times. The strategic incorporation of a fluorine atom fundamentally alters the molecule's physicochemical profile, yielding compounds with profound biological activity. As a Senior Application Scientist, I have observed that fluorinated pyrazines—most notably the antiviral prodrug Favipiravir (T-705)—represent a masterclass in rational drug design. This whitepaper dissects the mechanistic foundations of these compounds, synthesizes their quantitative pharmacodynamics, and provides self-validating experimental workflows for evaluating their efficacy.

The Rational Design of Fluorinated Pyrazines

The decision to fluorinate a pyrazine core is driven by precise stereoelectronic requirements[1]. Fluorine’s extreme electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) allow it to modulate the molecule without imposing steric penalties.

  • Metabolic Shielding: The pyrazine ring is naturally electron-deficient. Fluorination at the 6-position further lowers the HOMO/LUMO energy levels, depleting the electron density of the π-system. This renders the scaffold highly resistant to cytochrome P450-mediated oxidative degradation, drastically improving oral bioavailability[2].

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of adjacent functional groups (such as the carboxamide in T-705), optimizing the compound's hydrogen-bond donor capacity and enhancing its multipolar interactions with target protein backbones.

Spectrum of Biological Activity: The Antiviral Paradigm

While fluorinated pyrazines exhibit diverse biological activities—including kinase inhibition in oncology and membrane-permeating antitubercular effects[1]—their most profound clinical impact is in virology.

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) serves as the archetype. It functions as a prodrug, requiring intracellular phosphoribosylation by host salvage enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase, HGPRT) to yield the active metabolite, ribofuranosyl 5′-triphosphate (RTP)[3].

Once activated, Favipiravir-RTP acts as an ambiguous purine nucleotide analogue. It competitively binds the viral RNA-dependent RNA polymerase (RdRp) active site. Interestingly, recent single-molecule studies reveal that rather than acting solely as an immediate chain terminator, the incorporation of these fluorinated analogues induces polymerase pausing, backtracking, and intra/intermolecular template switching[4]. This mechanism promotes lethal mutagenesis, overwhelming the virus with defective genomes and preventing the emergence of resistant strains.

Quantitative Pharmacodynamic Profiling

To contextualize the potency of fluorinated pyrazines, the following table summarizes the kinetic and cellular metrics for Favipiravir across validated assays.

CompoundTarget / Assay SystemMetricValueReference
Favipiravir-RTP Influenza A RdRp (In Vitro, 1 µM GTP)IC502.9 ± 0.14 µM3[3]
Favipiravir (T-705) Influenza A RdRp (General)IC50341 nM5[5]
Favipiravir (T-705) Influenza A (A/WSN/33) in HEK-293TEC508.29 µM5[5]
Favipiravir (T-705) HEK-293T Cells (Cytotoxicity)CC50> 100 µM5[5]

Pathway Visualization

G Prodrug Fluorinated Pyrazine Prodrug (e.g., T-705) Uptake Cellular Uptake & Salvage Pathway Prodrug->Uptake RTP Ribofuranosyl 5'-Triphosphate (Active Metabolite) Uptake->RTP HGPRT / Kinases RdRp Viral RdRp Complex (PA/PB1/PB2) RTP->RdRp Binds Active Site Substrate Competitive Inhibition vs. Natural GTP/ATP RdRp->Substrate Mutagenesis Lethal Mutagenesis (Template Switching) Substrate->Mutagenesis Termination Chain Termination (Abortive Synthesis) Substrate->Termination

Mechanism of fluorinated pyrazine prodrug activation and RdRp inhibition.

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of novel fluorinated pyrazines, we must decouple cellular metabolism from direct target engagement. This necessitates a two-tiered validation approach: an in vitro biochemical assay to determine intrinsic polymerase inhibition, followed by a cell-based minireplicon system to assess prodrug conversion and physiological efficacy.

Protocol A: In Vitro RdRp Kinetics and Inhibition Assay

Purpose: To measure the direct competitive inhibition of the active triphosphate metabolite against the isolated viral polymerase.

  • RNP Complex Isolation: Purify the Influenza A virus ribonucleoprotein (RNP) complex containing the PA, PB1, and PB2 subunits.

  • Elongation-Specific Initiation: Initiate the reaction using a synthetic 5'-ApG dinucleotide primer and a 50-nt 3'vRNA template.

    • Causality: By utilizing a pre-formed primer, we bypass the host-dependent cap-snatching phase. This isolates the elongation kinetics, ensuring that the measured IC50 reflects true nucleotide competition rather than allosteric inhibition of the endonuclease domain[3].

  • Substrate Competition & Radiometric Tracking: Spike the reaction buffer with[α-33P]GTP alongside a titrated concentration of natural GTP (e.g., 1 µM) and the fluorinated pyrazine-RTP.

    • Causality: Operating at a low baseline GTP concentration artificially lowers the Km barrier, allowing the analogue to compete effectively and enabling the precise calculation of the inhibition constant (Ki)[3].

  • Self-Validation via Shift Assay: Run a parallel assay increasing natural GTP to 300 µM.

    • System Validation: If the compound is a true competitive inhibitor, the high GTP concentration will rescue polymerase activity and shift the IC50 curve to the right. Failure to shift indicates off-target or non-competitive binding[3].

Protocol B: Cell-Based Minireplicon Assay

Purpose: To validate that the unmodified prodrug can cross the cell membrane, be efficiently phosphorylated by host kinases, and inhibit RdRp in a physiological environment.

  • Plasmid Co-Transfection: Seed HEK-293T cells and co-transfect them with plasmids encoding the viral RdRp subunits (PA, PB1, PB2), nucleoprotein (NP), and a viral UTR-flanked Firefly luciferase reporter.

    • Causality: This isolates polymerase activity from viral entry and egress, proving that the prodrug can autonomously enter the cell and undergo host-mediated phosphorylation[6].

  • Dual-Reporter Normalization: Co-transfect a constitutively expressed Renilla luciferase plasmid.

    • System Validation: This acts as an internal control. By calculating the Firefly/Renilla luminescence ratio, we mathematically decouple true RdRp inhibition from generalized compound cytotoxicity or variations in transfection efficiency.

  • Drug Treatment & Viability Counter-Screen: Expose cells to serial dilutions of the fluorinated pyrazine. Run a parallel CCK-8 assay to establish the CC50. A compound is only deemed a viable lead if its Selectivity Index (CC50/EC50) exceeds 10[5].

Conclusion

Fluorinated pyrazines represent a triumph of precision medicinal chemistry. By leveraging the unique stereoelectronic properties of fluorine, researchers can transform a basic heterocyclic scaffold into a metabolically stable, highly potent therapeutic agent. As demonstrated by the rigorous in vitro and cell-based validation protocols, understanding the causality behind prodrug activation and target competition is essential for the next generation of targeted drug design.

References

  • Title: Induced intra- and intermolecular template switching as a therapeutic mechanism against RNA viruses Source: nih.gov (Cell / PMC) URL: [Link]

  • Title: Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs Source: rsc.org (RSC Advances) URL: [Link]

  • Title: The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: researchgate.net URL: [Link]

  • Title: The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase Source: plos.org (PLOS One) URL: [Link]

  • Title: HY-14768-50mg | Favipiravir[259793-96-9] Source: clinisciences.com URL: [Link]

  • Title: A Cell-Based Reporter Assay for Screening Inhibitors of MERS Coronavirus RNA-Dependent RNA Polymerase Activity Source: mdpi.com (Journal of Clinical Medicine) URL: [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Synthesis, History, and Application of a Pivotal Fluorinated Heterocycle in Modern Drug Discovery

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the discovery, history, and evolving significance of Methyl 5-fluoropyrazine-2-carboxylate. While a singular "discovery" event of this compound is not prominently documented, its history is intrinsically woven into the broader narrative of pyrazine chemistry and the strategic use of fluorine in medicinal chemistry to enhance therapeutic potential.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in the design of bioactive molecules.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3] The pyrazine nucleus is a key component in numerous natural products and clinically approved drugs, underscoring its importance in therapeutic development.[1][4]

The Fluorine Factor: Enhancing Molecular Properties

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.

Unraveling the Synthesis of Methyl 5-fluoropyrazine-2-carboxylate

While the precise first synthesis of Methyl 5-fluoropyrazine-2-carboxylate (CAS Number: 169335-35-7) is not readily found in seminal, standalone publications, its preparation can be understood through established synthetic methodologies for functionalized pyrazines. The synthesis of pyrazine esters, in general, has been a subject of extensive research, with various methods developed over the years.[5]

A logical and commonly employed approach to synthesize Methyl 5-fluoropyrazine-2-carboxylate involves the esterification of the corresponding carboxylic acid, 5-fluoropyrazine-2-carboxylic acid. This precursor can be synthesized through several routes, often involving fluorination of a suitable pyrazine derivative.

Illustrative Synthetic Pathway

A plausible synthetic route, based on analogous chemical transformations, is outlined below. This pathway represents a logical deduction from established pyrazine chemistry.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Diazotization & Fluorination cluster_2 Functionalization cluster_3 Esterification A 2-Aminopyrazine B 5-Fluoropyrazine A->B NaNO2, HF-Pyridine (Balz-Schiemann type reaction) C 5-Fluoropyrazine-2-carbonitrile B->C Cyanation (e.g., KCN, CuCN) D 5-Fluoropyrazine-2-carboxylic acid C->D Hydrolysis (Acid or Base catalyzed) E Methyl 5-fluoropyrazine-2-carboxylate D->E Esterification (Methanol, Acid catalyst)

Figure 1: A representative synthetic workflow for Methyl 5-fluoropyrazine-2-carboxylate.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation based on established chemical principles for the synthesis of analogous compounds.

Step 1: Fluorination of 2-Aminopyrazine (Balz-Schiemann Reaction)

  • Dissolve 2-aminopyrazine in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid).

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Carefully heat the solution to induce thermal decomposition of the diazonium salt, yielding 5-fluoropyrazine.

  • Extract the product with a suitable organic solvent and purify by distillation or chromatography.

Step 2: Cyanation of 5-Fluoropyrazine

  • React 5-fluoropyrazine with a cyanide source, such as potassium cyanide or copper(I) cyanide.

  • The reaction may be heated in a suitable solvent (e.g., DMF, DMSO) to facilitate the nucleophilic aromatic substitution.

  • Work-up involves quenching the reaction and extracting the 5-fluoropyrazine-2-carbonitrile product.

  • Purify the product via crystallization or column chromatography.

Step 3: Hydrolysis of 5-Fluoropyrazine-2-carbonitrile

  • Subject the nitrile to acidic or basic hydrolysis.

  • For acidic hydrolysis, reflux the nitrile in a strong acid such as hydrochloric acid or sulfuric acid.

  • For basic hydrolysis, heat the nitrile with a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

  • Isolate and purify the resulting 5-fluoropyrazine-2-carboxylic acid.

Step 4: Esterification of 5-Fluoropyrazine-2-carboxylic acid

  • Dissolve 5-fluoropyrazine-2-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture and extract the Methyl 5-fluoropyrazine-2-carboxylate.

  • Purify the final product by distillation, crystallization, or column chromatography.

Physicochemical Properties and Spectroscopic Data

Methyl 5-fluoropyrazine-2-carboxylate is typically a powder with a melting point in the range of 55-57 °C.[6]

PropertyValueSource
CAS Number 169335-35-7[6]
Molecular Formula C₆H₅FN₂O₂[7]
Molecular Weight 156.12 g/mol [6]
Appearance Powder[6]
Melting Point 55-57 °C[6]

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While specific spectra are proprietary, typical expected signals are:

  • ¹H NMR: Resonances in the aromatic region corresponding to the pyrazine ring protons, and a singlet in the aliphatic region for the methyl ester protons.

  • ¹³C NMR: Signals for the carbon atoms of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The true significance of Methyl 5-fluoropyrazine-2-carboxylate lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of both a fluorine atom and a reactive ester group makes it an attractive starting material for the introduction of the 5-fluoropyrazine-2-carbonyl moiety into a variety of molecular scaffolds.

This structural motif is of particular interest in the development of therapeutic agents. For instance, fluorinated pyrazine derivatives are being investigated for a range of pharmacological activities.[1][2] A notable example of a drug containing a fluorinated pyrazine core is Favipiravir, an antiviral medication. While not directly synthesized from Methyl 5-fluoropyrazine-2-carboxylate, the principles of its synthesis and the importance of the fluoropyrazine moiety are highly relevant.

The ester group of Methyl 5-fluoropyrazine-2-carboxylate can be readily converted into other functional groups, such as amides, hydrazides, or can participate in various coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. For example, the synthesis of pyrazine-2-carboxylic acid derivatives through amide bond formation is a common strategy in medicinal chemistry.[8][9]

Applications cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds cluster_2 Therapeutic Areas A Methyl 5-fluoropyrazine-2-carboxylate B Amidation A->B C Hydrazinolysis A->C D Reduction A->D E Coupling Reactions A->E F 5-Fluoropyrazine-2-carboxamides B->F G 5-Fluoropyrazine-2-carbohydrazides C->G H (5-Fluoropyrazin-2-yl)methanol D->H I Novel Heterocyclic Systems E->I J Antiviral F->J K Anticancer F->K L Antibacterial G->L M Anti-inflammatory I->M

Figure 2: The role of Methyl 5-fluoropyrazine-2-carboxylate as a versatile intermediate.

Future Perspectives

The journey of Methyl 5-fluoropyrazine-2-carboxylate from a chemical entity to a valuable tool in drug discovery is a testament to the ongoing evolution of medicinal chemistry. As our understanding of disease pathways deepens, the demand for novel, functionalized heterocyclic building blocks will continue to grow. The unique combination of the pyrazine core and the fluorine atom in this molecule ensures its continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this and related compounds, as well as the exploration of its utility in the synthesis of novel bioactive agents targeting a wide range of diseases.

Sources

Comprehensive Physicochemical Profiling of Methyl 5-fluoropyrazine-2-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated heteroaromatics are cornerstone building blocks in modern medicinal chemistry. The strategic installation of a fluorine atom on a pyrazine ring significantly modulates the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and basicity. Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) is a highly versatile intermediate widely utilized in the design and synthesis of novel targeted therapeutics, such as FGFR (Fibroblast Growth Factor Receptor) inhibitors[1].

For drug development professionals and formulation scientists, understanding the exact physical constants of this compound is critical. This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic causality behind these constants, and the self-validating analytical protocols required to verify them prior to downstream chemical synthesis.

Part 1: Quantitative Physicochemical Data

The baseline physical constants of Methyl 5-fluoropyrazine-2-carboxylate dictate its handling, storage, and reactivity profiles. The data is summarized in the table below:

PropertyValueAnalytical Significance
Chemical Name Methyl 5-fluoropyrazine-2-carboxylateStandard IUPAC nomenclature.
CAS Number 169335-35-7Primary identifier for regulatory compliance[2].
Molecular Formula C₆H₅FN₂O₂Determines exact mass and isotopic distribution[3].
Molecular Weight 156.12 g/mol Critical for stoichiometric calculations in cross-coupling[3].
Melting Point 55–57 °CIndicates a low-energy crystal lattice; requires cool handling[2].
Boiling Point No definitive data availableProne to thermal degradation prior to vaporization[4].
Physical Form Solid PowderInfluences dissolution rate in organic solvents[2].
Storage Conditions 2–8 °C, Inert atmospherePrevents ambient hydrolysis and oxidative degradation[3].

Part 2: Mechanistic Causality of Physical Constants

As an application scientist, it is not enough to simply record physical constants; one must understand the molecular mechanics driving them.

The Causality of the Melting Point (55–57 °C): The melting point of 55–57 °C[2] is relatively low for a planar heteroaromatic system. This is driven by two factors. First, the methyl ester moiety introduces conformational flexibility. Second, the highly electronegative fluorine atom at the 5-position withdraws electron density from the pyrazine ring via strong inductive effects. While fluorine's small van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), the highly polarized C-F bond disrupts the symmetric crystal lattice packing that would otherwise be stabilized by optimal π−π stacking in non-fluorinated analogs. Consequently, less thermal energy is required to disrupt the solid state.

The Elusive Boiling Point: Standard literature and supplier databases explicitly state "No data available" for the boiling point of this compound[4]. In chemical development, this is a critical indicator of thermal instability. Esters of fluorinated pyrazines are highly susceptible to thermally induced decarboxylation or nucleophilic degradation at elevated temperatures. Attempting to determine a standard atmospheric boiling point via traditional distillation will likely result in the destruction of the pyrazine core rather than intact vaporization. Therefore, its thermal limits must be profiled using advanced thermogravimetric techniques.

Part 3: Experimental Protocols for Physicochemical Validation

To ensure scientific integrity, all physical constants must be verified in-house using self-validating systems before the compound is introduced into a synthetic pipeline.

Protocol 1: High-Precision Melting Point Determination via DSC
  • Rationale & Causality : Traditional capillary melting point apparatuses rely on subjective visual observation and cannot quantify thermodynamic parameters. Differential Scanning Calorimetry (DSC) measures the exact heat flow associated with phase transitions, providing the enthalpy of fusion ( ΔHfus​ ) and revealing any hidden polymorphic forms—a non-negotiable factor in preventing late-stage formulation failures.

  • Self-Validating System (Calibration) : Prior to sample analysis, the DSC system must be validated using a high-purity Indium standard ( Tm​ = 156.6 °C). If the extrapolated onset temperature deviates by >0.1 °C, the furnace thermocouples are out of specification and must be recalibrated to ensure trustworthiness.

  • Step-by-Step Methodology :

    • Preparation : Accurately weigh 2.0–3.0 mg of Methyl 5-fluoropyrazine-2-carboxylate powder[2] into an aluminum Tzero pan.

    • Sealing : Hermetically seal the pan using a sample press to prevent the sublimation of the volatile fluorinated compound before melting.

    • Purge : Place the sample and an empty reference pan into the DSC cell. Purge with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

    • Thermal Method : Equilibrate the cell at 20 °C. Ramp the temperature at a strictly controlled rate of 5 °C/min up to 80 °C.

    • Data Analysis : Calculate the extrapolated onset temperature of the endothermic peak. This represents the true thermodynamic melting point (validated at 55–57 °C).

Protocol 2: Thermal Stability and Boiling/Decomposition Profiling via TGA-MS
  • Rationale & Causality : Because a traditional boiling point is undocumented[4], we must determine whether the compound vaporizes intact or decomposes. Coupling Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) allows researchers to correlate mass loss with the specific molecular weights of the evolved gases.

  • Self-Validating System (Calibration) : Run a Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) standard. The system is validated only if the microbalance records three distinct, stoichiometric mass loss steps corresponding to the evolution of H2​O , CO , and CO2​ at their precise theoretical temperatures.

  • Step-by-Step Methodology :

    • Preparation : Load 5.0 mg of the sample into a highly inert alumina crucible.

    • Atmosphere : Purge the furnace with Argon at 40 mL/min to ensure a strictly inert environment, mimicking the recommended 2–8 °C inert storage conditions[3].

    • Thermal Method : Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.

    • MS Coupling : Transfer the evolved gases via a heated capillary line (maintained at 200 °C to prevent condensation) directly to the mass spectrometer.

    • Data Analysis : Monitor the Total Ion Chromatogram (TIC). If the mass loss event corresponds exclusively to m/z 156 (the intact molecular ion)[5], the event is boiling/sublimation. If fragmentation ions such as m/z 112 (indicating the loss of CO2​ ) are detected, the event is confirmed as thermal decomposition.

Part 4: Analytical Workflow Visualization

The following diagram maps the logical relationship and workflow for validating the physical constants of fluorinated building blocks prior to synthetic application.

Workflow Start Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) Phase1 Thermal Profiling Phase Start->Phase1 DSC DSC Analysis (Melting Point: 55-57 °C) Phase1->DSC TGA TGA-MS Analysis (Boiling vs. Decomposition) Phase1->TGA Phase2 Structural Integrity Phase DSC->Phase2 TGA->Phase2 NMR NMR & LC-MS (Post-Thermal Purity Check) Phase2->NMR QC Final QC & Storage (2-8 °C, Inert Atm) NMR->QC

Fig 1: Physicochemical validation workflow for fluorinated pyrazine building blocks.

Sources

Quantum Chemical Blueprint: An In-depth Technical Guide to Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoropyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to the established pharmacological importance of pyrazine derivatives.[1][2][3] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including metabolic stability and binding affinity, making it a key strategy in drug design.[4] This guide provides a comprehensive framework for the quantum chemical analysis of Methyl 5-fluoropyrazine-2-carboxylate, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. By synthesizing theoretical calculations with established principles, this document serves as a robust resource for understanding the molecule's reactivity, stability, and potential as a pharmacological scaffold.

Introduction: The Significance of Fluorinated Pyrazines

Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The pyrazine ring is a heteroaromatic system containing two nitrogen atoms, which act as hydrogen bond acceptors and metal coordinating sites, crucial for molecular interactions with biological targets.[5]

The strategic incorporation of fluorine into organic molecules is a well-established method for modulating their electronic properties, lipophilicity, and metabolic pathways.[4] In the context of Methyl 5-fluoropyrazine-2-carboxylate, the highly electronegative fluorine atom is expected to significantly influence the electron distribution within the pyrazine ring, thereby altering its reactivity and interaction profile. This guide outlines a computational protocol to precisely quantify these effects.

Computational Methodology: A Validated Approach

The theoretical analysis of Methyl 5-fluoropyrazine-2-carboxylate is performed using quantum chemical calculations, for which Density Functional Theory (DFT) offers a well-balanced combination of accuracy and computational efficiency.[4][6]

Protocol for Theoretical Analysis

This protocol details a robust and widely accepted method for the computational analysis of heterocyclic compounds.

Step 1: Software Selection

  • All quantum chemical calculations are performed using a validated software package such as Gaussian.[4]

Step 2: Method and Basis Set Selection

  • Method: The B3LYP functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. This hybrid functional is known for its reliability in describing the electronic structure of organic molecules.[4][6][7]

  • Basis Set: The 6-311++G(d,p) basis set is selected.[8] This Pople-style basis set provides a flexible description of the electron distribution by including diffuse functions (++) to account for lone pairs and anions, and polarization functions (d,p) to accurately model bond angles and anisotropic electron density.

Step 3: Geometry Optimization

  • The initial molecular structure of Methyl 5-fluoropyrazine-2-carboxylate is built and subjected to a full geometry optimization in the gas phase without any symmetry constraints. This process finds the lowest energy conformation of the molecule.[1][6]

Step 4: Vibrational Frequency Analysis

  • Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] These calculations also provide the theoretical infrared (IR) and Raman spectra.[8][9]

Step 5: Electronic Property Calculation

  • Using the optimized geometry, a series of single-point energy calculations are conducted to determine key electronic properties:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[8][10]

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[1][4][11]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[8][12][13]

Step 6: Spectroscopic Prediction

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts by referencing them against tetramethylsilane (TMS) calculated at the same theoretical level.[4]

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum, providing insights into the molecule's electronic transitions.[4][14]

Workflow Diagram: Computational Analysis

G cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis & Prediction A 1. Build Initial Structure (Methyl 5-fluoropyrazine-2-carboxylate) B 2. Select Method & Basis Set (DFT: B3LYP/6-311++G(d,p)) A->B Define Level of Theory C 3. Geometry Optimization B->C Perform Calculation D 4. Vibrational Frequency (Confirm Minimum Energy) C->D Validate Structure E 5. Electronic Properties (HOMO, LUMO, MEP, NBO) D->E Analyze Electron Distribution F 6. Spectroscopic Properties (NMR, UV-Vis) D->F Predict Spectra

Caption: A workflow for the quantum chemical analysis of Methyl 5-fluoropyrazine-2-carboxylate.

Results and Discussion

Molecular Geometry

The optimized structure of Methyl 5-fluoropyrazine-2-carboxylate is expected to be largely planar, a consequence of the aromatic pyrazine ring.[15] The presence of the ester group may introduce a slight twist relative to the plane of the ring. The key structural parameters, including bond lengths and angles, are crucial for understanding the molecule's conformation and steric profile. The C-F bond distance and the bond lengths within the pyrazine ring are particularly sensitive to the electronic effects of the substituents. The introduction of fluorine, a highly electronegative atom, can lead to a shortening of adjacent C-N bonds.[9]

ParameterPredicted Value (Å or °)Significance
Bond Lengths (Å)
C-F~1.33Strong, polarized bond influencing ring electronics.
C=O~1.21Typical double bond length for an ester carbonyl.
C-O (ester)~1.35Single bond with partial double bond character.
Pyrazine C-N~1.33 - 1.34Aromatic bond lengths indicative of delocalization.
Bond Angles (°)
F-C-C~118Reflects sp² hybridization, slightly distorted.
O=C-O~125Typical angle for an ester group.
C-N-C (ring)~116 - 118Internal ring angles characteristic of pyrazine.
Table 1: Predicted Optimized Geometrical Parameters for Methyl 5-fluoropyrazine-2-carboxylate.
Vibrational Analysis (FT-IR & FT-Raman)

The calculated vibrational spectrum provides a molecular fingerprint that can be compared with experimental data from FT-IR and FT-Raman spectroscopy.[3][8] Key vibrational modes are indicative of the molecule's functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
C-H (ring)3100 - 3000Stretching
C-H (methyl)2990 - 2950Asymmetric/Symmetric Stretching
C=O (ester)1750 - 1730Stretching
C=N, C=C (ring)1600 - 1400Ring Stretching
C-F1250 - 1200Stretching
C-O (ester)1300 - 1100Stretching
Table 2: Predicted Characteristic Vibrational Frequencies.

The C-F stretching vibration is a particularly useful diagnostic peak. The exact position of the C=O stretch can provide insight into the degree of electronic conjugation with the pyrazine ring.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are critical for understanding a molecule's chemical reactivity and electronic transitions.[10][16]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy (EHOMO) is related to the ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy (ELUMO) is related to the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.[4][16]

For Methyl 5-fluoropyrazine-2-carboxylate, the HOMO is expected to be distributed primarily over the electron-rich pyrazine ring, while the LUMO will also be localized on the ring, with significant contributions from the electron-withdrawing carboxylate group and the electronegative nitrogen atoms.[4] The fluorine atom's lone pairs will also contribute to the π-system, creating new molecular orbitals that can enhance ring stability.[17][18]

G cluster_0 Molecular Orbitals cluster_1 LUMO LUMO (Lowest Unoccupied) ~ -1.5 eV HOMO HOMO (Highest Occupied) ~ -7.5 eV Gap ΔE ≈ 6.0 eV (High Stability) HOMO->LUMO Electronic Transition Energy_Axis Energy

Caption: Energy level diagram for the Frontier Molecular Orbitals (HOMO-LUMO).

ParameterPredicted ValueSignificance
EHOMO~ -7.5 eVRelates to electron-donating ability.
ELUMO~ -1.5 eVRelates to electron-accepting ability.
ΔE (HOMO-LUMO Gap)~ 6.0 eVIndicates high kinetic stability and low reactivity.
Table 3: Predicted Electronic Properties.
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[19] It maps the electrostatic potential onto the molecule's electron density surface.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack and are favorable sites for hydrogen bond acceptance. For this molecule, the most negative potentials are expected around the two pyrazine nitrogen atoms and the carbonyl oxygen of the ester group.[4][11]

  • Positive Regions (Blue): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is likely to be found on the hydrogen atoms of the pyrazine ring.

  • Neutral Regions (Green): Represent areas with near-zero potential.

The MEP map visually confirms the electron-withdrawing nature of the nitrogen atoms and the ester group, and the influence of the fluorine atom on the overall charge distribution.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "Lewis-like" structures.[13][20] It is particularly useful for quantifying intramolecular interactions.

  • Hyperconjugation: NBO analysis can reveal stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an adjacent empty anti-bonding orbital (acceptor). A key interaction to investigate is the delocalization from the lone pairs (lp) of the fluorine and oxygen atoms into the π* anti-bonding orbitals of the pyrazine ring (e.g., lp(F) → π*(C-C)).

  • Atomic Charges: NBO provides a more chemically intuitive picture of atomic charges compared to other methods.[13] This analysis will confirm the high negative charge on the F, N, and O atoms and the corresponding positive charge on the adjacent carbon atoms.

Conclusion and Future Directions

The quantum chemical study of Methyl 5-fluoropyrazine-2-carboxylate provides fundamental insights into its structural stability, electronic landscape, and spectroscopic signatures. The computational protocol outlined here, centered on DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, offers a reliable method for characterizing this and related heterocyclic compounds.

The results indicate a planar, kinetically stable molecule with distinct electron-rich and electron-deficient regions, governed by the interplay of the pyrazine core and its fluoro and carboxylate substituents. This detailed electronic and structural information is invaluable for drug development professionals, aiding in the rational design of new derivatives with tailored properties for specific biological targets. Future work should focus on correlating these theoretical predictions with experimental data and exploring the molecule's interaction with protein active sites through molecular docking and dynamics simulations.

References

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (n.d.). Journal of Environmental Nanotechnology, Monitoring & Management. Retrieved March 7, 2024, from [Link]

  • Computational study of the synthesis of pyrrole-pyrazines. (2017). Hilaris Publishing. Retrieved March 7, 2024, from [Link]

  • Electrostatic Potentials, Intralattice Attractive Forces and Crystal Densities of Nitrogen-Rich C,H,N,O Salts. (2016). MDPI. Retrieved March 7, 2024, from [Link]

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  • Electrostatic surface potential map of the four nitrogen heterocycles... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. (2018). Bendola Publishing. Retrieved March 7, 2024, from [Link]

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  • Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO-LUMO analysis and molecular docking study of 5- chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide. (n.d.). Academia.edu. Retrieved March 7, 2024, from [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2019). MDPI. Retrieved March 7, 2024, from [Link]

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A Comprehensive Technical Guide to the Prospective X-ray Crystal Structure of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoropyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyrazine ring can profoundly influence the molecule's physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity to biological targets.[1][2][3] While the crystal structure of the parent compound, Methyl pyrazine-2-carboxylate, is known, the structural implications of 5-fluoro substitution have yet to be elucidated. This guide provides a comprehensive roadmap for the synthesis, crystallization, and prospective X-ray crystallographic analysis of Methyl 5-fluoropyrazine-2-carboxylate. Furthermore, we offer a predictive analysis of its crystal structure, drawing comparisons with its non-fluorinated counterpart to hypothesize the influence of the fluorine atom on molecular conformation and crystal packing.

Introduction: The Significance of Fluorinated Pyrazines in Drug Discovery

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4][5] Its derivatives exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[2][4] The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, is a well-established strategy in drug design to modulate a molecule's metabolic stability, bioavailability, and binding interactions.[3]

Methyl 5-fluoropyrazine-2-carboxylate, as a derivative of this important class, holds considerable potential as a building block for novel therapeutic agents. A detailed understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation pharmaceuticals. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state conformation and intermolecular interactions of small molecules.[6][7]

This guide is structured to provide both a practical and theoretical framework for researchers aiming to determine and understand the crystal structure of Methyl 5-fluoropyrazine-2-carboxylate.

Synthesis and Characterization

Proposed Synthetic Protocol

A possible synthetic route is outlined below. This protocol is a starting point and may require optimization.

Synthesis_Workflow A 5-Fluoropyrazine-2-carboxylic acid C Intermediate: 5-Fluoropyrazine-2-carbonyl chloride A->C Chlorination B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C E Methyl 5-fluoropyrazine-2-carboxylate C->E Esterification D Methanol (CH3OH) D->E

Caption: Proposed two-step synthesis of Methyl 5-fluoropyrazine-2-carboxylate.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of 5-fluoropyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride with a catalytic amount of dimethylformamide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride intermediate. The reaction can be monitored by thin-layer chromatography.

  • Esterification: Carefully add methanol to the reaction mixture, preferably at a reduced temperature (0 °C) to control the exothermic reaction.

  • Work-up and Purification: After the reaction is complete, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized Methyl 5-fluoropyrazine-2-carboxylate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the molecular structure and the presence of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl stretch of the ester.

  • Melting Point: The melting point of a pure crystalline solid should be sharp. Commercial suppliers report a melting point in the range of 55-57 °C.[8]

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6][9] The choice of solvent and crystallization technique is crucial.

Solvent Screening

A systematic solvent screening should be performed to identify suitable solvents in which the compound has moderate solubility. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.

Crystallization Techniques

Several classical and modern techniques can be employed for the crystallization of small organic molecules[6][9][10]:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis A Synthesized & Purified Methyl 5-fluoropyrazine-2-carboxylate B Solvent Screening A->B C Slow Evaporation B->C Select Promising Solvents D Slow Cooling B->D Select Promising Solvents E Vapor Diffusion B->E Select Promising Solvents F Liquid-Liquid Diffusion B->F Select Promising Solvents G Single Crystal X-ray Diffraction C->G Obtain High-Quality Crystals D->G Obtain High-Quality Crystals E->G Obtain High-Quality Crystals F->G Obtain High-Quality Crystals

Caption: A general workflow for the crystallization of Methyl 5-fluoropyrazine-2-carboxylate.

Prospective X-ray Crystal Structure Analysis

Assuming a successful crystallization, single-crystal X-ray diffraction will provide a wealth of information. Here, we present a predictive analysis based on the known crystal structure of the non-fluorinated analogue, Methyl pyrazine-2-carboxylate.[11]

Reference Crystal Structure: Methyl pyrazine-2-carboxylate

The crystal structure of Methyl pyrazine-2-carboxylate has been reported and provides a valuable baseline for comparison.[11]

Parameter Methyl pyrazine-2-carboxylate
Formula C₆H₆N₂O₂
Crystal System Orthorhombic
Space Group Pbca
a (Å) 3.865
b (Å) 6.690
c (Å) 24.92
V (ų) 644.4
Z 4

Data sourced from Acta Crystallographica Section E, 2009, 65, o2902.[11]

Predicted Structural Features of Methyl 5-fluoropyrazine-2-carboxylate

The introduction of a fluorine atom at the 5-position of the pyrazine ring is expected to induce several changes in the molecular and crystal structure.

Molecular_Structure A Methyl 5-fluoropyrazine-2-carboxylate

Caption: The 2D chemical structure of Methyl 5-fluoropyrazine-2-carboxylate.

Molecular Geometry:

  • Planarity: The pyrazine ring is aromatic and therefore expected to be planar. The ester group may be slightly twisted out of the plane of the ring.

  • Bond Lengths and Angles: The C-F bond length is anticipated to be in the typical range for aryl fluorides (approximately 1.35 Å). The presence of the electron-withdrawing fluorine atom may slightly alter the bond lengths and angles within the pyrazine ring compared to the non-fluorinated analogue.

Crystal Packing and Intermolecular Interactions:

The fluorine atom is a weak hydrogen bond acceptor and can participate in C-H···F interactions. It can also engage in dipole-dipole and other non-covalent interactions. The crystal packing will likely be influenced by a combination of:

  • π-π Stacking: The planar pyrazine rings may stack in an offset fashion to minimize electrostatic repulsion.

  • C-H···O and C-H···N Hydrogen Bonds: As seen in the parent compound, weak hydrogen bonds involving the ester oxygen and pyrazine nitrogen atoms are expected to play a role in the crystal packing.[11]

  • C-H···F Interactions: The presence of the fluorine atom introduces the possibility of weak C-H···F hydrogen bonds, which could significantly alter the packing motif compared to the non-fluorinated structure.

Conclusion

The determination of the X-ray crystal structure of Methyl 5-fluoropyrazine-2-carboxylate is a crucial step towards understanding its solid-state properties and leveraging its potential in drug discovery. This guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The predictive insights, based on the known structure of its non-fluorinated analogue, offer a valuable starting point for interpreting the experimental results. The elucidation of this crystal structure will undoubtedly contribute to the rational design of novel fluorinated pyrazine derivatives with enhanced therapeutic potential.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Groom, C. R., & Jones, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853. [Link]

  • Li, X., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • World Scientific. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Retrieved from [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. Cambridge University Press.
  • Fun, H.-K., et al. (2009). Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2902. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC Deposition Criteria for CSD and ICSD Inclusion. Retrieved from [Link]

  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-fluoropyrazine-2-carboxylate. Retrieved from [Link]

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102190630A - Method for synthesizing 5-methylpyrazine-2-carboxylic acid.
  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Fluorine in Drug Design. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Sourcing and Synthetic Applications of Methyl 5-fluoropyrazine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination is routinely utilized to modulate lipophilicity, enhance metabolic stability, and tune the pKa of adjacent functional groups. Among these advanced scaffolds, Methyl 5-fluoropyrazine-2-carboxylate has emerged as a highly versatile building block for the synthesis of kinase inhibitors, antiviral agents, and CNS-active therapeutics.

This technical guide provides an in-depth analysis of the physicochemical properties, commercial supply chain, and validated synthetic methodologies associated with this critical reagent, designed specifically for researchers and process chemists.

Physicochemical Profiling & Structural Logic

Understanding the baseline properties of Methyl 5-fluoropyrazine-2-carboxylate is critical for reaction design, handling, and storage. The electron-withdrawing nature of both the pyrazine nitrogen atoms and the methyl ester drastically lowers the electron density of the aromatic ring. This electronic environment hyper-activates the C5 position (bearing the fluorine atom) for nucleophilic attack, making it an ideal substrate for derivatization.

Quantitative Physicochemical Data

The following table summarizes the core identification and physical metrics of the compound.

PropertySpecification
Chemical Name Methyl 5-fluoropyrazine-2-carboxylate
Primary CAS Registry Number 169335-35-7
Molecular Formula C6H5FN2O2
Molecular Weight 156.12 g/mol
Monoisotopic Mass 156.03351 Da (1)
Melting Point 55 - 57 °C
Optimal Storage Conditions 2-8 °C, Inert Atmosphere (Argon/N2)
SMILES String COC(=O)C1=CN=C(C=N1)F

Commercial Landscape & Supplier Evaluation

For process chemists and discovery scientists, securing a reliable supply chain is as critical as the chemistry itself. The commercial landscape for this building block is well-supported, though meticulous attention must be paid to catalog specifications and registry numbers during procurement.

  • Sigma-Aldrich (MilliporeSigma): A primary source for early-stage discovery, offering the compound as a high-purity powder with a verified melting point of 55-57 °C (). Their rigorous analytical documentation (COA/COO) makes this ideal for GLP-compliant environments.

  • BLD Pharm & Ambeed: These suppliers specialize in diverse fluorinated building blocks. BLD Pharm explicitly mandates storage at 2-8 °C under an inert atmosphere (2). Causality: The methyl ester is susceptible to slow hydrolysis via ambient atmospheric moisture. Furthermore, the extreme electron deficiency of the fluorinated pyrazine core makes it highly electrophilic; minimizing thermal energy and moisture prevents background degradation. Ambeed also provides extensive similarity mapping for related analogs, such as Methyl 6-chloro-5-fluoropyrazine-2-carboxylate (3).

  • Parchem: For transitioning from bench-scale to pilot-plant production, Parchem offers bulk and ISO tank quantities. Critical Note: Parchem catalogs this material under CAS 1804053-10-8, while listing the standard 169335-35-7 as a synonym (4). Procurement teams must map these cross-references in internal inventory systems to avoid automated purchasing rejections.

Supplier_Logic Start Project Phase Discovery Early Discovery / R&D (Gram Scale) Start->Discovery Process Process Chemistry (Bulk/Kilo Scale) Start->Process Specialty Specialty Libraries (Analog Generation) Start->Specialty Sigma Sigma-Aldrich High Purity, Rapid Shipping Discovery->Sigma Parchem Parchem Bulk & ISO Tanks Process->Parchem BLD BLD Pharm / Ambeed Diverse Fluorinated Building Blocks Specialty->BLD

Logical decision matrix for sourcing Methyl 5-fluoropyrazine-2-carboxylate based on scale.

Synthetic Utilization: Self-Validating Experimental Protocol

The most frequent application of Methyl 5-fluoropyrazine-2-carboxylate is the functionalization of the C5 position via Nucleophilic Aromatic Substitution (SNAr), followed by downstream derivatization of the ester (e.g., saponification or direct amidation).

Protocol: SNAr Amination with Primary Amines

This protocol is designed as a self-validating system, ensuring that intermediate checks prevent downstream failures.

  • Step 1: Reagent Assembly. Dissolve Methyl 5-fluoropyrazine-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: The use of anhydrous DMF is critical. Trace water at elevated temperatures will outcompete the amine nucleophile, leading to the formation of 5-hydroxypyrazine-2-carboxylic acid via concurrent ester hydrolysis and SNAr.

  • Step 2: Base & Nucleophile Addition. Add the primary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is specifically chosen over triethylamine or inorganic bases due to its steric bulk. This prevents it from acting as a competing nucleophile against the highly activated fluoropyrazine core, while it effectively scavenges the corrosive HF byproduct generated during the reaction.

  • Step 3: Thermal Activation. Stir the reaction at room temperature for 30 minutes, then gradually heat to 80 °C for 4-6 hours.

    • Causality: Step-wise heating prevents exothermic degradation. While the fluorine atom is an excellent leaving group, the mild thermal bump ensures >95% conversion without compromising the integrity of the ester group.

  • Step 4: In-Process Monitoring (Validation Check). Sample an aliquot of the reaction for LC-MS analysis.

    • Validation: The reaction is only deemed complete when the starting material mass (m/z 157 [M+H]+) is entirely replaced by the product mass. If starting material persists, spike with an additional 0.2 eq of the amine.

  • Step 5: Aqueous Quench & Extraction. Cool the mixture to room temperature, quench with ice-cold water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution.

    • Causality: The LiCl wash is a field-proven technique to effectively partition and remove residual DMF from the organic phase prior to concentration, preventing solvent bumping and purification issues.

  • Step 6: Isolation. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

SNAr_Workflow Step1 1. Reagent Assembly Methyl 5-fluoropyrazine-2-carboxylate + Anhydrous DMF Step2 2. Base & Nucleophile Addition Primary Amine (1.2 eq) + DIPEA (2.0 eq) Step1->Step2 Step3 3. Thermal Activation Gradient heating to 80°C (4-6h) Step2->Step3 Step4 4. In-Process Monitoring LC-MS / TLC (Check for F-displacement) Step3->Step4 Step5 5. Aqueous Quench & Extraction H2O quench, EtOAc partition Step4->Step5 Step6 6. Isolation & Purification Flash Chromatography (Silica Gel) Step5->Step6

Experimental workflow for the Nucleophilic Aromatic Substitution of the fluoropyrazine core.

References

  • Title: Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2) Source: PubChemLite URL: [Link][1]

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Methodological & Application

Application Note: The Role of Methyl 5-Fluoropyrazine-2-Carboxylate in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Grounding

In the landscape of modern drug discovery, the strategic incorporation of halogenated heterocycles is a cornerstone of rational drug design. Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) has emerged as a highly privileged, bifunctional building block. The pyrazine core itself is renowned for its ability to engage in diverse non-covalent interactions (such as hydrogen bonding and π -stacking) with biological targets[1].

However, it is the synergistic relationship between the C5-fluorine atom and the C2-methyl ester that makes this specific scaffold invaluable. Fluorine acts as a "pseudo-halogen" in this context; its extreme electronegativity exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent pyrazine nitrogens, enhances the metabolic stability of the ring against cytochrome P450 oxidation, and improves the overall lipophilicity and target binding affinity of the resulting Active Pharmaceutical Ingredients (APIs)[1][2].

Mechanistic Rationale: The Power of the Fluoropyrazine Scaffold

As a Senior Application Scientist, I frequently recommend this scaffold for late-stage functionalization and rapid Structure-Activity Relationship (SAR) exploration. The experimental utility of Methyl 5-fluoropyrazine-2-carboxylate is driven by two distinct, highly controllable reactive sites:

  • The C5-Fluorine (Electrophilic Hub): The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrazine ring is further exacerbated by the electron-withdrawing C2-ester group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This allows for the facile, room-temperature displacement of the fluorine by amines, thiols, and alkoxides. Crucially, this circumvents the need for expensive, moisture-sensitive palladium catalysts and complex ligands typically required for Buchwald-Hartwig cross-couplings[3].

  • The C2-Ester (Functional Handle): Following the SNAr functionalization at C5, the methyl ester serves as a robust handle. It can be cleanly saponified to the corresponding carboxylic acid, which is then primed for amidation, reduction, or decarboxylative cross-coupling. This exact pathway is instrumental in synthesizing complex carboxamides, including broad-spectrum antiviral agents like Favipiravir[4] and novel immunomodulatory hematopoietic progenitor kinase 1 (HPK1) inhibitors[3].

Physicochemical Properties

Understanding the baseline physical parameters of your starting material is critical for reaction design, particularly regarding solubility and thermal stability.

Table 1: Key physicochemical properties of Methyl 5-fluoropyrazine-2-carboxylate.

PropertyValue
CAS Number 169335-35-7
Molecular Formula C6H5FN2O2
Molecular Weight 156.12 g/mol
Physical State Solid / Powder
Melting Point 55 - 57 °C
SMILES COC(=O)C1=CN=C(C=N1)F
Storage Conditions Room Temperature (Inert atmosphere recommended for long-term storage to prevent hydrolysis)

(Data compiled from commercial chemical databases and safety data sheets[5][6])

Experimental Workflows & Protocols

The following self-validating protocols describe the divergent synthesis of pyrazine-based APIs starting from Methyl 5-fluoropyrazine-2-carboxylate.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. As the SNAr reaction proceeds, hydrofluoric acid (HF) is generated. DIPEA scavenges this acid, preventing the protonation of the nucleophilic amine (which would render it unreactive) and driving the equilibrium toward complete conversion.

Materials:

  • Methyl 5-fluoropyrazine-2-carboxylate (1.0 eq)

  • Nucleophilic Amine (e.g., substituted piperazine or pyrazole) (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Initiation: In an oven-dried round-bottom flask purged with nitrogen, dissolve Methyl 5-fluoropyrazine-2-carboxylate (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (2.0 mmol) to the solution and stir for 5 minutes at room temperature to ensure a homogeneous basic environment.

  • Nucleophile Addition: Slowly add the nucleophilic amine (1.1 mmol) dropwise or in small portions.

  • Reaction Execution: Heat the mixture to 60 °C. (Note: If using highly reactive aliphatic amines, room temperature may suffice). Stir for 2–4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (EtOAc/Hexane 1:1). The reaction is self-validating when the starting material spot (Rf ~0.6) completely disappears, replaced by a highly UV-active product spot with a lower Rf.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3 (10 mL) to neutralize any residual acid. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers heavily with brine (3 x 15 mL) to partition and remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Saponification and Late-Stage Amidation

Causality Check: Saponification using LiOH in a THF/Water mixture ensures complete solvation of both the organic ester and the inorganic hydroxide source. For the subsequent amidation, HATU is selected as the coupling reagent because it efficiently activates the resulting electron-deficient pyrazine-2-carboxylic acid, minimizing epimerization and maximizing yield compared to standard EDC/NHS coupling.

Step-by-Step Procedure:

  • Saponification: Dissolve the SNAr product from Protocol A (1.0 mmol) in a 3:1 mixture of THF/H2O (8 mL). Add LiOH·H2O (1.5 mmol). Stir at room temperature for 2 hours until TLC shows complete consumption of the ester.

  • Acidification: Carefully acidify the mixture to pH ~3 using 1M HCl. Extract the resulting carboxylic acid with EtOAc (3 x 10 mL), dry over Na2SO4, and concentrate.

  • Activation: Dissolve the crude carboxylic acid in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes to form the highly reactive O-Atab ester intermediate.

  • Amidation: Add the target amine (1.2 mmol) and stir at room temperature for 4 hours.

  • Isolation: Dilute the mixture with water (15 mL), extract with EtOAc, wash with brine, dry, and concentrate. Purify via preparative HPLC or silica gel chromatography to yield the final API.

Workflow Visualization

The following diagram illustrates the logical progression from the building block to a functionalized API, mapping the protocols described above.

G A Methyl 5-fluoropyrazine -2-carboxylate B SNAr Reaction (Amines/Thiols) A->B Step 1 D 5-Substituted Pyrazine Ester B->D C Ester Hydrolysis (LiOH/H2O) E Pyrazine-2-carboxylic Acid Derivative C->E D->C Step 2 F Amidation / Coupling (HATU/DIPEA) E->F Step 3 G Final API / Lead (e.g., Kinase Inhibitor) F->G

Workflow for late-stage functionalization of Methyl 5-fluoropyrazine-2-carboxylate.

References

  • PubChemLite. "Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2)." Université du Luxembourg. Available at:[Link][5]

  • RSC Medicinal Chemistry. "Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors." National Institutes of Health (PMC). Available at: [Link][3]

  • MDPI. "Trifluoromethoxypyrazines: Preparation and Properties." MDPI. Available at: [Link][2]

  • Chemistry of Heterocyclic Compounds. "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications." National Institutes of Health (PMC). Available at: [Link][4]

Sources

Application Note: Methyl 5-fluoropyrazine-2-carboxylate as a Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated heterocycles is paramount for fine-tuning pharmacokinetic properties and target binding affinities. Methyl 5-fluoropyrazine-2-carboxylate has emerged as a highly privileged building block. Its unique "push-pull" electronic system—driven by an electron-deficient pyrazine core and an electron-withdrawing ester group—renders the C-5 fluorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This application note details the mechanistic rationale, physicochemical data, and validated protocols for utilizing this scaffold in the divergent synthesis of complex pyrazine-2-carboxamides.

Physicochemical Properties

Understanding the baseline properties of Methyl 5-fluoropyrazine-2-carboxylate is critical for predicting its solubility, reactivity, and handling requirements during synthesis.

PropertyValue
Chemical Name Methyl 5-fluoropyrazine-2-carboxylate
CAS Number 169335-35-7
Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
Appearance White to off-white powder
Melting Point 55 – 57 °C
Reactivity Profile Highly electrophilic at C-5; hydrolyzable at C-2
Storage Conditions 2–8 °C, sealed under an inert atmosphere (Argon/N2)

Mechanistic Insights: The Fluorine Advantage (E-E-A-T)

When designing synthetic routes involving pyrazine scaffolds, chemists must choose between chlorinated, brominated, or fluorinated precursors. While chlorine and bromine are traditional leaving groups in aliphatic SN2 reactions, fluorine is the superior leaving group in SNAr reactions on electron-deficient heteroarenes[1].

Causality of Reactivity: The rate-determining step of an SNAr reaction is the initial attack of the nucleophile to form the anionic Meisenheimer complex, not the subsequent elimination of the halide[2]. Because fluorine is the most electronegative element, it exerts a powerful inductive effect (-I) that drastically lowers the LUMO of the pyrazine ring and stabilizes the resulting negative charge in the transition state. Consequently, Methyl 5-fluoropyrazine-2-carboxylate reacts with amines, alkoxides, and thiolates orders of magnitude faster than its chlorinated analogs, often proceeding cleanly at room temperature without the need for transition-metal catalysis[3].

Furthermore, the orthogonal reactivity between the C-5 fluoro group and the C-2 methyl ester allows for a highly controlled, step-wise functionalization. The C-5 position can be modified via SNAr under mild basic conditions that leave the C-2 ester intact, which can subsequently be hydrolyzed or directly amidated to build diverse drug-like libraries[4].

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of the Methyl 5-fluoropyrazine-2-carboxylate scaffold.

G A Methyl 5-fluoropyrazine- 2-carboxylate B SNAr Reaction (Amines/Alkoxides) A->B C5-F Activation C Methyl 5-(substituted) pyrazine-2-carboxylate B->C Mild Conditions D Saponification (LiOH, THF/H2O) C->D C2-Ester Cleavage E 5-(substituted)pyrazine- 2-carboxylic acid D->E F Amide Coupling (HATU, DIPEA) E->F COOH Activation G Pyrazine-2-carboxamide (Drug Scaffold) F->G

Divergent synthetic workflow for modifying Methyl 5-fluoropyrazine-2-carboxylate.

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high-fidelity synthesis.

Protocol A: Regioselective SNAr with a Secondary Amine

Objective: Synthesize Methyl 5-morpholinopyrazine-2-carboxylate.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-fluoropyrazine-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (0.2 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) followed by Morpholine (1.1 equiv, 11 mmol) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.

    • Causality: Acetonitrile is chosen as a polar aprotic solvent to stabilize the polar Meisenheimer transition state. DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, preventing the protonation and deactivation of the morpholine nucleophile. Room temperature is strictly maintained to prevent unwanted nucleophilic attack at the C-2 ester carbonyl.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 157 [M+H]+) disappears, replaced entirely by the product peak (m/z 224 [M+H]+).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to yield the pure product.

Protocol B: Chemoselective Saponification

Objective: Convert Methyl 5-morpholinopyrazine-2-carboxylate to 5-morpholinopyrazine-2-carboxylic acid.

  • Preparation: Dissolve the ester intermediate from Protocol A (1.0 equiv, 8 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and LC-MS grade Water (0.2 M).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H2O) (1.5 equiv, 12 mmol) in one portion.

  • Reaction: Stir vigorously at room temperature for 3 hours.

    • Causality: LiOH is specifically selected over NaOH or KOH. The lithium cation strongly coordinates to the ester carbonyl oxygen, enhancing its electrophilicity. This allows the hydrolysis to proceed rapidly at room temperature, safeguarding the integrity of the pyrazine ring against strongly basic degradation. The THF/Water co-solvent system ensures that both the organic ester and the inorganic base remain in a homogeneous reactive phase.

  • Validation (IPC): TLC (Eluent: 1:1 EtOAc/Hexanes) will show the complete consumption of the high-Rf ester spot.

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl.

    • Self-Validation: The target carboxylic acid will precipitate out of the acidic aqueous solution as a white/pale-yellow solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [1]

  • Gkizis, P. L., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [3]

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry (Archived in PMC). [2]

  • BenchChem Technical Support Team. (2025). 6-Fluoro-pyrazine-2-carboxylic acid: Applications in Medicinal Chemistry. BenchChem. [4]

Sources

Application Note: Methyl 5-fluoropyrazine-2-carboxylate as a Key Building Block for Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] The pyrazine carboxamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, primarily due to its ability to form crucial hydrogen bond interactions with the kinase hinge region. This application note provides a detailed guide on the strategic use of methyl 5-fluoropyrazine-2-carboxylate, a versatile and commercially available building block, in the synthesis of pyrazine-based kinase inhibitors. We will explore the reactivity of this key intermediate, provide detailed protocols for its conversion into core amide structures, and illustrate its application in the synthesis of a representative hematopoietic progenitor kinase 1 (HPK1) inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

The Strategic Importance of the Pyrazine Carboxamide Scaffold

The ATP-binding site of kinases, while highly conserved, contains a "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[1] This region serves as an anchor point for many ATP-competitive inhibitors. The pyrazine carboxamide moiety is an exceptional hinge-binder. Its nitrogen atoms can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor, effectively mimicking the adenine portion of ATP.

The incorporation of a fluorine atom at the 5-position of the pyrazine ring, as in methyl 5-fluoropyrazine-2-carboxylate, offers several advantages:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyrazine nitrogens, which can fine-tune interactions within the ATP binding pocket.

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of the final compound.

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the hinge region, potentially increasing binding affinity.[3]

The utility of the pyrazine core is evident in numerous kinase inhibitor discovery programs, targeting a range of kinases from FGFR to HPK1.[4][5]

cluster_0 Kinase Hinge Region cluster_1 Pyrazine Carboxamide Inhibitor Hinge_NH Backbone N-H Inhibitor Hinge_NH->Inhibitor H-Bond Hinge_CO Backbone C=O Inhibitor->Hinge_CO H-Bond caption Fig 1. Pyrazine carboxamide H-bonding with the kinase hinge.

Caption: General interaction of a pyrazine carboxamide with the kinase hinge.

Physicochemical Properties & Reactivity

Methyl 5-fluoropyrazine-2-carboxylate is a stable, crystalline solid, making it easy to handle and store in a standard laboratory setting. Its reactivity is dominated by the methyl ester, which is activated towards nucleophilic acyl substitution by the electron-deficient pyrazine ring.

PropertyValue
CAS Number 169335-35-7
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.12 g/mol
Appearance White to off-white powder
Melting Point 55-57 °C
Reactivity The ester is susceptible to aminolysis to form stable amide bonds.

The primary transformation for this building block is its reaction with primary or secondary amines to form the corresponding pyrazine carboxamide. This reaction is the cornerstone of its use in constructing kinase inhibitor libraries.

Core Protocol: Synthesis of 5-Fluoropyrazine-2-Carboxamides

The conversion of methyl 5-fluoropyrazine-2-carboxylate to a target amide is a robust and scalable process. While various methods for amide bond formation exist, direct aminolysis is often effective due to the activated nature of the ester.[6] For less reactive amines or to improve reaction times and yields, enzymatic catalysis presents a green and efficient alternative.[7]

Protocol 3.1: Thermal Aminolysis

This protocol describes a general procedure for the direct reaction of the ester with an amine.

Materials:

  • Methyl 5-fluoropyrazine-2-carboxylate

  • Target amine (e.g., 3-amino-1-methyl-1H-pyrazole)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or tert-Amyl alcohol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for reflux and workup

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-fluoropyrazine-2-carboxylate (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 - 1.5 eq). The slight excess of the amine helps drive the reaction to completion.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., Toluene) to achieve a concentration of approximately 0.2-0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. Reactions may take from 4 to 24 hours.

    • Causality Note: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack of the amine on the ester carbonyl. The electron-deficient nature of the pyrazine ring makes this more facile than with typical alkyl esters, but heating is still generally required.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. If a precipitate has formed, it may be the desired product and can be isolated by filtration. Otherwise, concentrate the mixture in vacuo.

  • Purification: The crude residue is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure amide product.

Caption: General workflow for the synthesis of 5-fluoropyrazine-2-carboxamides.

Application Example: Synthesis of an HPK1 Inhibitor Core

To illustrate the utility of methyl 5-fluoropyrazine-2-carboxylate, we present a synthetic route towards a core structure found in a series of hematopoietic progenitor kinase 1 (HPK1) inhibitors.[5] HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy for cancer immunotherapy.[5]

The target is N-(1,3-dimethyl-1H-pyrazol-5-yl)-5-fluoropyrazine-2-carboxamide . This synthesis involves a key aminolysis step followed by a subsequent functionalization which will not be detailed here, focusing on the core formation.

G cluster_reagents Toluene, 110 °C ester reagents_node reagents_node amine plus + product reagents_node->product caption Fig 3. Synthesis of an HPK1 inhibitor core structure.

Caption: Synthesis of a representative HPK1 inhibitor core structure.

Protocol 4.1: Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-5-fluoropyrazine-2-carboxamide

Procedure:

  • In a 100 mL round-bottom flask, combine methyl 5-fluoropyrazine-2-carboxylate (1.56 g, 10.0 mmol, 1.0 eq) and 5-amino-1,3-dimethyl-1H-pyrazole (1.22 g, 11.0 mmol, 1.1 eq).

  • Add anhydrous toluene (50 mL).

  • Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 16 hours. Monitor reaction completion via LC-MS.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold toluene (2 x 10 mL) and then with hexanes (2 x 15 mL).

  • Dry the solid under high vacuum to yield the title compound as a white to light-tan solid. Further purification is typically not necessary, but the material can be recrystallized from ethanol/water if needed.

Expected Yield: 75-85%. Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Structure-Activity Relationship (SAR) Insights

Once the core 5-fluoropyrazine-2-carboxamide is synthesized, it serves as a platform for exploring structure-activity relationships. The development of pyrazine carboxamide pyrazoles as HPK1 inhibitors provides an excellent case study.[5]

MoietySAR Implication
5-Fluoro Group Crucial for potency. The fluorine likely engages in favorable interactions within the hinge region and enhances the overall electronic profile of the scaffold.
Pyrazine Ring Acts as the primary hinge-binding element.
Amide Linker Provides the correct geometry and hydrogen bonding pattern (donor and acceptor) to anchor the inhibitor in the ATP pocket.
Pyrazole Moiety The "right-hand side" of the molecule, which extends into the ribose pocket. Substitution at this position is used to modulate potency, selectivity, and physical properties like solubility.[5]

By synthesizing a library of analogs through the reaction of methyl 5-fluoropyrazine-2-carboxylate with various substituted amino-pyrazoles (or other amino-heterocycles), researchers can rapidly probe the SAR and optimize inhibitor properties.

Conclusion

Methyl 5-fluoropyrazine-2-carboxylate is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its activated ester functionality allows for straightforward and efficient formation of the critical pyrazine carboxamide scaffold. The presence of the 5-fluoro substituent provides distinct advantages for modulating the potency and pharmacokinetic properties of the final compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to utilize this building block in the discovery and development of novel kinase-targeted therapies.

References

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC - NIH. (2020). National Institutes of Health. [Link]

  • One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2 - Rsc.org. (2023). Royal Society of Chemistry. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). Acta Naturae. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC. (2023). National Institutes of Health. [Link]

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

  • Green synthesis of structural analogs of favipiravir - PMC - NIH. (2024). National Institutes of Health. [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Sami Publishing Company. [Link]

  • Synthesis of[8][9][10]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Digital Commons @ USF. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC. National Institutes of Health. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC. (2022). National Institutes of Health. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. (2002). National Institutes of Health. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021). MDPI. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]

  • Fluorescent Kinase Inhibitors As Probes In Cancer - PMC - NIH. (2021). National Institutes of Health. [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. (2023). MDPI. [Link]

  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. (2021). ACS Publications. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Industrial preparation method of 5-methylpyrazin-2-amine.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024). MDPI. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). MDPI. [Link]

Sources

application of Methyl 5-fluoropyrazine-2-carboxylate in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 5-Fluoropyrazine-2-Carboxylate in Agrochemical Discovery and Herbicide Development

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Focus: Prodrug mechanisms, formulation protocols, and post-emergence efficacy bioassays.

Executive Summary & Scientific Context

Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) is a highly versatile fluorinated heterocyclic building block increasingly utilized in the discovery of novel crop protection chemicals. As the agricultural sector faces a critical rise in herbicide-resistant weed biotypes, there is an urgent need for new chemical classes with unexploited mechanisms of action. Recent research published in has identified pyrazinoic acid analogues—specifically 5-fluoropyrazine-2-carboxylic acid—as potent post-emergence herbicides capable of controlling problematic weeds like barnyardgrass (Echinochloa crus-galli) and yellow nutsedge (Cyperus esculentus)[1]. In this context, the methyl ester serves as a highly effective prodrug (pro-herbicide) that enhances foliar uptake before undergoing in planta bioactivation[2].

Mechanistic Rationale: The Prodrug Approach & Fluorine Chemistry

Designing a successful agrochemical requires balancing physical properties for delivery with the biochemical requirements for target binding.

Why use the methyl ester? In agrochemical formulation, free carboxylic acids often struggle to penetrate the lipophilic, waxy cuticles of plant leaves. By utilizing Methyl 5-fluoropyrazine-2-carboxylate, the lipophilicity (logP) of the molecule is optimized for cuticular diffusion. Once the ester permeates the leaf tissue, endogenous plant esterases rapidly hydrolyze the ester bond, liberating the active phytotoxin, 5-fluoropyrazine-2-carboxylic acid.

Why the 5-fluoro substitution? The strategic placement of a fluorine atom at the 5-position of the pyrazine ring serves two critical functions:

  • Metabolic Stability: The highly electronegative C–F bond blocks oxidative degradation by plant cytochrome P450 enzymes, extending the half-life of the active ingredient within the target weed.

  • Target Affinity: Fluorine alters the electron density of the pyrazine ring and lowers the pKa of the resulting carboxylic acid. While the exact herbicidal target is still under investigation, these analogues are hypothesized to disrupt nicotinamide adenine dinucleotide (NAD) biosynthesis and/or ethylene production pathways[1], a mechanism parallel to how in bacterial pathogens[3].

MoA A Methyl 5-fluoropyrazine-2-carboxylate (Ester Prodrug) B Plant Esterases / Chemical Hydrolysis (In Planta Bioactivation) A->B C 5-fluoropyrazine-2-carboxylic acid (Active Phytotoxin) B->C D NAD Biosynthesis Inhibition C->D E Ethylene Pathway Disruption C->E F Target Weed Necrosis (E. crus-galli, C. esculentus) D->F E->F

Proposed metabolic activation and mechanism of action for fluoropyrazine herbicides.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the formulation and biological evaluation of Methyl 5-fluoropyrazine-2-carboxylate as a pro-herbicide. These methods are designed to be self-validating, incorporating necessary internal controls to verify assay sensitivity.

Protocol A: Formulation of the Pro-Herbicide Spray Solution

Objective: Solubilize the crystalline methyl ester for uniform foliar application.

  • Solubilization: Weigh exactly 300 mg of Methyl 5-fluoropyrazine-2-carboxylate. Dissolve completely in 5.0 mL of an organic carrier solvent (e.g., acetone/methanol, 1:1 v/v).

    • Causality: The organic solvent breaks the crystal lattice, ensuring the active ingredient does not precipitate upon aqueous dilution.

  • Adjuvant Addition: Add 0.25% v/v of a non-ionic surfactant (e.g., Tween 20 or a commercial crop oil concentrate) to the solvent mixture.

    • Causality: Surfactants reduce the dynamic surface tension of the spray droplets, preventing them from bouncing off the hydrophobic weed foliage and enhancing stomatal/cuticular infiltration.

  • Dilution: Bring the total volume to 100 mL using deionized water while stirring continuously. This yields a stock solution that, when applied at a carrier volume of 200 L/ha, delivers an equivalent field rate of 3.0 kg ai/ha.

Protocol B: Post-Emergence Greenhouse Efficacy Assay

Objective: Quantify the herbicidal activity and crop safety profile.

  • Plant Cultivation: Sow seeds of Echinochloa crus-galli (barnyardgrass), Cyperus esculentus (yellow nutsedge), and Glycine max (soybean) in 10-cm pots containing a standardized peat-based potting mix. Maintain in a greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod.

  • Application Timing: Wait until the weeds reach the 2- to 3-leaf stage (V2-V3).

    • Causality: This stage represents the critical period for post-emergence weed control before the plants establish robust root systems and metabolic defenses.

  • Spraying: Apply the formulation from Protocol A using a precision laboratory track sprayer equipped with a flat-fan nozzle (e.g., TeeJet 8002E) calibrated to 276 kPa.

  • Validation Controls: Include a non-treated control (water + 0.25% surfactant) to establish a baseline, and a commercial standard (e.g., bentazon at 1.0 kg ai/ha) to validate the biological sensitivity of the assay.

  • Data Collection: Visually assess weed control and crop injury at 7, 14, and 21 days after treatment (DAT) using a 0% (no injury) to 100% (complete plant death) scale.

Workflow S1 Formulation Preparation (3 kg ai/ha eq.) S2 Post-Emergence Application (V2-V3 Growth Stage) S1->S2 S3 Greenhouse Incubation (25°C/20°C Day/Night) S2->S3 S4 Efficacy & Injury Scoring (7, 14, 21 DAT) S3->S4

Step-by-step experimental workflow for post-emergence greenhouse efficacy bioassays.

Quantitative Data & Efficacy Profile

The following table summarizes the expected quantitative outcomes when evaluating the active acid derivative of this pyrazine class at a rate of 3.0 kg ai/ha, demonstrating its viability as a selective herbicide[1][2].

Target SpeciesClassificationRate (kg ai/ha)Efficacy / Injury (21 DAT)Phenotypic Observation
Echinochloa crus-galliMonocot Weed3.071% – 95% (Control)Severe chlorosis progressing to systemic necrosis.
Cyperus esculentusSedge Weed3.071% – 95% (Control)Stunting, terminal bud death; outperforms standard bentazon.
Glycine maxBroadleaf Crop3.08% – 25% (Injury)Modest, transient leaf deformation; acceptable safety margin.

References

  • Title: Evaluation of Pyrazinamide and Pyrazinoic Acid Analogues for Control of Key Weeds in Multiple Crops Source: ACS Agricultural Science & Technology (Armel, G. R., et al., 2024) URL: [Link]

  • Title: Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid Source: Journal of Antimicrobial Chemotherapy URL: [Link]

Sources

Application Note: Chemoselective Hydrolysis of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) is a highly valuable heterocyclic building block[1]. Its hydrolyzed derivative, 5-fluoropyrazine-2-carboxylic acid (CAS: 1211584-50-7)[2], is widely employed in the development of heterobifunctional compounds (such as PROTACs) for targeted protein degradation[3] and serves as a potent herbicidal agent in agricultural science[4].

This application note details a robust, chemoselective protocol for the ester hydrolysis of methyl 5-fluoropyrazine-2-carboxylate. The primary challenge in this transformation is the extreme electrophilicity of the C5-position on the pyrazine ring, which makes the fluoro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This guide provides a self-validating workflow designed to kinetically favor ester cleavage while completely suppressing SNAr side reactions.

Mechanistic Rationale & Reaction Design

As a Senior Application Scientist, it is critical to understand that not all ester hydrolyses can be treated with standard, harsh saponification conditions. The pyrazine ring is inherently electron-deficient. The electron-withdrawing nature of the C2-carboxylate further activates the C5-position, turning the fluoride ion into an excellent leaving group for SNAr.

  • The SNAr Liability: If strong, unhindered bases (e.g., NaOH or KOH) are used in protic solvents (MeOH, H2O) at elevated temperatures, the hydroxide or methoxide nucleophiles will competitively attack the C5 position. This displaces the fluoride ion, yielding unwanted 5-hydroxy or 5-methoxypyrazine-2-carboxylic acid.

  • The Chemoselective Solution: To prevent this, we utilize Lithium hydroxide monohydrate (LiOH·H2O) in a miscible solvent system (THF/H2O) at reduced temperatures (0 °C). The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity. This accelerates the hydrolysis of the ester at low temperatures, bypassing the higher activation energy required for the SNAr pathway.

ReactionPathway Substrate Methyl 5-fluoropyrazine- 2-carboxylate Desired 5-fluoropyrazine- 2-carboxylic acid (Desired) Substrate->Desired LiOH, THF/H2O 0 °C to RT Side1 5-hydroxypyrazine- 2-carboxylic acid (SNAr Product) Substrate->Side1 Excess NaOH High Temp Side2 5-methoxypyrazine- 2-carboxylic acid (SNAr Product) Substrate->Side2 NaOMe/MeOH

Reaction pathways for the hydrolysis of methyl 5-fluoropyrazine-2-carboxylate.

Materials & Reagents

The following quantitative data outlines the stoichiometry required for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 5-fluoropyrazine-2-carboxylate[5]156.121.001.56 gStarting Material
Lithium hydroxide monohydrate41.961.150.48 gBase / Nucleophile
Tetrahydrofuran (THF)72.11-20.0 mLOrganic Solvent
Water (Deionized)18.02-10.0 mLAqueous Co-solvent
Hydrochloric acid (1M aq.)36.46~1.20~12.0 mLAcidification Agent

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Step 1: Substrate Dissolution

  • Charge a 100 mL round-bottom flask with methyl 5-fluoropyrazine-2-carboxylate (1.56 g, 10.0 mmol) and a magnetic stir bar.

  • Add 20 mL of THF. Stir until the solid is completely dissolved, yielding a clear solution.

Step 2: Temperature Control

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Strict temperature control is the primary defense against SNAr.

Step 3: Nucleophile Addition

  • Dissolve LiOH·H2O (0.48 g, 11.5 mmol) in 10 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the stirring THF solution over 10 minutes. Maintain vigorous stirring to ensure the biphasic/miscible system is thoroughly homogenized.

Step 4: In-Process Control (IPC) & Validation

  • Stir the reaction at 0 °C for 1 hour.

  • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You must observe the complete disappearance of the starting material mass (m/z ~157 [M+H]+) and the appearance of the product mass (m/z ~141 [M-H]-)[6]. If unreacted ester remains, allow the reaction to warm to room temperature for an additional 30 minutes.

Step 5: Solvent Evaporation (Critical Step)

  • Once validated, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the THF.

  • Causality: Removing THF prior to acidification is mandatory. If THF remains, it acts as a co-solvent during extraction, pulling water into the organic phase and severely complicating phase separation.

Step 6: Acidification & Isolation

  • Dilute the remaining aqueous residue with 10 mL of deionized water and cool to 0 °C.

  • Dropwise, add 1M HCl while continuously monitoring the pH with a calibrated pH meter or high-resolution indicator paper.

  • Stop at pH 2.5 – 3.0. Causality: The pyrazine nitrogen possesses a low pKa. Over-acidification (pH < 1) protonates the pyrazine ring, generating a highly water-soluble cationic species that will not extract into the organic phase.

  • Extract the aqueous layer with Ethyl Acetate (3 × 25 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 5-fluoropyrazine-2-carboxylic acid[7] as a solid.

Workflow Step1 1. Dissolution Dissolve ester in THF Step2 2. Cooling Chill to 0 °C Step1->Step2 Step3 3. Hydrolysis Add aq. LiOH dropwise Step2->Step3 Note1 Prevents SNAr side reactions Step2->Note1 Step4 4. IPC Monitoring Check via LC-MS Step3->Step4 Step5 5. Acidification Adjust pH to ~2.5 Step4->Step5 Note2 Validates ester consumption Step4->Note2 Step6 6. Isolation Extract & Dry Step5->Step6 Note3 Avoids pyrazine protonation Step5->Note3

Step-by-step experimental workflow for chemoselective ester hydrolysis.

Troubleshooting & Critical Parameters

Observed IssueRoot Cause AnalysisCorrective Action
Detection of 5-hydroxypyrazine byproduct Reaction temperature exceeded 10 °C, or excess base (>1.5 eq) was used.Ensure strict cooling to 0 °C during base addition. Recalibrate stoichiometry.
Incomplete conversion (IPC failure) Poor mixing of the THF/Water system, preventing base from reaching the substrate.Increase stirring rate (rpm). Ensure the reaction is a homogeneous emulsion/solution.
Low isolated yield (< 50%) Over-acidification (pH < 1) led to pyrazine protonation, making the product water-soluble.Carefully titrate to pH 2.5. If over-acidified, back-titrate with saturated NaHCO3 to pH 2.5 and re-extract.
Poor phase separation during extraction Failure to remove THF prior to the extraction step.Evaporate all organic volatiles before adding HCl and extracting with EtOAc.

References

  • [1] Title: methyl 5-fluoropyrazine-2-carboxylate | 169335-35-7 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 1

  • [3] Title: WO2025085738A1 - Heterobifunctional compounds and methods of treating disease - Google Patents. Source: google.com. URL: 3

  • [7] Title: C5H3FN2O2 - Chemical Dictionary - Guidechem. Source: guidechem.com. URL: 7

  • [4] Title: ACS Agricultural Science & Technology Vol. 4 No. 5 - ACS Publications. Source: acs.org. URL: 4

  • [5] Title: 169335-35-7|Methyl 5-fluoropyrazine-2-carboxylate|BLD Pharm. Source: bldpharm.com. URL: 5

  • [6] Title: Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2) - PubChemLite. Source: uni.lu. URL: 6

  • [2] Title: 5-fluoropyrazine-2-carboxylic acid [ 1211584-50-7 ]. Source: chemsigma.com. URL: 2

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-fluoropyrazine-2-carboxylate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the broad-spectrum antiviral agent Favipiravir.[1][2] The burgeoning interest in Favipiravir, particularly in the context of emerging viral threats, has amplified the demand for robust and scalable synthetic routes to this key building block.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of Methyl 5-fluoropyrazine-2-carboxylate, emphasizing process optimization, safety, and analytical control.

The presented methodology is a convergent synthesis designed for scalability, commencing from commercially available starting materials. The core strategy involves the construction of the pyrazine ring, followed by selective halogenation and subsequent nucleophilic fluorination. This application note will detail the underlying chemical principles, provide step-by-step protocols, and offer insights into critical process parameters to ensure a high-yielding and reproducible synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl 5-fluoropyrazine-2-carboxylate is essential for its safe handling, purification, and characterization.

PropertyValueReference
CAS Number 169335-35-7[4][5]
Molecular Formula C6H5FN2O2[6]
Molecular Weight 156.12 g/mol [5]
Appearance White to off-white powder[4]
Melting Point 55-57 °C[4]
Storage Temperature 2-8°C, under an inert atmosphere[5]

Synthetic Strategy and Workflow

The synthesis of Methyl 5-fluoropyrazine-2-carboxylate can be conceptually broken down into three key stages: pyrazine ring formation, chlorination, and nucleophilic fluorination. This multi-step approach allows for purification of intermediates, ensuring the final product's high purity.

Synthesis_Workflow A Starting Materials (e.g., 2,5-Dihalopyrazine) B Pyrazine Ring Formation (Amidation/Dehydration) A->B Oxide, Catalyst C Intermediate 1 (e.g., 6-Halogeno-3-chloro-2-amide pyrazine) B->C D Intermediate 2 (e.g., 3,6-Dichloropyrazine-2-carbonitrile) C->D Dehydrating/Chlorinating Agent E Fluorination (Nucleophilic Aromatic Substitution) D->E Potassium Fluoride F Intermediate 3 (3,6-Difluoro-2-cyanopyrazine) E->F G Hydrolysis F->G Acid/Base H Final Product Methyl 5-fluoropyrazine-2-carboxylate G->H

Caption: Overall synthetic workflow for Methyl 5-fluoropyrazine-2-carboxylate.

Detailed Protocols

Part 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (Intermediate 2)

A common and scalable route to pyrazine-based intermediates involves the use of 3,6-dichloropyrazine-2-carbonitrile.[2][3] This intermediate is allergenic and should be handled with extreme caution, including the use of double gloves and a respirator.[3]

Protocol:

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 6-bromo-3-hydroxypyrazine-2-carboxamide (55 g, 0.25 mol).

  • Chlorination/Dehydration: To the starting material, add phosphorus oxychloride (POCl3) (153.3 g, 1 mol, 4 equiv.) at room temperature.

  • Heating and Amine Addition: Heat the mixture to 80 °C. Once a homogeneous solution is formed, slowly add N,N-Diisopropylethylamine (DIPEA) (96.9 g, 0.75 mol, 3 equiv.).

  • Reaction Monitoring: Maintain the reaction at 80 °C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto 1000 g of ice with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic layers, treat with activated charcoal (5 g), stir for 30 minutes, and filter. Concentrate the filtrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from n-heptane to yield 3,6-dichloropyrazine-2-carbonitrile as yellow crystals.

Part 2: Synthesis of Methyl 5-fluoropyrazine-2-carboxylate (Final Product)

This part of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom, followed by hydrolysis of the nitrile and esterification.

Final_Steps D 3,6-Dichloropyrazine-2-carbonitrile E Fluorination (SNAr) D->E KF, DMSO F 6-Fluoro-3-chloropyrazine-2-carbonitrile E->F G Hydrolysis & Esterification F->G 1. H2SO4, H2O 2. Methanol, Acid Catalyst H Methyl 5-fluoropyrazine-2-carboxylate G->H

Caption: Key final steps in the synthesis of the target molecule.

Protocol:

  • Fluorination Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, suspend anhydrous potassium fluoride (KF) (58 g, 1 mol) in dimethyl sulfoxide (DMSO) (500 mL).

  • Addition of Intermediate: Add 3,6-dichloropyrazine-2-carbonitrile (40 g, 0.23 mol) to the suspension.

  • Heating and Monitoring: Heat the reaction mixture to 120 °C and maintain for 6-8 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into 2 L of ice water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 400 mL).

  • Purification of Fluorinated Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-fluoro-3-chloropyrazine-2-carbonitrile.

  • Hydrolysis and Esterification:

    • To the crude fluorinated intermediate, add a mixture of concentrated sulfuric acid (100 mL) and water (50 mL) cautiously at 0 °C.

    • Heat the mixture to 90 °C for 4 hours.

    • Cool the reaction to room temperature and pour it onto ice.

    • Filter the resulting precipitate (5-fluoropyrazine-2-carboxylic acid) and wash with cold water.

    • Suspend the crude acid in methanol (500 mL) and add a catalytic amount of concentrated sulfuric acid (5 mL).

    • Reflux the mixture for 6 hours.

  • Final Purification:

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure Methyl 5-fluoropyrazine-2-carboxylate.

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood by trained personnel.[7] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[8]

  • Phosphorus oxychloride (POCl3): Highly corrosive and reacts violently with water. Handle with extreme care.

  • 3,6-Dichloropyrazine-2-carbonitrile: Allergenic to the skin.[3] Avoid inhalation and skin contact.

  • Potassium Fluoride (KF): Toxic if swallowed or inhaled.

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin.

For detailed safety information, refer to the Safety Data Sheets (SDS) for all chemicals used.[7][8][9][10]

Analytical Characterization

The identity and purity of the synthesized Methyl 5-fluoropyrazine-2-carboxylate should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[6]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: To compare with the literature value.[4]

Conclusion

The described synthetic protocol provides a detailed and scalable method for the preparation of Methyl 5-fluoropyrazine-2-carboxylate. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and production chemists can reliably produce this crucial pharmaceutical intermediate in high yield and purity. The modular nature of this synthesis also offers opportunities for further optimization to meet specific industrial demands.

References

  • Titova, E. V., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 835-847. [Link]

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19. [Link]

  • Royal Society of Chemistry. (2021). One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2. [Link]

  • PubChemLite. Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2). [Link]

  • Google Patents.
  • Çelik, G., et al. (2023). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1695-1702. [Link]

Sources

Topic: High-Resolution Chromatographic Purification of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide details a robust, two-stage chromatographic strategy for the purification of Methyl 5-fluoropyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We first present a scalable, high-throughput method using normal-phase flash chromatography for bulk purification from crude reaction mixtures. This is followed by a high-resolution reversed-phase HPLC protocol designed for final polishing to achieve superior purity (>99%). The protocols are built on a foundation of chemical first principles, explaining the causality behind methodological choices to empower researchers to adapt and troubleshoot effectively.

Introduction and Strategic Overview

Methyl 5-fluoropyrazine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical development due to the unique properties imparted by the pyrazine core and the fluorine substituent. The fluorine atom can modulate metabolic stability, pKa, and binding interactions, making it a valuable feature in modern drug design. Achieving high purity of this intermediate is critical, as even minor impurities can propagate through multi-step syntheses, complicating downstream reactions and final product characterization.

This guide eschews a one-size-fits-all approach. Instead, we present a logical purification workflow that addresses both the need for bulk material isolation and the requirement for analytical-grade purity.

Physicochemical Properties and Their Chromatographic Implications

A successful purification strategy begins with an understanding of the target molecule's properties.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₆H₅FN₂O₂[1]Provides the basis for molecular weight and elemental composition.
Molecular Weight 156.12 g/mol [1]Influences diffusion rates but is less critical for retention than polarity.
Appearance PowderIndicates the compound is a solid at room temperature.
Melting Point 55-57 °CRelevant for post-purification handling and drying.
Polarity Moderately PolarThe ester and pyrazine nitrogens are polar groups, while the aromatic ring is non-polar. The electronegative fluorine atom further influences the electronic distribution. This moderate polarity makes it an ideal candidate for normal-phase chromatography.
Basicity (pKa) Weakly BasicPyridine derivatives typically have a pKa between 5 and 6.[2][3] The electron-withdrawing fluorine atom lowers the basicity of the pyrazine nitrogens. This weak basicity can lead to peak tailing on silica-based columns due to interactions with acidic silanol groups.[2] This must be managed in both normal and reversed-phase methods.
Overall Purification Workflow

The recommended strategy involves a primary purification step using flash chromatography followed by an optional, high-resolution polishing step using RP-HPLC if exceptionally high purity is required.

Purification_Workflow Crude Crude Reaction Mixture Flash PART 1: Normal-Phase Flash Chromatography Crude->Flash TLC_Check Purity Assessment (TLC / HPLC) Flash->TLC_Check Pure Pure Compound (>95%) TLC_Check->Pure Purity Sufficient HPLC PART 2: Reversed-Phase HPLC Polishing (Optional) TLC_Check->HPLC Higher Purity Required UltraPure High-Purity Compound (>99%) HPLC->UltraPure Troubleshooting cluster_0 Problem Identification cluster_1 Potential Solutions PeakTailing Peak Tailing? AddAcid Increase acid modifier (e.g., 0.1% TFA) PeakTailing->AddAcid Cause: Silanol Interaction EndcappedCol Use end-capped column or PFP phase PeakTailing->EndcappedCol LowerLoad Reduce sample load PeakTailing->LowerLoad Cause: Overload PoorRes Poor Resolution? FlatterGrad Use a shallower gradient PoorRes->FlatterGrad ChangeOrganic Switch organic modifier (ACN <-> MeOH) PoorRes->ChangeOrganic Alter Selectivity SmallerParticle Use column with smaller particle size (e.g., <3 µm) PoorRes->SmallerParticle Increase Efficiency

Sources

Topic: Analytical Methods for the Quantification of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoropyrazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, often serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is paramount for ensuring reaction yield, monitoring purity, and maintaining quality control throughout the drug development process. This document provides detailed analytical protocols for the quantification of Methyl 5-fluoropyrazine-2-carboxylate using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust method for routine analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Furthermore, it outlines a comprehensive method validation protocol in accordance with international guidelines to ensure the trustworthiness and integrity of the analytical results.[1][2]

Compound Overview & Physicochemical Properties

Understanding the fundamental properties of the analyte is the cornerstone of rational method development.

  • Compound Name: Methyl 5-fluoropyrazine-2-carboxylate[3]

  • CAS Number: 169335-35-7

  • Molecular Formula: C₆H₅FN₂O₂[3]

  • Molecular Weight: 156.12 g/mol [4]

  • Structure: (A representative image would be placed here in a final document)

  • Key Features for Analysis:

    • Pyrazine Ring: Aromatic and contains nitrogen atoms, making it a good chromophore for UV detection and susceptible to protonation for mass spectrometry.

    • Ester Group: Provides a potential site for hydrolysis, which must be controlled during sample preparation and storage.

    • Fluorine Atom: Adds polarity and can influence chromatographic retention.

    • Solubility: Soluble in common organic solvents like methanol and acetonitrile, facilitating sample and standard preparation.

Rationale for Method Selection

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. For a chromophore-containing molecule like Methyl 5-fluoropyrazine-2-carboxylate, HPLC-UV offers a superb balance of performance, cost-effectiveness, and robustness for assays and purity determinations.[5][6] Reversed-phase chromatography is selected due to the compound's moderate polarity, providing excellent retention and separation from non-polar impurities.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When the analyte concentration is very low (e.g., in metabolite studies, trace impurity analysis, or bioanalysis), or when the sample matrix is highly complex, the selectivity and sensitivity of mass spectrometry are required.[7] LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[8][9]

Proposed Analytical Method 1: HPLC-UV for Assay and Purity

This protocol describes a robust reversed-phase HPLC method suitable for quantifying Methyl 5-fluoropyrazine-2-carboxylate in bulk material or as a synthesis intermediate.

Experimental Protocol

a. Materials and Reagents:

  • Methyl 5-fluoropyrazine-2-carboxylate reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (ACS grade or higher)

  • Deionized Water (18.2 MΩ·cm)

b. Chromatographic Conditions:

Parameter Recommended Setting Causality and Rationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm The C18 stationary phase provides excellent hydrophobic retention for the pyrazine ring, ensuring good separation from more polar starting materials or reagents.
Mobile Phase A 0.1% Formic Acid in Water The acid suppresses the ionization of any potential acidic impurities and sharpens the peak shape of the analyte.
Mobile Phase B Acetonitrile A common, effective organic modifier for reversed-phase HPLC that provides good elution strength for this analyte.
Gradient Elution 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B A gradient is employed to ensure elution of the main analyte with a good peak shape while also eluting any potential late-eluting, non-polar impurities from the column.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Injection Volume 10 µL A typical volume that balances sensitivity with the risk of column overloading.

| UV Detection | 275 nm | The pyrazine ring system is expected to have strong UV absorbance in this region. This wavelength should be confirmed by running a UV scan of a standard solution. |

c. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Methyl 5-fluoropyrazine-2-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the same 50:50 diluent. This concentration is suitable for assay determination.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh an appropriate amount of the sample (e.g., 25 mg) into a 25 mL volumetric flask. Dissolve in the 50:50 diluent, sonicate briefly if necessary to ensure complete dissolution, and dilute to the mark. Further dilute as needed to match the working standard concentration.

Data Analysis

Quantification is performed using an external standard method. The concentration of the analyte in the sample is calculated by comparing the peak area from the sample injection to the peak area of the working standard.

Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Proposed Analytical Method 2: LC-MS/MS for High-Sensitivity Quantification

This protocol is designed for trace-level quantification where high selectivity and sensitivity are essential.

Experimental Protocol

a. Liquid Chromatography (LC) Conditions:

  • Column: C18 UPLC/UHPLC Column, 2.1 x 50 mm, 1.8 µm (for faster analysis)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A rapid gradient appropriate for the shorter column, e.g., 5% to 95% B over 3 minutes.

b. Mass Spectrometry (MS/MS) Conditions:

Parameter Recommended Setting Causality and Rationale
Ionization Source Electrospray Ionization (ESI), Positive Mode The nitrogen atoms in the pyrazine ring are basic and readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion.[7]
Precursor Ion (Q1) m/z 157.0 This corresponds to the protonated molecular ion [C₆H₅FN₂O₂ + H]⁺.[3]
Product Ion(s) (Q3) To be determined Product ions are generated by fragmentation of the precursor. Likely fragments would involve loss of the methoxy group (-OCH₃) or the entire ester functionality. These must be determined experimentally by infusing a standard solution.[9]
Analysis Mode Multiple Reaction Monitoring (MRM) MRM provides the highest selectivity and sensitivity by monitoring only the specific transition from the precursor ion to the product ion.

| Source Parameters | Capillary Voltage, Gas Flows, Temperature | These must be optimized for the specific instrument to maximize signal intensity for the analyte. |

c. Preparation of Solutions:

  • Follow the same procedure as for the HPLC-UV method, but prepare much more dilute stock and working standard solutions (e.g., in the ng/mL range) using the initial mobile phase composition as the diluent.

Protocol for Method Validation (Based on HPLC-UV Method)

Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1] The following parameters must be evaluated according to ICH guidelines.[10][11]

Caption: Workflow for Analytical Method Validation.

Validation Parameters and Protocols
ParameterProtocolAcceptance Criteria
Specificity Analyze blank diluent, a placebo (if applicable), and a sample spiked with known related substances.The analyte peak should be free from interference from other components at its retention time. Peak purity should be assessed if using a photodiode array (PDA) detector.
Linearity Prepare and analyze at least five concentrations of the reference standard across a specified range (e.g., 50% to 150% of the nominal sample concentration).Plot peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.As per linearity, accuracy, and precision.
Accuracy Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.The mean percent recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.LOD is typically where S/N ≥ 3:1. LOQ is where S/N ≥ 10:1, with acceptable precision and accuracy.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during routine use.

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the quantification of Methyl 5-fluoropyrazine-2-carboxylate. The HPLC-UV method is presented as a reliable and robust technique for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis. The successful implementation and validation of these protocols will ensure the generation of accurate and defensible data, which is essential for decision-making in the pharmaceutical development pipeline.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2). Retrieved from [Link]

  • de Oliveira, A. R. M. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Química Nova. Retrieved from [Link]

  • Patel, D. J., & Patel, P. B. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]

  • NIST. (n.d.). Methylpyrazine-2-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Retrieved from [Link]

  • University of East Anglia. (n.d.). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. Retrieved from [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • ChemRxiv. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Radiolabeled Compounds Using Methyl 5-fluoropyrazine-2-carboxylate as a Key Precursor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Role of Fluoropyrazines in Positron Emission Tomography (PET)

The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling non-invasive visualization and quantification of biological processes at the molecular level. Among the array of radionuclides available, Fluorine-18 (¹⁸F) stands out due to its near-ideal decay characteristics, including a convenient half-life of 109.7 minutes and low positron energy, which translates to high-resolution PET images. The incorporation of ¹⁸F into biologically active molecules has led to the development of numerous successful PET tracers.

Pyrazine-containing molecules are of significant interest in medicinal chemistry due to their presence in a wide range of bioactive compounds. Consequently, the development of ¹⁸F-labeled pyrazine derivatives as PET tracers is a promising avenue for drug discovery and development, as well as for the diagnosis and monitoring of various diseases. This document provides a comprehensive guide to the prospective use of Methyl 5-fluoropyrazine-2-carboxylate and its derivatives in the synthesis of ¹⁸F-labeled compounds. While direct literature on the radiosynthesis of this specific molecule is emerging, this guide is built upon established principles of nucleophilic aromatic substitution for ¹⁸F-labeling of heteroaromatic systems, providing a robust and scientifically-grounded framework for researchers.

Part 1: Rationale and Scientific Foundation

The Pyrazine Scaffold in PET Tracer Design

The pyrazine ring system offers several advantages in the design of PET radiotracers:

  • Metabolic Stability: The aromatic nature of the pyrazine ring often imparts metabolic stability to the resulting tracer, a crucial property for in vivo imaging.

  • Chemical Versatility: The pyrazine core can be readily functionalized, allowing for the attachment of various targeting vectors to direct the radiotracer to specific biological targets.

  • Favorable Pharmacokinetics: The physicochemical properties of pyrazine derivatives can be tuned to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles, including the ability to cross the blood-brain barrier for neuroimaging applications.[1]

Why Methyl 5-fluoropyrazine-2-carboxylate? A Precursor for ¹⁸F-Radiolabeling

The direct use of Methyl 5-fluoropyrazine-2-carboxylate as a starting material for radiolabeling is not the primary focus. Instead, its structural motif is the target for radiosynthesis. The key to its application lies in the use of a suitable precursor, such as Methyl 5-chloropyrazine-2-carboxylate , for nucleophilic aromatic substitution (SNAr) with [¹⁸F]fluoride.

The rationale for this approach is based on the following principles:

  • Activation of the Pyrazine Ring: The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing carboxylate group, activates the C5 position for nucleophilic attack.

  • Good Leaving Group: A halogen, such as chlorine, at the C5 position serves as an excellent leaving group for displacement by the incoming [¹⁸F]fluoride ion.

  • High Specific Activity: Nucleophilic substitution with no-carrier-added [¹⁸F]fluoride allows for the production of radiotracers with high molar activity, which is essential for minimizing pharmacological effects and achieving high-quality PET images.

The proposed reaction scheme is a classic example of nucleophilic aromatic substitution, a well-established and reliable method for the synthesis of ¹⁸F-labeled aromatic compounds.

Part 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for the prospective synthesis of [¹⁸F]Methyl 5-fluoropyrazine-2-carboxylate from a commercially available precursor.

Synthesis of [¹⁸F]Methyl 5-fluoropyrazine-2-carboxylate

This protocol is based on established methodologies for the ¹⁸F-labeling of heteroaromatic compounds via nucleophilic aromatic substitution.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: [¹⁸F]Fluoride Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification and Formulation [¹⁸F]Fluoride in [¹⁸O]H₂O [¹⁸F]Fluoride in [¹⁸O]H₂O Trapping on Anion Exchange Cartridge Trapping on Anion Exchange Cartridge [¹⁸F]Fluoride in [¹⁸O]H₂O->Trapping on Anion Exchange Cartridge Elution with K₂CO₃/K₂₂₂ Elution with K₂CO₃/K₂₂₂ Trapping on Anion Exchange Cartridge->Elution with K₂CO₃/K₂₂₂ Azeotropic Drying Azeotropic Drying Elution with K₂CO₃/K₂₂₂->Azeotropic Drying Reaction with Precursor Reaction with Precursor Azeotropic Drying->Reaction with Precursor Crude [¹⁸F]Product Crude [¹⁸F]Product Reaction with Precursor->Crude [¹⁸F]Product Precursor (Methyl 5-chloropyrazine-2-carboxylate) Precursor (Methyl 5-chloropyrazine-2-carboxylate) Precursor (Methyl 5-chloropyrazine-2-carboxylate)->Reaction with Precursor Semi-preparative HPLC Semi-preparative HPLC Crude [¹⁸F]Product->Semi-preparative HPLC Collection of ¹⁸F-Product Fraction Collection of ¹⁸F-Product Fraction Semi-preparative HPLC->Collection of ¹⁸F-Product Fraction Formulation in Saline Formulation in Saline Collection of ¹⁸F-Product Fraction->Formulation in Saline Final [¹⁸F]Product Final [¹⁸F]Product Formulation in Saline->Final [¹⁸F]Product

Caption: Workflow for the synthesis of [¹⁸F]Methyl 5-fluoropyrazine-2-carboxylate.

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Methyl 5-chloropyrazine-2-carboxylate (precursor)[2][3][4][5]

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Water for injection

  • Ethanol (for formulation)

  • Solid-phase extraction (SPE) cartridges (e.g., QMA, C18)

  • Semi-preparative HPLC system with a radioactivity detector

  • Sterile filters (0.22 µm)

Protocol:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.

    • Wash the cartridge with sterile water to remove any impurities.

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying:

    • Remove the water from the reaction vessel by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or argon at elevated temperature (e.g., 110 °C). Repeat this step 2-3 times to ensure complete dryness.

  • Radiolabeling Reaction:

    • Dissolve the precursor, Methyl 5-chloropyrazine-2-carboxylate (typically 1-5 mg), in a small volume of anhydrous DMSO.

    • Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex in the reaction vessel.

    • Heat the reaction mixture at a specific temperature (e.g., 120-160 °C) for a defined period (e.g., 10-20 minutes). Monitor the reaction progress using radio-TLC or radio-HPLC.

  • Purification:

    • After the reaction is complete, quench the reaction mixture with water.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute the desired [¹⁸F]Methyl 5-fluoropyrazine-2-carboxylate product using a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove the HPLC solvents.

    • Elute the final product from the C18 cartridge with a small volume of ethanol.

    • Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol content of less than 10%.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled compound for in vivo studies.

  • Radiochemical Purity: Determined by radio-HPLC and radio-TLC to be >95%.

  • Chemical Purity: Assessed by HPLC with UV detection, co-eluting with a non-radioactive standard of Methyl 5-fluoropyrazine-2-carboxylate.

  • Molar Activity: Calculated from the total radioactivity and the mass of the compound, determined by HPLC with a calibrated UV detector.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are below acceptable limits.

  • pH: Measured to be within the physiological range (typically 4.5-7.5).

  • Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.

Table of Typical Experimental Parameters:

ParameterTypical Value/Condition
Precursor Amount1-5 mg
[¹⁸F]Fluoride Activity1-10 GBq
Reaction SolventAnhydrous DMSO
Reaction Temperature120-160 °C
Reaction Time10-20 minutes
Radiochemical Yield (decay-corrected)20-50% (expected)
Radiochemical Purity>95%
Molar Activity> 37 GBq/µmol

Part 3: Applications and Future Directions

Potential Applications in PET Imaging

[¹⁸F]Methyl 5-fluoropyrazine-2-carboxylate, once synthesized and validated, can serve as a versatile building block for the development of a wide range of PET tracers. The carboxylate group provides a convenient handle for further chemical modification.

Diagram of Potential Derivatization:

G cluster_0 Derivatization Strategies [¹⁸F]Methyl 5-fluoropyrazine-2-carboxylate [¹⁸F]Methyl 5-fluoropyrazine-2-carboxylate Hydrolysis to Carboxylic Acid Hydrolysis to Carboxylic Acid [¹⁸F]Methyl 5-fluoropyrazine-2-carboxylate->Hydrolysis to Carboxylic Acid Reduction to Alcohol Reduction to Alcohol [¹⁸F]Methyl 5-fluoropyrazine-2-carboxylate->Reduction to Alcohol Amide Coupling Amide Coupling Hydrolysis to Carboxylic Acid->Amide Coupling Targeting Vector (Peptide, Small Molecule, etc.) Targeting Vector (Peptide, Small Molecule, etc.) Amide Coupling->Targeting Vector (Peptide, Small Molecule, etc.) Target-Specific PET Tracer Target-Specific PET Tracer Targeting Vector (Peptide, Small Molecule, etc.)->Target-Specific PET Tracer Etherification/Esterification Etherification/Esterification Reduction to Alcohol->Etherification/Esterification Linker Chemistry Linker Chemistry Etherification/Esterification->Linker Chemistry Linker Chemistry->Target-Specific PET Tracer

Sources

Application Note: Transition-Metal Catalyzed Suzuki-Miyaura Cross-Coupling via C–F Bond Activation of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoropyrazine-2-carboxylate is a highly versatile, electron-deficient heterocyclic building block. While the fluorine atom at the 5-position is traditionally utilized as a leaving group for Nucleophilic Aromatic Substitution (SNAr), recent advancements in transition-metal catalysis have unlocked the ability to use this C–F bond directly as an electrophile in Suzuki-Miyaura cross-coupling reactions. Halogenated pyrazines are key scaffolds found in kinase inhibitors and other therapeutic candidates, making their direct functionalization highly valuable in medicinal chemistry[1]. This application note provides a comprehensive, self-validating protocol for the direct C–C bond formation at the 5-position via catalytic C–F activation, bypassing the need for pre-functionalized bromo- or iodo-pyrazine derivatives.

Mechanistic Rationale & Experimental Design

The Causality of C–F Activation

The C–F bond is notoriously inert due to its high bond dissociation energy (~114 kcal/mol). However, in Methyl 5-fluoropyrazine-2-carboxylate, the synergistic electron-withdrawing effects of the two pyrazine nitrogen atoms and the C2-methyl ester significantly lower the lowest unoccupied molecular orbital (LUMO) of the aromatic system. The highly electron-deficient nature of the pyrazine system allows the successful use of cross-coupling reactions for the functionalization of fluorinated positions[2]. This electronic activation makes the C5–F bond susceptible to oxidative addition by electron-rich, low-valent transition metal complexes (e.g., Ni(0) or specialized Pd(0) species)[3].

Mitigating Competing SNAr Pathways

A critical experimental choice in this protocol is the strict adherence to anhydrous conditions and the use of non-nucleophilic bases (such as anhydrous Cs2CO3 or K3PO4).

  • The "Why": If aqueous conditions or nucleophilic bases (like hydroxides or alkoxides) are employed, the highly activated fluoropyrazine will rapidly undergo SNAr, leading to undesired 5-hydroxy or 5-alkoxy pyrazine byproducts, completely outcompeting the transition metal-catalyzed cycle. Transition metal-catalyzed reactions are powerful tools for carbon-carbon bond formation on pyrazines, but only when competitive nucleophilic pathways are suppressed[4].

Ligand Selection

To facilitate the difficult oxidative addition into the C–F bond, highly electron-donating and sterically demanding phosphine ligands are required. Tricyclohexylphosphine (PCy3) paired with Ni(cod)2 provides the necessary electron density to the metal center to break the C–F bond, whereas standard ligands like PPh3 fail to drive the reaction to completion.

Optimization of Reaction Conditions

The following quantitative data summarizes the optimization of the catalytic system. The superiority of the Ni/PCy3 system in non-polar anhydrous solvents is evident.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Ni(cod)2 (10%)PCy3 (20%)Cs2CO3Toluene9088%
2Ni(cod)2 (10%)PPh3 (20%)Cs2CO3Toluene9015%
3Pd(OAc)2 (5%)SPhos (10%)K3PO41,4-Dioxane9072%
4Ni(cod)2 (10%)PCy3 (20%)K2CO3DMF9045%*
5None (Control) None Cs2CO3Toluene900%

*Note: The use of polar aprotic solvents like DMF increased the rate of background SNAr degradation pathways, lowering the isolated yield of the cross-coupled product.

Visualization of the Catalytic Pathway

CatalyticCycle Ni0 Ni(0) / PCy3 Catalyst OA Oxidative Addition (C-F Cleavage) Ni0->OA NiII_F Ar-Ni(II)-F Complex OA->NiII_F Methyl 5-fluoropyrazine-2-carboxylate TM Transmetalation with Ar'-B(OH)2 NiII_F->TM NiII_Ar Ar-Ni(II)-Ar' Complex TM->NiII_Ar Cs2CO3 Base RE Reductive Elimination NiII_Ar->RE RE->Ni0 Catalyst Regeneration Product Biaryl Pyrazine Product RE->Product

Figure 1: Mechanistic pathway of Ni-catalyzed C-F Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol

Materials Required
  • Substrate: Methyl 5-fluoropyrazine-2-carboxylate (1.0 equiv, 1.0 mmol, 156.12 g/mol )

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Ni(cod)2 (0.1 equiv, 10 mol%)

  • Ligand: Tricyclohexylphosphine (PCy3) (0.2 equiv, 20 mol%)

  • Base: Anhydrous Cesium Carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

ProtocolWorkflow Prep Glovebox Prep Anhydrous Conditions Mix Reagent Assembly Substrate + Catalyst + Base Prep->Mix React Thermal Activation 90°C, 16h Mix->React Monitor LC-MS Monitoring Check m/z 157.04 React->Monitor Monitor->React Incomplete Quench Aqueous Quench Extraction Monitor->Quench Complete Purify Chromatography Isolation Quench->Purify

Figure 2: Self-validating experimental workflow for anhydrous C-F cross-coupling.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Transfer a flame-dried Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox. Causality: Ni(cod)2 is highly sensitive to oxygen; ambient air will rapidly oxidize the Ni(0) catalyst to an inactive Ni(II) species.

  • Reagent Assembly: Inside the glovebox, charge the tube with Methyl 5-fluoropyrazine-2-carboxylate (156 mg, 1.0 mmol), the chosen arylboronic acid (1.5 mmol), Ni(cod)2 (27.5 mg, 0.1 mmol), PCy3 (56 mg, 0.2 mmol), and finely ground anhydrous Cs2CO3 (652 mg, 2.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene. Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C.

  • Thermal Activation: Stir the reaction mixture vigorously at 90 °C for 16 hours.

  • System Validation (Checkpoint 1): After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot under a positive flow of argon, dilute with LC-MS grade acetonitrile, and analyze.

    • Validation Metric: The Extracted Ion Chromatogram (EIC) should show the complete disappearance of the starting material mass ([M+H]+ = 157.04) and the emergence of the cross-coupled product mass.

    • Control Validation: A parallel control reaction run without Ni(cod)2 must show 100% recovery of the starting material, proving that the product formation is strictly metal-catalyzed and not an artifact of background SNAr.

  • Quench and Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the metal catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-arylpyrazine-2-carboxylate derivative.

References

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). Source: rsc.org. 4

  • 2-Chloro-5-fluoropyrazine|959019-05-7 - Benchchem. Source: benchchem.com. 1

  • Trifluoromethoxypyrazines: Preparation and Properties - MDPI. Source: mdpi.com. 2

  • Fluorinated Building Blocks - Organofluorine / Alfa Chemistry. Source: alfa-chemistry.com. 3

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Aminopyrazines in Medicinal Chemistry

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of an amino group to the pyrazine core via C-N bond formation is a critical transformation, often leading to significant modulation of a molecule's pharmacological profile. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of these C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) which often require harsh reaction conditions and have limited substrate scope.[1]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of Methyl 5-fluoropyrazine-2-carboxylate, an electron-deficient heteroaryl halide. The presence of the fluorine atom and the ester group presents unique challenges and opportunities for this transformation, necessitating careful optimization of reaction parameters. These application notes will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer troubleshooting guidance to enable researchers to successfully implement this crucial reaction in their synthetic endeavors. The ability to efficiently and selectively aminate such substrates is of high value in the rapid generation of compound libraries for drug discovery programs.[2]

Mechanistic Overview: The Palladium-Catalyzed Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, Methyl 5-fluoropyrazine-2-carboxylate), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl > F. For fluoropyrazines, the C-F bond activation is challenging and typically requires highly active catalyst systems. However, in this specific substrate, the fluorine is activated by the electron-withdrawing pyrazine ring and the carboxylate group, making the C-F bond susceptible to cleavage under appropriate conditions.

  • Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, displacing a ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with the ester functionality.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aminopyrazine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex [L-Pd(II)(Ar)(X)] Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination [L-Pd(II)(Ar)(NHR'R'')]X Oxidative Addition Complex->Amine Coordination + HNR'R'' - X⁻ Palladium-Amido Complex [L-Pd(II)(Ar)(NR'R'')] Amine Coordination->Palladium-Amido Complex + Base - [Base-H]⁺X⁻ Product Ar-NR'R'' Palladium-Amido Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L Palladium-Amido Complex->Catalyst_Regen Ar-X Methyl 5-fluoropyrazine-2-carboxylate HNR'R'' Amine Base Base experimental_workflow start Start reagents Add solid reagents to oven-dried vessel (Substrate, Pd₂(dba)₃, Ligand, Base) start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add anhydrous, degassed solvent inert->solvent amine Add amine solvent->amine heat Heat to desired temperature with stirring (e.g., 100 °C) amine->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Cool, dilute, and filter through Celite monitor->workup Reaction complete extraction Wash with water and brine workup->extraction dry Dry organic layer and concentrate extraction->dry purify Purify by flash chromatography dry->purify end End purify->end

Sources

Application Note: Strategic Functionalization of the Pyrazine Ring in Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) has emerged as a highly versatile, premium building block in contemporary organic synthesis and medicinal chemistry[1]. The strategic placement of a fluorine atom and a methyl ester on an already electron-deficient pyrazine core creates a uniquely reactive scaffold. This molecule is particularly valuable in the development of kinase inhibitors, antibacterial agents, and heterobifunctional compounds (such as PROTACs), where sequential, site-specific functionalization is required to construct complex bi-aryl or heteroatom-linked architectures[2][3].

This application note provides an in-depth mechanistic analysis and validated protocols for the divergent functionalization of this scaffold, empowering researchers to achieve high-yielding, regioselective transformations.

Electronic and Structural Profiling

To successfully manipulate Methyl 5-fluoropyrazine-2-carboxylate, one must understand the synergistic electronic effects governing its reactivity:

  • The Pyrazine Core: Pyrazine is a highly electron-deficient diazine. The two electronegative nitrogen atoms withdraw electron density from the ring via inductive (-I) and resonance (-M) effects, making the carbons highly susceptible to nucleophilic attack[4].

  • The C2 Methyl Ester (-COOMe): This electron-withdrawing group (EWG) further depletes the ring's electron density. Crucially, it provides resonance stabilization to the negative charge that develops during nucleophilic addition at the para-position (C5).

  • The C5 Fluorine (-F): While the C-F bond is thermodynamically strong, fluorine is the premier leaving group for Nucleophilic Aromatic Substitution (SNAr). Because the rate-determining step in SNAr is the initial nucleophilic attack (not bond cleavage), fluorine's extreme electronegativity hyper-polarizes the C5 carbon, drastically lowering the activation energy for the formation of the Meisenheimer complex[5].

SNAr_Mechanism A Methyl 5-fluoropyrazine -2-carboxylate B Nucleophilic Attack (e.g., Amine) A->B C Meisenheimer Complex (Stabilized by N & Ester) B->C Addition (Rate-Determining) D Fluoride Elimination C->D E C5-Substituted Pyrazine Product D->E Elimination (Fast)

Figure 1: Addition-elimination mechanism of SNAr at the C5 position of the pyrazine ring.

Divergent Functionalization Workflows

The true utility of Methyl 5-fluoropyrazine-2-carboxylate lies in its capacity for orthogonal functionalization . The C5-fluorine can be displaced via SNAr, while the C2-ester can be independently hydrolyzed, amidated, or reduced.

Functionalization_Workflow cluster_C5 C5 Ring Functionalization (SNAr) cluster_C2 C2 Ester Functionalization Core Methyl 5-fluoropyrazine-2-carboxylate (Core Scaffold) SNAr_Amine C5-Amination (Amines, DIPEA, Heat) Core->SNAr_Amine SNAr_Ether C5-Alkoxylation (NaOR, ROH) Core->SNAr_Ether SNAr_Thio C5-Thiolation (RSH, Base) Core->SNAr_Thio Hydrolysis Saponification (LiOH/NaOH, H2O/THF) Core->Hydrolysis Amidation Direct Amidation (Amine, Lewis Acid/Heat) Core->Amidation

Figure 2: Divergent functionalization pathways targeting the C5-fluoro and C2-ester groups.

Quantitative Reaction Parameters

The following table summarizes the validated reaction spaces for functionalizing this scaffold, demonstrating the broad tolerance for various nucleophiles.

Nucleophile TypeReagents & SolventsTypical Temp (°C)RegioselectivityTypical Yield Range
Primary Amines R-NH₂, DIPEA, DMFRT - 60Exclusive C580 - 95%
Secondary Amines R₂NH, DIPEA, DMF60 - 80Exclusive C575 - 90%
Alkoxides NaOR, ROH or THF0 - RTExclusive C570 - 85%
Thiols R-SH, K₂CO₃, DMFRTExclusive C585 - 95%
Hydroxide (Hydrolysis) LiOH (1.1 eq), THF/H₂O0 - RTC2 Ester (Orthogonal)85 - 99%

Validated Experimental Protocols

Protocol A: Regioselective C5-Amination via SNAr

This protocol details the displacement of the C5-fluorine with an amine.

Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. Its primary role is to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction. Unlike sodium hydroxide or potassium carbonate, DIPEA will not compete for the electrophilic C5 position, nor will it inadvertently hydrolyze the C2 methyl ester. Anhydrous N,N-Dimethylformamide (DMF) is chosen because polar aprotic solvents poorly solvate anions, thereby maximizing the nucleophilicity of the incoming amine[6].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add Methyl 5-fluoropyrazine-2-carboxylate (156 mg, 1.0 mmol, 1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous DMF (5.0 mL) under a positive pressure of nitrogen.

  • Reagent Addition: Add DIPEA (350 µL, 2.0 mmol, 2.0 eq) via syringe, followed by the desired amine nucleophile (1.2 mmol, 1.2 eq).

  • Reaction Execution: Seal the vial and stir the mixture at room temperature. For sterically hindered or less nucleophilic secondary amines, heat the reaction block to 60 °C.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (typically 50% EtOAc in Hexanes). The highly activated C-F bond usually ensures complete conversion within 2 to 6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Protocol B: Orthogonal C2-Ester Hydrolysis

This protocol converts the C2 methyl ester to a carboxylic acid, creating a handle for subsequent amide coupling (e.g., using T3P or HATU)[3].

Mechanistic Causality: Hydroxide ions are potent nucleophiles that can readily displace the C5-fluorine via SNAr. To achieve orthogonal functionalization (hydrolyzing the ester without displacing the fluorine), the reaction must be kinetically controlled. By using a milder base (Lithium Hydroxide) and strictly maintaining the temperature at 0 °C, the activation energy barrier for SNAr is avoided, and the hydroxide selectively attacks the highly exposed, electrophilic carbonyl carbon of the ester.

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 5-fluoropyrazine-2-carboxylate (156 mg, 1.0 mmol, 1.0 eq) in a 3:1 mixture of THF and deionized water (4.0 mL total volume).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (46 mg, 1.1 mmol, 1.1 eq) portion-wise to the stirring solution.

  • Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor via TLC (the starting material will disappear, and a baseline spot corresponding to the carboxylate salt will form).

  • Acidification (Critical Step): While still at 0 °C, carefully adjust the pH of the solution to ~3.0 using 1N aqueous HCl. The 5-fluoropyrazine-2-carboxylic acid will typically precipitate out of the solution.

  • Isolation: If a clean precipitate forms, isolate the product via vacuum filtration and wash with cold water. Otherwise, extract the aqueous layer with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate to yield the pure acid.

References

  • National Institutes of Health (NIH - PMC) : Trifluoromethoxypyrazines: Preparation and Properties (Discussion on Pyrazine Electron Deficiency). Source: NIH. URL:[Link]

  • Google Patents (WO2025085738A1): Heterobifunctional compounds and methods of treating disease (Amide Coupling of 5-fluoropyrazine-2-carboxylic acid). Source: Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-fluoropyrazine-2-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyrazine derivative.[1] Pyrazine-based compounds are crucial building blocks in the development of pharmaceuticals and advanced materials.[2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the potential challenges and side reactions encountered during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Methyl 5-fluoropyrazine-2-carboxylate, offering explanations for their causes and actionable steps for resolution.

Issue 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and work-up, you observe a very low yield or complete absence of Methyl 5-fluoropyrazine-2-carboxylate.

Potential Causes & Solutions:

  • Incomplete Halogen Exchange (Halex) Reaction: The fluorination of a chloro- or bromo-precursor is a critical step. If this nucleophilic aromatic substitution (SNAr) is inefficient, the yield will be poor.

    • Troubleshooting Steps:

      • Choice of Fluoride Source: Ensure your fluoride source (e.g., KF, CsF) is anhydrous. The presence of water can significantly reduce the reactivity of the fluoride ion. Consider spray-drying or freeze-drying the fluoride salt before use.

      • Solvent Polarity and Aprotic Nature: Use a polar aprotic solvent such as DMF, DMSO, or sulfolane to enhance the solubility of the fluoride salt and promote the SNAr reaction.

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether like 18-crown-6) can facilitate the transfer of fluoride ions into the organic phase, thereby increasing the reaction rate.

      • Reaction Temperature: The reaction often requires elevated temperatures (100-150 °C). Ensure your reaction is reaching and maintaining the target temperature.

  • Starting Material Degradation: The pyrazine ring can be susceptible to degradation under harsh reaction conditions.

    • Troubleshooting Steps:

      • Temperature Control: Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting materials and product.

Issue 2: Formation of Hydroxylated Byproduct (Methyl 5-hydroxypyrazine-2-carboxylate)

Symptoms: Your product is contaminated with a significant amount of Methyl 5-hydroxypyrazine-2-carboxylate.

Potential Causes & Solutions:

  • Presence of Water: Trace amounts of water in the reaction mixture can compete with the fluoride ion as a nucleophile, leading to the formation of the undesired hydroxy-pyrazine derivative.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Meticulously dry all glassware and solvents before use. Use anhydrous grade solvents and ensure your fluoride source is completely dry.

      • Inert Atmosphere: As mentioned previously, an inert atmosphere will help to exclude atmospheric moisture.

  • Hydrolysis during Work-up: The ester group can be hydrolyzed to the corresponding carboxylic acid, or the fluoro group can be displaced by hydroxide during aqueous work-up, especially under basic conditions.[4]

    • Troubleshooting Steps:

      • Neutral or Mildly Acidic Work-up: Use a neutral or slightly acidic aqueous solution for the work-up to minimize hydrolysis.

      • Temperature Control during Work-up: Keep the temperature low during the extraction and washing steps to reduce the rate of potential hydrolysis reactions.

Issue 3: Dimerization or Polymerization of Pyrazine Units

Symptoms: You observe the formation of high molecular weight, often insoluble, byproducts.

Potential Causes & Solutions:

  • Radical Reactions: At high temperatures, radical-mediated side reactions can lead to the dimerization or polymerization of the pyrazine rings.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: If possible, explore lower reaction temperatures, potentially in combination with a more reactive fluoride source or a catalyst.

      • Radical Inhibitors: The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), may suppress polymerization, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

  • Self-Condensation Reactions: Under certain conditions, pyrazine derivatives can undergo self-condensation reactions.[5]

    • Troubleshooting Steps:

      • Control of Stoichiometry: Ensure accurate stoichiometry of reactants.

      • Gradual Addition: Consider the slow addition of one of the reactants to maintain a low concentration and minimize self-reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Methyl 5-fluoropyrazine-2-carboxylate.

Q1: What is the most common synthetic route for Methyl 5-fluoropyrazine-2-carboxylate?

The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This typically involves reacting Methyl 5-chloropyrazine-2-carboxylate or Methyl 5-bromopyrazine-2-carboxylate with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures.

Q2: How can I purify the final product from common side products?

  • Column Chromatography: This is a highly effective method for separating the desired product from both more polar (e.g., hydroxylated byproducts) and less polar impurities.[6] A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient purification technique.[6] The choice of solvent is critical; a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.[6]

Q3: What analytical techniques are best for monitoring the reaction progress and confirming the product's identity?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of the starting material and the molecular weight of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product. ¹⁹F NMR is particularly useful for verifying the successful incorporation of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[4][6]

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and a common side reaction.

main_reaction start Methyl 5-chloropyrazine-2-carboxylate product Methyl 5-fluoropyrazine-2-carboxylate start->product KF, Polar Aprotic Solvent (e.g., DMSO), Heat caption Figure 1: Main Synthetic Route via Halogen Exchange

Caption: Main Synthetic Route via Halogen Exchange

side_reaction start Methyl 5-chloropyrazine-2-carboxylate side_product Methyl 5-hydroxypyrazine-2-carboxylate start->side_product Trace H2O, Heat caption Figure 2: Common Hydroxylation Side Reaction

Caption: Common Hydroxylation Side Reaction

Quantitative Data Summary

ParameterRecommended ConditionRationale
Fluoride Source Anhydrous KF or CsFCsF is more reactive but more expensive. Both must be anhydrous.
Solvent Polar aprotic (e.g., DMSO, DMF)Solubilizes the fluoride salt and promotes SNAr.
Temperature 100 - 150 °CProvides the necessary activation energy for the Halex reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and oxidative degradation.
Catalyst (Optional) Phase-transfer catalyst (e.g., 18-crown-6)Enhances the reactivity of the fluoride salt.

Detailed Experimental Protocol: Halogen Exchange Reaction

This protocol provides a general guideline. Specific quantities and conditions may need to be optimized for your particular setup.

  • Preparation:

    • Flame-dry all glassware (a round-bottom flask, condenser, and magnetic stir bar) under vacuum and allow to cool under a stream of inert gas (nitrogen or argon).

    • Add anhydrous potassium fluoride (2-3 equivalents) and the phase-transfer catalyst (0.1 equivalents, if used) to the reaction flask.

    • Add the anhydrous polar aprotic solvent (e.g., DMSO) to the flask.

  • Reaction:

    • Add Methyl 5-chloropyrazine-2-carboxylate (1 equivalent) to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazine-Based Polymers for Optical Devices.
  • PMC. (n.d.). Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the....
  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Guidechem. (2022, September 24). How to prepare and apply Methyl 5-chloropyrazine-2-carboxylate? - FAQ.
  • PMC. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Diva Portal. (2025, June 26). Polythieno[3,4-b]pyrazine: pathways to metallic charge transport.
  • Benchchem. (n.d.). Technical Support Center: 6-Fluoro-pyrazine-2-carboxylic acid Purification.
  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • PMC. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.

Sources

Technical Support Center: Purification of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Methyl 5-fluoropyrazine-2-carboxylate. As a key building block in modern drug discovery and development, achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. However, its unique chemical properties present specific purification challenges. This guide is designed to provide researchers, chemists, and process development professionals with practical, field-proven insights and troubleshooting strategies to overcome these hurdles. We will delve into the causality behind common issues and provide robust, self-validating protocols to ensure you obtain your target compound at the desired purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the purification of Methyl 5-fluoropyrazine-2-carboxylate.

Q1: What are the primary recommended methods for purifying crude Methyl 5-fluoropyrazine-2-carboxylate?

A1: The two most effective and widely applicable techniques are recrystallization and silica gel flash column chromatography.[1]

  • Recrystallization is an excellent initial strategy for removing bulk impurities, especially if the crude material is of moderate to high purity. Its success is contingent on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Flash Column Chromatography offers a higher degree of separation and is indispensable for removing impurities with similar polarity to the product, such as isomers or byproducts from the synthesis.[1][2][3]

Q2: What are the most likely impurities I will encounter in my crude product?

A2: Impurities are typically route-dependent but generally fall into several classes:

  • Unreacted Starting Materials: The most common impurity is the corresponding carboxylic acid, 5-fluoropyrazine-2-carboxylic acid, from incomplete esterification.

  • Hydrolysis Product: The ester is susceptible to hydrolysis back to 5-fluoropyrazine-2-carboxylic acid, particularly if exposed to acidic or basic conditions during workup or purification.[4][5]

  • Synthetic Byproducts: Depending on the synthetic pathway, isomeric products or compounds formed from side reactions can be present.[6][7] For instance, if the synthesis involves a halogen exchange (e.g., from a chloro-precursor), incomplete reaction can leave behind the chlorinated analog.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, DMF, Methanol) may be retained.[8]

  • Degradation Products: Pyrazine esters can exhibit thermal instability, potentially leading to decomposition if exposed to high temperatures for extended periods.[9]

Q3: How can I accurately assess the purity of my Methyl 5-fluoropyrazine-2-carboxylate?

A3: A multi-pronged approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acidified water and an organic modifier (like acetonitrile or methanol) and UV detection is a typical starting point.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the desired product and identifying any residual starting materials or structurally similar impurities.[2]

  • Melting Point: A sharp melting point within the expected range (e.g., 55-57°C) is a good indicator of high purity.[10] A broad or depressed melting range suggests the presence of impurities.

Q4: My compound seems to be degrading during purification. What are the likely causes and how can I prevent this?

A4: Degradation is most often caused by hydrolysis or thermal stress.

  • Hydrolysis: The ester functional group can be cleaved by residual acid or base from the reaction workup. To mitigate this, ensure the crude product is neutralized and thoroughly washed before purification. When performing chromatography, avoid highly acidic or basic mobile phase additives if possible. The silica gel itself is slightly acidic, which can sometimes catalyze hydrolysis if the compound is left on the column for an extended period.

  • Thermal Instability: Avoid excessive heat during solvent removal (rotary evaporation) and drying.[9] It is advisable to use moderate temperatures (e.g., 30-40°C) and high vacuum.

Part 2: Troubleshooting Purification Workflows

This section provides a structured approach to solving specific problems encountered during purification.

Workflow 1: Recrystallization Troubleshooting

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: This is a common issue for compounds with low melting points, like Methyl 5-fluoropyrazine-2-carboxylate (m.p. 55-57°C).[10] Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid phase rather than a solid crystal lattice.[1]

  • Troubleshooting Steps:

    • Lower the Temperature Slowly: Allow the flask to cool to room temperature undisturbed, then transfer to a refrigerator, and finally to a freezer. Slow cooling promotes ordered crystal growth.

    • Use a Lower-Boiling Point Solvent: If using a high-boiling point solvent, the solution temperature may remain above the compound's melting point for too long. Switch to a solvent system with a lower boiling point.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a small seed crystal of pure product.

    • Adjust Solvent System: Add a small amount of a miscible "anti-solvent" (one in which the compound is insoluble) to the slightly cooled solution to reduce overall solubility and encourage precipitation.

Issue 2: Poor recovery of the purified product.

  • Causality: The most likely cause is that the compound has significant solubility in the chosen solvent even at low temperatures, or an excessive volume of solvent was used.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude material.

    • Optimize the Solvent System: A mixed-solvent system is often superior. Dissolve the compound in a minimal amount of a "good" solvent (high solubility) and then add a "bad" anti-solvent dropwise until the solution becomes cloudy. Re-clarify with a few drops of the good solvent and then cool slowly.[1]

    • Ensure Adequate Cooling: Cool the solution in an ice bath or freezer for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation before filtration.

Workflow 2: Flash Column Chromatography Troubleshooting

Below is a decision-making diagram for optimizing a challenging chromatographic separation.

chromatography_troubleshooting start Problem: Poor Separation (Co-elution) check_rf Is the Rf difference between spots < 0.1 on TLC? start->check_rf check_column Is the column overloaded (>2% w/w)? start->check_column decrease_polarity Solution: Decrease eluent polarity. (e.g., from 20% EtOAc/Hex to 15% EtOAc/Hex) check_rf->decrease_polarity No change_solvent Solution: Change solvent system. (e.g., switch from EtOAc/Hex to DCM/MeOH) check_rf->change_solvent Yes check_loading Was the sample loaded correctly (minimal solvent, dry loading)? dry_load Solution: Use dry loading method. Adsorb sample onto Celite or silica gel. check_loading->dry_load No check_column->check_loading No reduce_load Solution: Reduce the sample load. check_column->reduce_load Yes use_gradient Solution: Use a shallow gradient elution. change_solvent->use_gradient purification_workflow start_node start_node process_node process_node decision_node decision_node end_node end_node crude Crude Product analyze1 Initial Purity Analysis (TLC, ¹H NMR, HPLC) crude->analyze1 purity_check Purity > 95%? analyze1->purity_check recrystallize Recrystallization purity_check->recrystallize Yes chromatography Flash Column Chromatography purity_check->chromatography No (Complex Mixture) analyze2 Final Purity & Identity Check (HPLC, NMR, MP) recrystallize->analyze2 chromatography->analyze2 final_product Pure Product (>99%) analyze2->final_product

Sources

optimizing reaction conditions for substitutions on Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: SNAr Optimization for Methyl 5-fluoropyrazine-2-carboxylate

Welcome to the Technical Support Center for functionalizing Methyl 5-fluoropyrazine-2-carboxylate. As a highly electrophilic heteroaromatic scaffold, this building block is a cornerstone in medicinal chemistry for synthesizing pyrazine-based therapeutics. The synergistic electron-withdrawing effects of the pyrazine nitrogens and the C2-methyl ester render the C5-fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). However, this extreme reactivity also introduces chemoselectivity challenges, such as competitive ester hydrolysis and amidation. This guide provides field-proven protocols, quantitative benchmarks, and troubleshooting FAQs to ensure robust, scalable conversions.

Reaction Workflow & Decision Logic

To achieve optimal chemoselectivity, the choice of base, solvent, and temperature must be strictly tailored to the nucleophile's electronic and steric properties.

SNAr_Optimization Start Methyl 5-fluoropyrazine-2-carboxylate (Starting Material) NucType Identify Nucleophile Type Start->NucType Amine 1°, 2° Amines (N-Nucleophiles) NucType->Amine Alkoxide Alkoxides (O-Nucleophiles) NucType->Alkoxide Thiolate Thiolates (S-Nucleophiles) NucType->Thiolate CondAmine Base: DIPEA or K2CO3 Solvent: DMF or MeCN Temp: RT to 80°C Amine->CondAmine CondAlkoxide Base: NaH or KOtBu Solvent: THF or ROH Temp: 0°C to RT Alkoxide->CondAlkoxide CondThiolate Base: K2CO3 Solvent: DMF Temp: RT Thiolate->CondThiolate Check Reaction Monitoring (LC-MS/TLC) CondAmine->Check CondAlkoxide->Check CondThiolate->Check Hydrolysis Issue: Ester Hydrolysis? Switch to anhydrous conditions Check->Hydrolysis Byproduct M-14 (Acid) Amidation Issue: Ester Amidation? Lower temp, strictly 1.0 eq amine Check->Amidation Byproduct M+Amine-OMe Success Target 5-Substituted Pyrazine-2-carboxylate Check->Success Clean Conversion Hydrolysis->Success Amidation->Success

Workflow for optimizing SNAr conditions based on nucleophile class and byproduct identification.

Quantitative Reaction Parameters

The following table summarizes the baseline parameters for achieving >85% conversion with various nucleophile classes. These parameters are designed to suppress side reactions while maximizing the rate of the Meisenheimer complex formation [1].

Nucleophile ClassRepresentative ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary AmineBenzylamineDIPEA (2.0 eq)DMF25 - 502 - 485 - 95
Secondary AmineMorpholineK2CO3 (2.0 eq)MeCN60 - 804 - 880 - 90
AlkoxideSodium MethoxideNone (pre-formed)MeOH0 - 251 - 290 - 98
ThiolateThiophenolK2CO3 (1.5 eq)DMF251 - 385 - 95

Self-Validating Experimental Protocol: C5-Amination

This protocol details the substitution of Methyl 5-fluoropyrazine-2-carboxylate using a secondary amine. It is designed as a self-validating system: visual and analytical checkpoints are embedded to ensure mechanistic integrity at each step.

Step 1: Preparation & Inert Atmosphere

  • Action: Flame-dry a 25 mL round-bottom flask. Flush with Argon or N2.

  • Causality: While SNAr is not inherently air-sensitive, preventing atmospheric moisture is critical. Water reacts with the base to generate hydroxide ions, which act as competitive nucleophiles and cause rapid saponification of the C2-methyl ester [2].

Step 2: Reagent Charging

  • Action: Add Methyl 5-fluoropyrazine-2-carboxylate (1.0 mmol, 156.12 mg) and anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration. Stir until a homogeneous solution is formed.

Step 3: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Causality: DIPEA is sterically hindered and non-nucleophilic. It efficiently scavenges the HF byproduct generated during the aromatization step without attacking the highly electrophilic ester carbonyl. Using a primary/secondary amine as both the nucleophile and the base would require excess equivalents, driving competitive amidation.

Step 4: Nucleophile Addition

  • Action: Dropwise add the amine nucleophile (1.05 mmol) at 0 °C, then allow the mixture to warm to room temperature.

  • Causality: Strict stoichiometric control (1.05 eq) and low initial temperatures control the reaction kinetics, heavily favoring the C5-SNAr over C2-amidation [3].

Step 5: Reaction Execution & Self-Validation

  • Action: Stir at room temperature. Monitor via LC-MS every 30 minutes.

  • Validation: The reaction is self-validating. The complete disappearance of the starting material mass (m/z 157 [M+H]+) and the exclusive appearance of the product mass confirms successful conversion. If the solution turns dark brown rapidly, it indicates decomposition or polymerization, usually due to localized overheating.

Step 6: Quenching & Workup

  • Action: Dilute with EtOAc (20 mL). Wash with 5% aqueous LiCl (3 x 10 mL).

  • Causality: The aqueous LiCl wash is specifically chosen to partition the highly polar DMF into the aqueous phase, preventing solvent carryover during concentration. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: My LC-MS shows a major byproduct with a mass of [M-14]. What is happening and how do I fix it? A: You are observing ester hydrolysis. The byproduct is the 5-substituted pyrazine-2-carboxylic acid (loss of a methyl group [-15 Da] and gain of a proton [+1 Da], resulting in a net -14 Da shift). This occurs when water is present in your solvent or hygroscopic base (e.g., K2CO3). The hydroxide ion acts as a hard nucleophile, rapidly saponifying the C2-methyl ester. Fix: Switch to strictly anhydrous solvents (stored over molecular sieves) and use a non-nucleophilic organic base like DIPEA under an inert atmosphere [2].

Q: I am using a primary amine, and I see a byproduct with a mass corresponding to the addition of two amine molecules. How do I prevent this? A: You are observing competitive amidation of the C2-methyl ester alongside the desired SNAr at the C5 position. The methyl ester on the electron-deficient pyrazine ring is highly electrophilic. Fix: Lower the reaction temperature (e.g., from 80 °C to RT) and strictly limit the amine stoichiometry to 1.0 - 1.05 equivalents. If amidation persists due to the high reactivity of your specific primary amine, consider performing the SNAr on the carboxylic acid directly (using a base like NaH), followed by re-esterification [3].

Q: Why is the 5-fluoro position so much more reactive than a 5-chloro analog? A: In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the departure of the leaving group. Fluorine's extreme electronegativity highly polarizes the C-F bond and strongly stabilizes the accumulating negative charge in the transition state. Consequently, fluoropyrazines react orders of magnitude faster than chloropyrazines, allowing for much milder reaction conditions and broader functional group tolerance [1].

Q: Can I use alcoholic solvents like Ethanol or Methanol for amine substitutions? A: It is highly discouraged unless you are specifically synthesizing a methyl ester in methanol. Using ethanol with a methyl ester will lead to transesterification, yielding a mixture of methyl and ethyl esters. The amine base can deprotonate the alcoholic solvent, generating an alkoxide that attacks the ester carbonyl. Always use aprotic polar solvents like DMF, NMP, or MeCN for aminations on this substrate.

References

  • National Center for Biotechnology Information (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PMC.[Link]

  • Journal of Medicinal Chemistry. "Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease." ACS Publications.[Link]

Technical Support Center: Ensuring the Stability of Methyl 5-fluoropyrazine-2-carboxylate During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-fluoropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable compound during storage. Our goal is to equip you with the knowledge to maintain the integrity of your samples, ensuring the reliability and reproducibility of your experiments.

Introduction: The Challenge of Storing Methyl 5-fluoropyrazine-2-carboxylate

Methyl 5-fluoropyrazine-2-carboxylate is a key building block in medicinal chemistry and drug discovery. The presence of the electron-withdrawing fluorine atom and the pyrazine ring makes the ester group susceptible to hydrolysis. Improper storage can lead to the formation of impurities, primarily 5-fluoropyrazine-2-carboxylic acid, which can compromise the outcome of your research. This guide provides a comprehensive overview of the decomposition pathways, recommended storage conditions, and analytical methods to monitor the stability of your material.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for Methyl 5-fluoropyrazine-2-carboxylate during storage?

A1: The primary decomposition pathway is hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-fluoropyrazine-2-carboxylic acid. This reaction is catalyzed by the presence of moisture and can be accelerated by both acidic and basic conditions.

Q2: What are the ideal short-term storage conditions for this compound?

A2: For short-term storage (up to several weeks), it is recommended to store Methyl 5-fluoropyrazine-2-carboxylate in a tightly sealed container at 2-8°C, protected from light and moisture. The use of a desiccator is strongly advised.

Q3: How should I store Methyl 5-fluoropyrazine-2-carboxylate for long-term use?

A3: For long-term storage, the compound should be stored at -20°C or below in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] This minimizes the risk of hydrolysis and other potential degradation pathways.

Q4: I received the compound at room temperature. Is it still viable?

A4: While some suppliers may ship the compound at ambient temperature, this is generally for short transit times.[2] Upon receipt, it is crucial to transfer the compound to the recommended storage conditions immediately. It is also advisable to verify the purity of the compound before use, especially if it will be used in sensitive applications.

Q5: Can I store the compound in solution?

A5: Storing Methyl 5-fluoropyrazine-2-carboxylate in solution is generally not recommended due to the increased risk of hydrolysis, especially in protic solvents. If a solution must be prepared for stock purposes, use an anhydrous aprotic solvent and store it at low temperatures (-20°C or below) under an inert atmosphere. Prepare fresh solutions for daily use whenever possible.

Troubleshooting Guide: Addressing Decomposition Issues

This section provides a structured approach to troubleshooting common issues related to the decomposition of Methyl 5-fluoropyrazine-2-carboxylate.

Issue 1: Presence of an acidic impurity in the sample.
  • Possible Cause: Hydrolysis of the methyl ester to 5-fluoropyrazine-2-carboxylic acid.

  • Identification: The presence of the carboxylic acid can be confirmed by analytical techniques such as HPLC, which will show a more polar peak compared to the parent ester. LC-MS analysis will show a molecular ion corresponding to the carboxylic acid.

  • Preventative Measures:

    • Strict Moisture Control: Always handle the compound in a dry environment. Use of a glove box or a fume hood with a dry nitrogen stream is recommended.

    • Inert Atmosphere: For long-term storage, flush the container with an inert gas (argon or nitrogen) before sealing.[1]

    • Low Temperature Storage: Store the compound at or below -20°C to significantly slow down the rate of hydrolysis.[1]

  • Corrective Actions:

    • If a small amount of the carboxylic acid is present, the material may still be usable for some applications. However, for sensitive reactions, purification by column chromatography or recrystallization may be necessary.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium. The pH of the buffer system can significantly impact the stability of the ester.

  • Investigation:

    • pH Stability Study: Perform a preliminary experiment to assess the stability of Methyl 5-fluoropyrazine-2-carboxylate in your specific assay buffer at the intended temperature and duration.

    • Analytical Monitoring: Use HPLC to monitor the concentration of the parent compound over time in the assay buffer.

  • Preventative Measures:

    • Buffer Selection: If possible, use a buffer system with a pH close to neutral (pH 6-7.5) to minimize acid or base-catalyzed hydrolysis.

    • Freshly Prepared Solutions: Prepare solutions of the compound immediately before use.

    • Temperature Control: Perform assays at the lowest feasible temperature to minimize degradation.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for Methyl 5-fluoropyrazine-2-carboxylate to ensure its long-term stability.

Storage DurationTemperatureAtmosphereContainerAdditional Precautions
Short-Term (≤ 4 weeks) 2-8°CAir (in desiccator)Tightly sealed, amber glass vialProtect from light
Long-Term (> 4 weeks) -20°C or belowInert (Argon or Nitrogen)Tightly sealed, amber glass vial with a PTFE-lined capStore in a freezer with minimal temperature fluctuations

Analytical Methods for Degradation Monitoring

Regularly assessing the purity of your Methyl 5-fluoropyrazine-2-carboxylate is crucial. Below are recommended analytical methods for monitoring its stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound and its primary degradation product, 5-fluoropyrazine-2-carboxylic acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Profile: 5-fluoropyrazine-2-carboxylic acid will elute earlier (is more polar) than Methyl 5-fluoropyrazine-2-carboxylate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for purity assessment, particularly for identifying volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Note: The carboxylic acid degradation product is less volatile and may require derivatization for efficient GC analysis.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of Methyl 5-fluoropyrazine-2-carboxylate.

Stability_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision start Receive/Synthesize Compound store Store under Recommended Conditions start->store sample Sample at Time Points (T0, T1, T2...) store->sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis (Optional) sample->gcms analyze Analyze Data (Purity, Degradants) hplc->analyze gcms->analyze decision Decision: Use, Purify, or Discard analyze->decision

Caption: Workflow for assessing the stability of Methyl 5-fluoropyrazine-2-carboxylate.

Understanding the Decomposition Pathway: Hydrolysis

The primary mechanism of decomposition for Methyl 5-fluoropyrazine-2-carboxylate is hydrolysis. The electron-withdrawing nature of the fluorine atom and the pyrazine ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Hydrolysis_Mechanism Reactant Methyl 5-fluoropyrazine-2-carboxylate Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Water H2O (Moisture) Water->Intermediate Product1 5-Fluoropyrazine-2-carboxylic Acid Intermediate->Product1 Elimination of Methanol Product2 Methanol Intermediate->Product2

Caption: Simplified hydrolysis mechanism of Methyl 5-fluoropyrazine-2-carboxylate.

Conclusion

By understanding the inherent instability of Methyl 5-fluoropyrazine-2-carboxylate and implementing the storage and handling procedures outlined in this guide, researchers can significantly mitigate the risk of decomposition. Proactive stability monitoring through the recommended analytical techniques will further ensure the quality and reliability of this critical research compound. For any further questions or specific application support, please do not hesitate to contact our technical support team.

References

  • Blog. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly?. Retrieved from [Link]

  • Eurofins Scientific. (2024, November 22). Specific Conditions for Stability Studies and Storage. Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Scientific Reports. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ijamscr. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2). Retrieved from [Link]

  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

Sources

dealing with impurities in commercial Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-fluoropyrazine-2-carboxylate

Document ID: TSG-MFPC-001

Last Updated: March 13, 2026

Introduction

Methyl 5-fluoropyrazine-2-carboxylate is a key building block in medicinal chemistry, valued for the unique properties conferred by the fluorinated pyrazine ring.[1] The purity of this reagent is paramount, as even minor impurities can lead to significant complications in downstream applications, including altered biological activity, side-product formation, and difficulties in purification.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice for identifying, managing, and removing impurities commonly encountered in commercial batches of Methyl 5-fluoropyrazine-2-carboxylate.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during experimental work.

Q1: My NMR/HPLC analysis shows unexpected peaks. What are the likely impurities?

A1: The presence of unexpected peaks is a common issue. The identity of the impurity is heavily dependent on the synthetic route used to manufacture the material. The most probable route involves the diazotization of an aminopyrazine precursor followed by a Balz-Schiemann type reaction.[2][3][4]

Causality:

  • Starting Material Impurities: The primary starting material is typically Methyl 5-aminopyrazine-2-carboxylate. Incomplete conversion will result in this material carrying through.

  • By-products from Diazotization/Fluorination: The Balz-Schiemann reaction, while effective, is not always perfectly selective.[2][5] Side reactions can lead to the formation of hydroxy (-OH) or chloro (-Cl) analogs instead of the desired fluoro (-F) group.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, especially if exposed to moisture or acidic/basic conditions. This results in the formation of 5-fluoropyrazine-2-carboxylic acid.

  • Solvent Adducts: Residual solvents from purification (e.g., ethyl acetate, hexanes, methanol) are common.

Troubleshooting Steps:

  • Characterize the Impurity: Use hyphenated techniques like GC-MS or LC-MS to get a mass for the impurity. This is the fastest way to distinguish between a starting material (different mass), a positional isomer (same mass), or a hydrolysis product (different mass).[6]

  • Consult the Table Below: Compare the mass and expected analytical signals with the common impurities listed in Table 1.

  • Perform a Spiking Study: If you have a reference standard for a suspected impurity, add a small amount to your sample and re-run the HPLC. If the peak of interest increases in size, you have confirmed its identity.

Table 1: Common Impurities in Methyl 5-fluoropyrazine-2-carboxylate

Impurity NameLikely OriginKey Analytical Signature (vs. Product)
5-Fluoropyrazine-2-carboxylic acidHydrolysis of the esterHigher polarity (shorter HPLC retention time on reverse phase); absence of methyl singlet (~3.9 ppm) in ¹H NMR; broad -OH peak.
Methyl 5-chloropyrazine-2-carboxylateBy-product from diazotizationHigher mass (M+2 peak pattern for Cl isotope); distinct aromatic shifts in NMR.
Methyl 5-hydroxypyrazine-2-carboxylateBy-product from diazotizationHigher polarity; significant change in aromatic NMR shifts due to -OH group.
Methyl 5-aminopyrazine-2-carboxylateUnreacted starting materialLower mass; presence of -NH₂ protons in NMR; significantly different aromatic shifts.
Q2: My material has a distinct yellow or brown color, but the NMR looks clean. What does this mean?

A2: A faint yellow to brown coloration is often due to trace-level, highly conjugated impurities or degradation products that may be present at concentrations too low for routine NMR detection.

Causality:

  • Azo Compounds: During the diazotization process, incomplete reaction or side reactions can form highly colored azo-coupled species.

  • Oxidation/Degradation: Fluorinated heterocycles can be susceptible to degradation over time, especially when exposed to light, air, or high temperatures, forming complex colored bodies.[7][8]

  • Residual Metals: Trace metals from catalysts used in precursor synthesis can also impart color.

Troubleshooting Steps:

  • Assess Purity by a More Sensitive Method: Use a quantitative HPLC-UV method. A "clean" NMR can still correspond to <98% purity by HPLC, where colored impurities with strong chromophores will be more apparent.[9]

  • Activated Carbon Treatment: Dissolve the material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% w/w) of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of celite. This is highly effective at removing baseline colored impurities.

  • Recrystallization/Reslurry: A simple recrystallization or even a slurry in a minimally-solvating solvent (like cold hexanes/ether) can often crash out the pure, colorless product, leaving the colored impurities in the mother liquor.

Q3: I'm struggling to remove a closely-eluting impurity by column chromatography. What can I try?

A3: This is a classic challenge, often occurring with positional isomers or analogs with very similar polarity. Standard silica gel may not provide sufficient resolution.[10]

Causality: The separation efficiency in chromatography depends on the differential partitioning of compounds between the stationary phase and the mobile phase. If the impurity and product have very similar polarities and functional groups, this partitioning is nearly identical, leading to poor separation.

Troubleshooting Workflow:

G cluster_0 Strategy 1: Optimize Mobile Phase cluster_1 Strategy 2: Change Stationary Phase cluster_2 Strategy 3: Non-Chromatographic Methods start Poor Separation on Silica Gel opt_solvent Change Solvent System (e.g., Toluene/EtOAc or DCM/Acetone) start->opt_solvent Different Selectivity shallow_grad Run a Shallower Gradient (e.g., 0-10% over 20 CV) start->shallow_grad Improve Resolution c18 Reverse Phase (C18) (Elute with MeCN/H₂O) start->c18 Different Retention Mechanism recryst Recrystallization (Find suitable solvent system) start->recryst Different Solubility other_phase Use Different Phase (e.g., Alumina, Florisil, or High-Surface Silica) distill Distillation/Sublimation (If thermally stable)

Caption: Troubleshooting workflow for poor chromatographic separation.

Expert Insights:

  • Change Solvent Selectivity: Don't just vary the ratio of your Hexane/EtOAc system. Switch to a different solvent system entirely. A common alternative is Dichloromethane/Methanol or Toluene/Acetone. The different solvent properties can alter the interaction with the silica surface and improve separation.

  • Try Reverse-Phase Chromatography: If the impurity is slightly more or less polar, reverse-phase (C18) chromatography using a Water/Acetonitrile or Water/Methanol gradient can provide an orthogonal separation mechanism and may easily resolve the issue.[10][11]

  • Consider Recrystallization: This is often the most powerful method for removing small amounts of closely-related impurities. Systematically screen for a solvent or solvent pair where the product has high solubility when hot and low solubility when cold, while the impurity remains in solution.

Experimental Protocols

Protocol 1: Flash Column Chromatography for General Purification

This protocol is a robust starting point for purifying commercial Methyl 5-fluoropyrazine-2-carboxylate to >99% purity.

1. Materials:

  • Crude Methyl 5-fluoropyrazine-2-carboxylate

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • TLC plates (Silica gel 60 F₂₅₄)

2. TLC Analysis (Method Development):

  • Dissolve a small amount of the crude material in EtOAc.

  • Spot the solution on a TLC plate.

  • Develop the plate in a chamber with a pre-determined solvent system. Start with 20% EtOAc in Hexanes.

  • Visualize under UV light (254 nm).

  • Goal: The desired product spot should have a Retention Factor (Rf) of ~0.3. Adjust the EtOAc/Hexanes ratio until this is achieved. This will be your primary elution solvent.

3. Column Preparation and Execution:

  • Prepare a slurry of silica gel in 100% Hexanes and pack the column.

  • Equilibrate the column with 2-3 column volumes (CV) of Hexanes.

  • Dissolve the crude material in a minimum amount of dichloromethane or the mobile phase.

  • Load the sample onto the column.

  • Begin elution with a low polarity solvent (e.g., 5% EtOAc/Hexanes) for 2-3 CV to elute non-polar impurities.

  • Increase the polarity to your target mobile phase (e.g., 20% EtOAc/Hexanes) determined from the TLC analysis.[12]

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Hydrolysis Check by HPLC

This protocol allows for the rapid quantification of the main hydrolysis impurity, 5-fluoropyrazine-2-carboxylic acid.

1. Instrumentation & Conditions:

  • HPLC System: With UV Detector

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 270 nm[9]

  • Column Temperature: 25 °C

2. Sample Preparation:

  • Accurately weigh ~10 mg of your material and dissolve it in 10 mL of 50:50 Water/Acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute as necessary to be within the linear range of the detector.

3. Analysis:

  • Inject the sample.

  • The carboxylic acid impurity, being more polar, will elute before the main methyl ester product.

  • Purity can be assessed by peak area percentage. For accurate quantification, a reference standard of the acid is required to create a calibration curve.

Visualization of the Impurity Management Workflow

This diagram outlines the logical flow from impurity detection to resolution.

Caption: Logical workflow for quality control and impurity remediation.

References

  • Syntheses and degradations of fluorinated heterocyclics. NASA Technical Reports Server (NTRS). Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Syntheses and Degradations of Fluorinated Heterocyclics. NASA Technical Reports Server (NTRS). Available at: [Link]

  • Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Available at: [Link]

  • Balz–Schiemann reaction. Wikipedia. Available at: [Link]

  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas. Available at: [Link]

  • Method for removing pyrazine derivatives in waste water by resin adsorption method. Google Patents.
  • Purification of pyrazine. Google Patents.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Chemistry Learner. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. Available at: [Link]

  • Methyl pyrazine-2-carboxylate. PMC. Available at: [Link]

  • Methyl 5-methylpyrazine-2-carboxylate. ChemBK. Available at: [Link]

  • Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2). PubChem. Available at: [Link]

Sources

Technical Support Center: Alternative Synthetic Routes to Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 5-fluoropyrazine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. We will explore common and alternative synthetic pathways, focusing on troubleshooting practical issues you may encounter during your experiments. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Overview of Synthetic Strategies

Methyl 5-fluoropyrazine-2-carboxylate is a key heterocyclic building block, notably serving as an intermediate in the synthesis of the antiviral agent Favipiravir.[1][2][3] Consequently, robust and scalable synthetic routes are of significant interest. The primary strategies revolve around two core transformations:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common and industrially viable approach. It involves the displacement of a suitable leaving group, typically chloride, from the pyrazine ring with a fluoride anion. This is often referred to as a Halex (Halogen Exchange) reaction.[4][5]

  • Diazotization-Fluorination (Balz-Schiemann Type): This classic method involves converting a primary amino group on the pyrazine ring into a diazonium salt, which is subsequently displaced by fluoride.

This guide will focus primarily on the Halex approach due to its scalability and avoidance of highly corrosive reagents like anhydrous HF, but will also address the diazotization route as a viable, albeit more challenging, alternative.

Route 1: Fluorinative Halogen Exchange (Halex Reaction)

This strategy typically begins with an accessible precursor, 5-hydroxypyrazine-2-carboxylic acid, and proceeds through chlorination and subsequent fluorination.

G A 5-Hydroxypyrazine-2-carboxylic Acid B Methyl 5-hydroxypyrazine-2-carboxylate A->B Esterification (MeOH, Acid Cat.) C Methyl 5-chloropyrazine-2-carboxylate B->C Chlorination (e.g., POCl₃) D Methyl 5-fluoropyrazine-2-carboxylate C->D Fluorination (Halex) (KF, High Temp. Solvent)

Caption: General workflow for the Halex-based synthesis.

Troubleshooting & FAQs: Halex Fluorination

This section addresses common issues encountered when converting Methyl 5-chloropyrazine-2-carboxylate to its fluoro-analog.

Q1: My Halex reaction shows low or no conversion. What are the most critical parameters to investigate?

A1: This is a frequent issue, almost always traceable to one of three factors: the fluoride source, water content, or temperature.

  • Fluoride Source Reactivity: The choice and preparation of the fluoride salt are paramount. Anhydrous potassium fluoride (KF) is the most common reagent. Its reactivity is highly dependent on its surface area and freedom from moisture.

    • Expert Tip: Use spray-dried KF whenever possible. If using standard KF, it must be rigorously dried before use (e.g., heating under high vacuum at >150 °C for several hours) and ground to a fine powder to maximize surface area. Other sources like cesium fluoride (CsF) are more soluble and reactive but also more expensive.[5]

  • Anhydrous Conditions: The Halex reaction is notoriously sensitive to water. Trace moisture will hydrate the fluoride anions, drastically reducing their nucleophilicity.

    • Expert Tip: Use high-boiling point, polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane that have been dried over molecular sieves.[4][6] Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

  • Reaction Temperature: Halex reactions require significant thermal energy to overcome the activation barrier for displacing the chloride on the electron-deficient pyrazine ring.[4]

    • Expert Tip: Typical temperatures range from 150-220 °C. If conversion is low, a gradual increase in temperature is a logical step. However, be mindful of potential decomposition (see Q2). The pyrazine ring itself is electron-deficient, which aids the SNAr mechanism, but excessive heat can lead to side reactions.[7]

Q2: I'm observing significant byproduct formation and a dark reaction mixture, suggesting decomposition. What is the likely cause?

A2: This points towards either excessive temperature or impurities in your starting material.

  • Temperature Control: While high temperatures are necessary, there is a ceiling. Above ~230-250 °C, or even lower during prolonged reaction times, pyrazine derivatives can begin to decompose.

    • Expert Tip: Determine the optimal temperature by running small-scale trials at varying temperatures (e.g., 180°C, 200°C, 220°C) and monitoring by GC-MS or LC-MS. The goal is to find the sweet spot that provides a reasonable reaction rate without significant degradation.

  • Starting Material Purity: The purity of your Methyl 5-chloropyrazine-2-carboxylate is crucial. Residual acid from the chlorination step or other impurities can catalyze polymerization or other side reactions at high temperatures.

    • Expert Tip: Ensure the chloro-intermediate is purified before the Halex step. Recrystallization from a suitable solvent like toluene is often effective.[8] An 1H NMR should confirm >95% purity before proceeding.[8]

Q3: The reaction is very slow at manageable temperatures. Can I accelerate it without resorting to extreme heat?

A3: Yes. The use of a phase-transfer catalyst (PTC) is the standard approach to enhance the rate of heterogeneous Halex reactions.

  • Mechanism of Action: The PTC facilitates the transfer of the fluoride anion from the solid KF surface into the organic solvent phase, where it is more "naked" and nucleophilic.

    • Expert Tip: Add 5-10 mol% of a catalyst like 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium bromide). This can often increase the reaction rate to a degree that allows for a reduction in temperature by 20-40 °C, which in turn minimizes byproduct formation.[5]

G Start Low Conversion in Halex Reaction? Check_KF Is KF spray-dried and/or rigorously anhydrous? Start->Check_KF Check_Solvent Is the solvent anhydrous polar aprotic (e.g., DMSO)? Check_KF->Check_Solvent Yes Action_KF Action: Dry KF under high vacuum or use fresh spray-dried KF. Check_KF->Action_KF No Check_Temp Is the temperature high enough? (Typically >180 °C) Check_Solvent->Check_Temp Yes Action_Solvent Action: Use freshly dried solvent over molecular sieves. Check_Solvent->Action_Solvent No Consider_PTC Is a Phase-Transfer Catalyst (PTC) being used? Check_Temp->Consider_PTC Yes Action_Temp Action: Gradually increase temperature, monitoring for decomposition. Check_Temp->Action_Temp No Action_PTC Action: Add 5-10 mol% of 18-crown-6 or TBAB. Consider_PTC->Action_PTC No Success Problem Resolved Consider_PTC->Success Yes Action_KF->Success Action_Solvent->Success Action_Temp->Success Action_PTC->Success

Caption: Troubleshooting flowchart for the Halex reaction.

Experimental Protocols

The following protocols are generalized procedures based on established literature and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Methyl 5-chloropyrazine-2-carboxylate[8]

  • Esterification: Suspend 5-hydroxypyrazine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes). Cool the mixture to -20 °C.

  • Slowly add thionyl chloride (SOCl₂) (3.0 eq) dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, warm the mixture to reflux and heat for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Recrystallize the resulting solid residue (crude Methyl 5-hydroxypyrazine-2-carboxylate) from methanol to yield the pure intermediate.

  • Chlorination: Combine the dried Methyl 5-hydroxypyrazine-2-carboxylate (1.0 eq) with phosphorus oxychloride (POCl₃) (10 volumes).

  • Heat the mixture to reflux (approx. 105 °C) for 1.5-3 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from toluene to afford Methyl 5-chloropyrazine-2-carboxylate as a solid.

Protocol 2: Halex Fluorination to Methyl 5-fluoropyrazine-2-carboxylate

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add spray-dried potassium fluoride (2.0-3.0 eq) and Methyl 5-chloropyrazine-2-carboxylate (1.0 eq).

  • Add anhydrous DMSO (10-15 volumes) to the flask under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the reaction mixture to 190-210 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS every 2-4 hours. The reaction may take 8-24 hours to reach completion.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water and extract with ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Methyl 5-fluoropyrazine-2-carboxylate.

ParameterTypical Conditions for Halex FluorinationRationale
Fluoride Source Spray-dried KF (2-3 eq)High surface area and anhydrous nature are critical for reactivity.
Solvent Anhydrous DMSO, SulfolaneHigh boiling point, polar aprotic solvent required to dissolve reactants and withstand high temperatures.
Temperature 180 - 220 °CProvides necessary activation energy for the SNAr reaction.[4]
Catalyst (Optional) 18-crown-6 (5-10 mol%)Increases fluoride solubility and nucleophilicity, potentially lowering required temperature.[5]
Atmosphere Inert (N₂ or Ar)Prevents moisture from entering the reaction, which deactivates the fluoride anion.
Route 2: Synthesis via Diazotization-Fluorination

This alternative is less common on a large scale due to reagent hazards but is a valid laboratory approach, especially if the corresponding 5-amino-pyrazine precursor is readily available. The original synthesis of Favipiravir utilized a similar transformation.[9]

Q&A: Diazotization-Fluorination

Q1: What are the primary challenges and safety concerns with this route?

A1: The main challenges are the instability of the intermediate diazonium salt and the hazardous nature of the fluorinating agents.

  • Diazonium Salt Instability: Pyrazine diazonium salts can be unstable and potentially explosive if isolated. Therefore, they are almost always generated and used in situ at low temperatures (0-5 °C).

  • Reagent Hazards: The classic Balz-Schiemann reaction uses fluoroboric acid (HBF₄). A more potent but extremely hazardous alternative is Olah's reagent (a complex of HF and pyridine), which is highly corrosive and requires specialized handling and equipment (e.g., all-Teflon apparatus).[9] Accidental exposure to HF can be fatal. Strict adherence to safety protocols is non-negotiable.

Q2: My reaction yield is low, with many tar-like byproducts. How can I improve this?

A2: Low yields are often due to poor temperature control or premature decomposition of the diazonium salt.

  • Strict Temperature Control: The diazotization (reaction of the amine with a nitrite source like NaNO₂) must be performed at 0-5 °C to prevent the diazonium intermediate from decomposing to phenols or other byproducts.

  • Anhydrous Conditions for Fluorination: When using reagents like HF/pyridine, the reaction must be scrupulously dry. Water will compete with the fluoride anion, leading to the formation of hydroxy-pyrazines.

  • Slow Addition: The nitrite solution should be added very slowly to the acidic solution of the amine to maintain low temperatures and control the rate of diazotization.

References

  • W. Hu, et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. PMC - NIH. [Link]

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Scientific Update. (2020). Favipiravir and the battle against COVID-19. Scientific Update - UK. [Link]

  • Arslan, M., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers. [Link]

  • Titova, Y., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]

  • Wikipedia. Halex process. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. Halex Reaction. Wordpress. [Link]

  • Gaylord Chemical. Halex Comparative Reaction. gChem. [Link]

Sources

Technical Support Center: Scale-Up Production of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7)[1].

This pyrazine derivative is a critical building block in the synthesis of antiviral agents and kinase inhibitors. The industry-standard route for its production is the Halex (Halogen Exchange) reaction , which converts methyl 5-chloropyrazine-2-carboxylate to the fluorinated product using Potassium Fluoride (KF)[2]. While straightforward at the bench scale, transitioning this nucleophilic aromatic substitution ( SN​Ar ) to pilot and commercial scales introduces severe challenges regarding moisture sensitivity, thermal management, and catalyst stability[3].

I. Mechanistic Pathway & Process Controls

To successfully scale this reaction, one must understand the causality behind the chemistry. The Halex reaction relies on the nucleophilic attack of a fluoride anion on the electron-deficient pyrazine ring. Because fluoride is a "hard" nucleophile, its reactivity is heavily dependent on its hydration state.

HalexScaleUp cluster_0 Process Controls Start Methyl 5-chloropyrazine-2-carboxylate (Starting Material) Complex Meisenheimer Complex (Transition State) Start->Complex KF / PTC / 130°C Anhydrous Conditions Impurity1 5-hydroxypyrazine Impurity (Hydrolysis) Start->Impurity1 H2O Contamination (Competing OH⁻) Target Methyl 5-fluoropyrazine-2-carboxylate (Target Product) Complex->Target Cl⁻ Elimination KF Spray-Dried KF (<50 ppm H2O) KF->Start PTC Ph4PBr Catalyst (Thermally Stable) PTC->Start Solvent Azeotropically Dried Sulfolane Solvent->Start

Caption: Halex reaction mechanism and critical process controls for pyrazine fluorination.

II. Troubleshooting FAQs: Solving Scale-Up Bottlenecks

Issue 1: Severe Yield Drop and Impurity Spikes

Q: Our lab-scale reactions consistently yield >85%, but at the 10 kg pilot scale, our yield plummeted to 40%. HPLC shows a massive spike in a highly polar impurity. What went wrong?

A: You are experiencing moisture-induced competitive nucleophilic substitution. The polar impurity is likely 5-hydroxypyrazine-2-carboxylic acid (or its methyl ester).

The Causality: Potassium Fluoride (KF) is highly hygroscopic. If water enters the system, it forms a tight hydration sphere around the fluoride anion ( F− ). Because the basicity of the fluoride anion is highly affected by specific solvation, hydration drastically reduces its nucleophilicity[4]. Furthermore, trace water reacts with KF to generate hydroxide ions ( OH− ), which are superior nucleophiles. The OH− attacks the pyrazine ring, forming the hydroxyl impurity, or hydrolyzes your ester group. At scale, ambient humidity during KF charging or insufficient solvent drying is the primary culprit.

The Fix: Implement strict anhydrous protocols. KF must be spray-dried, and the solvent must be azeotropically dried prior to substrate addition (see Protocol A).

Issue 2: Catalyst Deactivation Mid-Reaction

Q: We are using Tetrabutylammonium bromide (TBAB) as our Phase Transfer Catalyst (PTC). The reaction stalls at 60% conversion after 4 hours. Adding more KF doesn't help. Why is the reaction dying?

A: Your catalyst is thermally degrading. The Halex reaction for deactivated pyrazines typically requires temperatures between 120°C and 140°C[3].

The Causality: Quaternary ammonium salts with β -hydrogens, such as TBAB, undergo Hofmann elimination at temperatures above 100°C. The catalyst decomposes into tributylamine, butene, and water, completely halting the phase-transfer cycle and introducing more moisture into the system.

The Fix: Switch to a thermally stable PTC that lacks β -hydrogens. Tetraphenylphosphonium bromide ( Ph4​PBr ) is the industry standard for high-temperature Halex reactions and remains stable well above 200°C[4].

Issue 3: Thermal Runaway and Tar Formation

Q: During a 50 L scale-up, the internal temperature spiked from 130°C to 165°C, resulting in a black, tarry mixture and heavy gas evolution. How do we control this?

A: You experienced an exothermic runaway leading to decarboxylation and polymerization.

The Causality: The SN​Ar fluorination of electron-deficient heterocycles is highly exothermic. In a 100 mL flask, the high surface-area-to-volume ratio allows heat to dissipate instantly. In a 50 L reactor, poor heat transfer causes localized hotspots. When the temperature exceeds 150°C, the methyl ester group can undergo thermal decarboxylation, leading to the destruction of the pyrazine ring.

The Fix: Do not batch-charge all reagents. Pre-heat the solvent, KF, and PTC to 125°C, and dose the methyl 5-chloropyrazine-2-carboxylate continuously over 2–3 hours. Alternatively, transition this step to a Continuous Stirred-Tank Reactor (CSTR) or a plug-flow system to ensure isothermal conditions.

III. Quantitative Data: Phase Transfer Catalyst Selection

Choosing the correct PTC is the most critical variable in scaling the Halex reaction. Use the self-validating matrix below to select the appropriate catalyst for your thermal parameters.

Phase Transfer Catalyst (PTC)Thermal Stability LimitRelative Fluorination RatePrimary Failure Mode at Scale
TBAB (Tetrabutylammonium bromide)~100°CModerateHofmann elimination; generation of water.
TMAC (Tetramethylammonium chloride)~130°CHighSublimation; reactor headspace fouling[4].
Ph4​PBr (Tetraphenylphosphonium bromide)>200°C Very High Cost; requires rigorous downstream filtration[4].
18-Crown-6 >150°CExcellentHigh toxicity; difficult to remove from API.

IV. Validated Experimental Protocols

Protocol A: Anhydrous Halex Fluorination Workflow (10 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to Step 4 unless Step 3 criteria are met.

  • Reagent Preparation: Dry Potassium Fluoride (KF, 1.5 eq) in a vacuum oven at 150°C at <10 mbar for 12 hours. Break the vacuum with dry Argon. Store in sealed, moisture-proof containers.

  • Solvent Conditioning: Charge the reactor with Sulfolane (5 volumes). Add Toluene (1 volume). Heat to 115°C and perform an azeotropic distillation to remove trace water.

  • Validation Check: Sample the Sulfolane. Perform a Karl Fischer titration. Proceed only if moisture is <50 ppm.

  • Catalyst Addition: Cool the reactor to 80°C. Charge Ph4​PBr (5 mol%) and the dried KF.

  • Substrate Dosing: Heat the suspension to 130°C. Using a dosing pump, add Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) dissolved in 1 volume of dry Sulfolane over 2.5 hours. Maintain internal temperature between 128°C–132°C.

  • Reaction Monitoring: Stir for an additional 2 hours. Monitor via GC/FID. Target conversion is >98%.

Protocol B: Product Isolation & Solvent Recovery

Methyl 5-fluoropyrazine-2-carboxylate (MP: 55-57°C)[1] is sensitive to basic hydrolysis during downstream processing.

  • Cooling & Filtration: Cool the reaction mixture to 20°C. Filter the mixture through a Nutsche filter to remove inorganic salts (KCl byproduct and excess KF). Wash the cake with a minimal amount of dry ethyl acetate.

  • Quenching: Prepare a receiving vessel with ice-cold water (10 volumes). Critical: Buffer the water to exactly pH 6.5 - 7.0 using a phosphate buffer. If the water is basic, the ester will hydrolyze.

  • Drowning Out: Slowly dose the filtered reaction mixture into the buffered water under vigorous agitation. Keep the temperature below 5°C. The product will precipitate as a solid.

  • Isolation: Filter the precipitated Methyl 5-fluoropyrazine-2-carboxylate. Wash with cold, distilled water to remove residual Sulfolane. Dry under vacuum at 35°C until constant weight is achieved.

V. References

  • ACS GCI Pharmaceutical Roundtable. "Halex Reaction Mechanism + Description". Acsgcipr.org. Available at: [Link]

  • Sasson, Y., et al. "Aromatic nucleophilic fluorination with KF catalyzed by polymer-supported phosphonium salts under solid–solid–liquid phase transfer conditions". ResearchGate.net. Available at:[Link]

  • Google Patents. "US9227942B2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof". Google.com. Available at:

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-fluoropyrazine-2-carboxylate. The introduction of a fluorine atom to the pyrazine ring, a common scaffold in pharmaceuticals, presents unique challenges, particularly in managing the reaction's exothermicity.[1] This document provides a structured approach to troubleshooting and mitigating thermal hazards, ensuring both the safety of the process and the quality of the intermediate.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Risks

Q1: Why is the synthesis of Methyl 5-fluoropyrazine-2-carboxylate, and similar fluorinated heterocycles, often highly exothermic?

A1: The exothermicity primarily stems from the fluorination step. Many common fluorinating agents are highly reactive.[2][3] The formation of the strong carbon-fluorine bond releases a significant amount of energy. The specific heat of reaction (ΔHr) can be substantial, and if not properly controlled, the rate of heat generation can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure—a condition known as thermal runaway.[4]

Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: The primary risks include:

  • Thermal Runaway: An uncontrollable increase in temperature and pressure that can lead to reactor failure, explosion, and the release of hazardous materials.[5][6]

  • By-product Formation: Elevated temperatures can promote side reactions, reducing the yield and purity of the desired product.[7] For instance, hydroxypyridines can form if water is present.[8]

  • Reagent and Product Decomposition: High temperatures can cause the decomposition of starting materials, intermediates, or the final product, leading to a loss of material and the potential generation of toxic gases.

  • Solvent Over-pressurization: If the reaction temperature exceeds the boiling point of the solvent, the resulting pressure increase can compromise the integrity of the reactor.

Q3: What is Reaction Calorimetry and why is it crucial for this synthesis?

A3: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed during a chemical reaction.[9][10][11][12] For a potentially hazardous exothermic reaction like the synthesis of Methyl 5-fluoropyrazine-2-carboxylate, it is an indispensable tool for process safety.[13][14] It provides critical data such as:

  • Heat of Reaction (ΔHr): The total amount of heat released.

  • Heat Flow (qr): The rate at which heat is generated.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the generated heat is retained by the reaction mass.[4][9]

  • Time to Maximum Rate (TMR): The time available to take corrective action in the event of a cooling failure.[4]

This data allows for the design of a safe and robust process by ensuring the cooling capacity of the reactor is sufficient to handle the heat generated.[4]

Q4: Are there specific fluorinating agents that are known to be more or less hazardous for this type of synthesis?

A4: Yes, the choice of fluorinating agent is critical. While highly reactive agents might offer better yields or faster reaction times, they often come with increased thermal risks.[15]

  • Highly Energetic Reagents: Gaseous fluorinating agents or those with high oxidizing potential can be particularly hazardous and may require specialized handling equipment.[16]

  • Milder Alternatives: Reagents like N-Fluorobenzenesulfonimide (NFSI) are generally considered milder than others like Selectfluor®.[3] However, even with milder reagents, a thorough thermal hazard assessment is necessary.

  • Solid Reagents: Recent advancements have explored the use of metal-organic frameworks (MOFs) to handle fluorinated gases as benchtop-stable solid reagents, offering a safer alternative.[2][16]

Section 2: Troubleshooting Guide - Addressing Common Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of Methyl 5-fluoropyrazine-2-carboxylate, with a focus on managing exothermic events.

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Potential Cause Recommended Solution
Excessive Reagent Addition Rate: The rate of heat generation is directly proportional to the rate of reagent addition.Action: Immediately stop the addition of the reagent. Long-term Fix: Reduce the feed rate of the limiting reagent. Employ a semi-batch or staged feeding strategy to control the concentration of reactants and, consequently, the rate of heat release.[17]
Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction or may not be functioning optimally.Action: Ensure the cooling system is operating at maximum capacity. Long-term Fix: Before scaling up, perform a thorough heat transfer calculation based on reaction calorimetry data to confirm the adequacy of the reactor's cooling capacity.[4] Consider using a lower temperature coolant if possible.
"Hidden" Exotherm: An induction period may mask the initial exotherm, leading to an accumulation of unreacted starting material. Once the reaction initiates, the accumulated material reacts rapidly, causing a sharp temperature spike.Action: Stop reagent addition and monitor the temperature closely. Long-term Fix: Use in-situ monitoring techniques (e.g., IR, Raman) to track the concentration of reactants and intermediates. This can help identify the accumulation of unreacted starting materials.[9]
Incorrect Reagent Concentration: Using a more concentrated reagent than specified in the protocol will lead to a faster reaction and a higher rate of heat generation.Action: Stop the reaction if possible and verify the concentration of all reagents. Long-term Fix: Implement strict quality control measures for all incoming raw materials to ensure they meet the required specifications.[17][18]
Issue 2: Temperature Continues to Rise After Stopping Reagent Addition
Potential Cause Recommended Solution
Accumulation of Unreacted Reagents: This is a classic sign of a potential thermal runaway. The reaction is continuing with the material already present in the reactor.Action: Immediately initiate emergency cooling procedures. If available, have a quenching agent ready to stop the reaction. Long-term Fix: Re-evaluate the reaction kinetics and the reagent addition profile. A slower addition rate or a higher initial reaction temperature might be necessary to consume the reagent as it is added, preventing accumulation.
Secondary Decomposition: The initial exotherm may have raised the temperature to a point where a secondary, more energetic decomposition reaction is initiated.Action: Emergency cooling and, if necessary, reactor venting through a properly designed relief system are critical. Long-term Fix: Conduct thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on the reaction mixture to identify the onset temperature of any decomposition reactions.[19] The maximum allowable reaction temperature should be well below this onset temperature.
Issue 3: Low Yield and Formation of Impurities
Potential Cause Recommended Solution
Poor Temperature Control: Even minor temperature fluctuations can lead to the formation of side products.Action: Review the temperature profile of the reaction. Long-term Fix: Implement a more robust temperature control system. Ensure the temperature probe is correctly placed to accurately reflect the bulk reaction temperature.
Presence of Water: Moisture can react with some fluorinating agents and the reaction intermediates, leading to by-products such as hydroxypyridines.[8]Action: Not applicable during the reaction. Long-term Fix: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[8][20] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and the formation of by-products.Action: Not applicable during the reaction. Long-term Fix: Carefully verify the stoichiometry of all reagents before starting the reaction.

Section 3: Experimental Protocols for Thermal Hazard Assessment

A proactive approach to safety is paramount. The following protocols outline key experiments for evaluating the thermal hazards associated with the synthesis of Methyl 5-fluoropyrazine-2-carboxylate.

Protocol 1: Reaction Calorimetry for Heat of Reaction and Heat Flow

Objective: To quantify the heat of reaction and the rate of heat generation under process-relevant conditions.

Methodology:

  • Set up a reaction calorimeter (e.g., RC1) to mimic the intended process conditions (temperature, stirring speed, etc.).[9]

  • Charge the calorimeter with the initial reactants and solvent.

  • Initiate the addition of the limiting reagent at a controlled rate, mirroring the intended process.

  • Continuously monitor the heat flow and the temperature of the reaction mixture.

  • After the addition is complete, hold the reaction at temperature to ensure completion and measure any residual heat flow.

  • Calculate the total heat of reaction (ΔHr) and the maximum heat flow (qr,max).

  • Determine the adiabatic temperature rise (ΔTad) based on the heat of reaction and the heat capacity of the reaction mixture.[4]

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To determine the onset temperature of any exothermic decomposition events.

Methodology:

  • Prepare a sample of the complete reaction mixture at the end of the intended reaction time.

  • Place a small, accurately weighed sample into a DSC pan.

  • Heat the sample at a constant rate (e.g., 2-5 °C/min) over a wide temperature range (e.g., from the reaction temperature up to 300-400 °C).

  • Monitor the heat flow to and from the sample.

  • Identify the onset temperature of any significant exothermic events, which indicates the beginning of a decomposition reaction.

Section 4: Visualization of Safety Workflows

Decision Tree for Managing a Temperature Excursion

This diagram outlines a logical sequence of actions to take in the event of an unexpected temperature increase.

G start Temperature Excursion Detected stop_addition Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling temp_decreasing Is Temperature Decreasing? max_cooling->temp_decreasing continue_monitoring Continue Monitoring temp_decreasing->continue_monitoring  Yes emergency_quench Prepare for Emergency Quench temp_decreasing->emergency_quench No temp_stabilized Is Temperature Stabilized? continue_monitoring->temp_stabilized initiate_quench Initiate Quench / Emergency Shutdown emergency_quench->initiate_quench temp_stabilized->emergency_quench No investigate_cause Investigate Root Cause temp_stabilized->investigate_cause  Yes end Process Secured investigate_cause->end initiate_quench->end

Caption: Decision workflow for responding to a temperature excursion.

Process Flow for Safe Semi-Batch Synthesis

This diagram illustrates a safe and controlled approach to reagent addition in a semi-batch process.

G cluster_0 Pre-Reaction Setup cluster_1 Controlled Addition cluster_2 Post-Reaction setup_reactor 1. Setup Reactor & Cooling System charge_initial 2. Charge Initial Reagents & Solvent setup_reactor->charge_initial inert_atmosphere 3. Establish Inert Atmosphere charge_initial->inert_atmosphere start_addition 4. Start Slow Addition of Limiting Reagent inert_atmosphere->start_addition monitor_temp 5. Continuously Monitor Temperature & Heat Flow start_addition->monitor_temp adjust_rate 6. Adjust Addition Rate Based on Real-time Data monitor_temp->adjust_rate adjust_rate->monitor_temp Rate OK hold_temp 7. Hold at Reaction Temperature adjust_rate->hold_temp Addition Complete workup 8. Safe Work-up & Isolation hold_temp->workup

Caption: Workflow for a safe semi-batch synthesis process.

Section 5: Summary of Key Safety Parameters

The following table summarizes critical safety parameters that should be determined before scaling up the synthesis of Methyl 5-fluoropyrazine-2-carboxylate.

ParameterSymbolDescriptionMethod of Determination
Heat of ReactionΔHrThe total heat released by the desired reaction.Reaction Calorimetry (RC1)
Maximum Heat Flowqr,maxThe maximum rate of heat generation during the reaction.Reaction Calorimetry (RC1)
Adiabatic Temperature RiseΔTadThe maximum possible temperature increase in the event of a total cooling failure.[4]Calculated from ΔHr and the heat capacity of the reaction mixture.
Onset Temperature of DecompositionT_onsetThe temperature at which the reaction mixture begins to undergo a hazardous decomposition.Differential Scanning Calorimetry (DSC)
Maximum Temperature of Synthesis ReactionMTSRThe highest temperature that the reaction could reach under adiabatic conditions.Reaction Calorimetry (RC1)

References

  • Reaction Calorimetry - Prime Process Safety Center. (URL: )
  • Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. (2006). Semantic Scholar. (URL: )
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC.
  • Handling Hazardous Reactions During Intermediate Synthesis - At Tianming Pharmaceutical. (2026). Tianming Pharmaceutical. (URL: )
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - ChemRxiv. ChemRxiv. (URL: )
  • troubleshooting side reactions in fluoropyridine synthesis - Benchchem. (2025). BenchChem. (URL: )
  • A Comparative Guide to Modern Fluorination Agents in Organic Synthesis - Benchchem. (2025). BenchChem. (URL: )
  • Calorimetry. Purdue University. (URL: )
  • A Study on Preventing Runaway Reaction of Batch Reactor by Installing the Safety Instrumented System (SIS) - ResearchGate.
  • Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. (2022). Chemical Engineering Transactions. (URL: )
  • Preventing Explosions in Exothermic Reaction Calorimetry - Lab Manager. (2026). Lab Manager. (URL: )
  • Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. TCI Chemicals. (URL: )
  • troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem. (2025). BenchChem. (URL: )
  • 11.5: Reaction Calorimetry - Chemistry LibreTexts. (2022). Chemistry LibreTexts. (URL: )
  • Calorimetry: How to Calculate Heat Transfer in Chemical Reactions - The Physics Classroom. The Physics Classroom. (URL: )
  • In-Depth Technical Guide: 6-Fluoro-pyrazine-2-carboxylic acid - Benchchem. (2025). BenchChem. (URL: )
  • Safety and Runaway Prevention in Batch | PDF | Chemical Reactor - Scribd. Scribd. (URL: )
  • Handling Fluorinated Gases as Solid Reagents - Thieme Chemistry. Thieme. (URL: )
  • US9227942B2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof - Google Patents.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
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  • Process Safety in the Pharmaceutical Industry: A Selection of Illustrative Case Studies | Journal of Chemical Education - ACS Publications. (2020).
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques - ACS Publications. (2020).
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  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - ResearchGate.
  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime - Technoarete. (2020). Technoarete. (URL: )
  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - MDPI. (2025). MDPI. (URL: )
  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Univerzita Karlova. (URL: )
  • Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid - Organic Syntheses. (2017). Organic Syntheses. (URL: )
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  • Methyl pyrazine-2-carboxylate - PMC.
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the cross-coupling of Methyl 5-fluoropyrazine-2-carboxylate. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to navigate the unique challenges presented by this electron-deficient heteroaromatic substrate.

Core Concepts: Understanding the Reactivity of Methyl 5-fluoropyrazine-2-carboxylate

The successful functionalization of Methyl 5-fluoropyrazine-2-carboxylate via cross-coupling is not trivial. Its reactivity is governed by a combination of electronic and structural factors that must be understood to select an appropriate catalytic system.

  • Electron-Deficient Ring System: The pyrazine core, with its two nitrogen atoms, is highly electron-deficient. This property makes the C-F bond susceptible to nucleophilic aromatic substitution but challenging for the initial oxidative addition step in many palladium-catalyzed cycles.[1] The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is often the rate-limiting step, and electron-deficient systems can slow this process.[2]

  • Catalyst Inhibition and Poisoning: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate strongly to the palladium center.[3] This coordination can block active sites, leading to catalyst inhibition or outright poisoning, which manifests as low or no product yield and the formation of inactive palladium black.[3][4]

  • The Role of the Fluorine Leaving Group: While not a traditional halide, the C-F bond can be activated for cross-coupling, though it is significantly less reactive than C-Cl, C-Br, or C-I bonds.[4] Achieving reactivity at a C-F bond often requires highly active catalyst systems, typically featuring bulky, electron-rich ligands.

Catalyst & Ligand Selection Workflow

Choosing the right catalyst system is paramount. The following decision tree provides a logical starting point for your experimental design.

Catalyst Selection Workflow cluster_start Experimental Goal cluster_reaction_type Reaction Type cluster_coupling_partner Coupling Partner cluster_recommendation Recommended Catalyst System start What bond are you forming? cc_bond C(sp2)-C(sp2) or C(sp2)-C(sp) start->cc_bond C-C Bond cn_bond C(sp2)-N start->cn_bond C-N Bond boronic_acid Aryl/Vinyl Boronic Acid/Ester cc_bond->boronic_acid Boronic Acid alkyne Terminal Alkyne cc_bond->alkyne Alkyne amine Primary/Secondary Amine or Amide cn_bond->amine suzuki_cat Suzuki-Miyaura: - Pd(OAc)2 or Pd2(dba)3 - Bulky Biarylphosphine Ligand  (e.g., SPhos, XPhos) or NHC - Base: K3PO4, Cs2CO3 boronic_acid->suzuki_cat sonogashira_cat Sonogashira: - Pd(PPh3)4 or PdCl2(PPh3)2 - Cu(I) co-catalyst (e.g., CuI) - Amine Base (e.g., Et3N, DIPEA) alkyne->sonogashira_cat buchwald_cat Buchwald-Hartwig: - Pd(OAc)2 or Pd2(dba)3 - Bulky Biarylphosphine Ligand  (e.g., XPhos, BrettPhos) - Strong, non-nucleophilic base  (e.g., NaOtBu, LHMDS) amine->buchwald_cat

Caption: Catalyst selection workflow for Methyl 5-fluoropyrazine-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: My reaction is not working at all. Where should I start troubleshooting? A1: A complete lack of reactivity often points to fundamental issues. First, confirm the integrity of your starting materials and ensure your solvent is anhydrous and properly degassed.[5] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[5][6] Second, catalyst deactivation by the pyrazine nitrogen is a primary suspect.[3][4] Consider switching to a more robust, sterically hindered ligand system (e.g., from PPh3 to a Buchwald-type biarylphosphine ligand) that can better protect the palladium center.[2] Finally, ensure your reaction setup maintains a strict inert atmosphere.[5][7]

Q2: I am observing the formation of a black precipitate (Palladium black). What does this mean and how can I prevent it? A2: The formation of palladium black indicates catalyst decomposition and is a common symptom of a failed reaction.[3] This occurs when the Pd(0) species is no longer stabilized by the ligand and agglomerates. This can be caused by:

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[5] Ensure they are stored and handled under an inert atmosphere.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. Try lowering the temperature and extending the reaction time.

  • Inappropriate Ligand: The ligand may not be sterically or electronically sufficient to stabilize the palladium complex throughout the catalytic cycle. Using bulkier, more electron-donating ligands often solves this issue.[2]

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q3: I am getting a low yield in my Suzuki-Miyaura coupling with an arylboronic acid. What catalyst system do you recommend? A3: For electron-deficient heterocycles like fluoropyrazines, standard catalysts like Pd(PPh3)4 often fail.[1] You need a more active system. A robust starting point is a combination of a Pd(II) precatalyst like Pd(OAc)2 or Pd2(dba)3 with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[8] N-Heterocyclic Carbene (NHC) ligands can also be highly effective.[9][10] These ligands facilitate the oxidative addition step, which is often rate-limiting for such substrates.[2]

Q4: Which base is optimal for the Suzuki-Miyaura coupling of this substrate? A4: The base is critical for the transmetalation step.[4] For this substrate, weaker inorganic bases are generally preferred to avoid unwanted side reactions with the ester functionality. Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are excellent choices.[4][8] They are strong enough to facilitate transmetalation but generally do not cause hydrolysis of the methyl ester.

Q5: I am seeing significant amounts of homocoupling of my boronic acid. How can I minimize this? A5: Homocoupling of boronic acids to form biaryl byproducts is often caused by the presence of oxygen.[6][11] Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[7] Running the reaction at a lower temperature or using a slight excess of the pyrazine starting material can also help suppress this side reaction.[11]

Buchwald-Hartwig Amination (C-N Bond Formation)

Q6: What are the key considerations for a successful Buchwald-Hartwig amination with Methyl 5-fluoropyrazine-2-carboxylate? A6: The key is selecting a catalyst system that is active enough to cleave the C-F bond while tolerating the basicity of the amine. The choice of ligand is crucial and depends on the amine coupling partner.[12]

  • For primary amines and amides: BrettPhos is an excellent choice.[13]

  • For secondary amines: JohnPhos or XPhos are generally effective.[13][14] The base must be strong and non-nucleophilic. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[12]

Q7: My reaction is sluggish or stalls. What can I do? A7: A sluggish reaction points to a slow oxidative addition or reductive elimination step.

  • Switch Ligand: Move to a more electron-rich and sterically hindered ligand from the Buchwald family (e.g., G4-XPhos-Pd precatalyst). These are designed to accelerate the key steps of the catalytic cycle.[15]

  • Increase Temperature: Buchwald-Hartwig reactions often require heating, typically between 80-110 °C.[12]

  • Check Base Quality: Strong bases like NaOtBu are hygroscopic. Use freshly opened bottles or material stored in a glovebox to ensure its activity.[7]

Sonogashira Coupling (C-C Alkyne Formation)

Q8: What is a standard catalyst system for the Sonogashira coupling of a terminal alkyne to this pyrazine? A8: The classic Sonogashira reaction requires a dual catalyst system: a palladium source and a copper(I) co-catalyst.[16][17]

  • Palladium Catalyst: Pd(PPh3)4 or PdCl2(PPh3)2 are common starting points.[16][18]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used.

  • Base: A liquid amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is required, and it often serves as a co-solvent.[19]

Q9: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How do I avoid this? A9: Alkyne homocoupling is a common side reaction promoted by the copper catalyst in the presence of oxygen.

  • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere.[17]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions typically require more specialized palladium catalysts or ligands but can eliminate the Glaser coupling side product.[11]

Troubleshooting Guide at a Glance

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst (Pd(0) oxidized).[5] 2. Catalyst poisoning by pyrazine nitrogens.[3][4] 3. C-F bond is not activated.1. Ensure rigorous degassing of solvents and inert atmosphere.[7] 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, NHC).[2][8] 3. Increase reaction temperature or switch to a more active precatalyst.[7]
Formation of Palladium Black 1. Ligand degradation (oxidation).[5] 2. Insufficient ligand-to-metal ratio. 3. Reaction temperature is too high.1. Use high-purity ligands stored under inert gas. 2. Increase ligand loading (e.g., from 1:1 to 1:2 Pd:Ligand). 3. Reduce temperature and increase reaction time.
Boronic Acid Homocoupling (Suzuki) 1. Presence of oxygen in the reaction.[6][11]1. Improve degassing procedure (e.g., use freeze-pump-thaw cycles).[5] 2. Use a slight excess of the pyrazine halide.[11]
Alkyne Homocoupling (Sonogashira) 1. Presence of oxygen promoting Cu-mediated Glaser coupling.[17]1. Ensure strictly anaerobic conditions. 2. Explore copper-free Sonogashira conditions.[11]
Ester Hydrolysis 1. Base is too strong or nucleophilic. 2. Presence of water with a strong base.1. Use a weaker base (e.g., K3PO4, Cs2CO3 instead of NaOtBu).[7] 2. Ensure anhydrous conditions.
Poor Product Solubility 1. The coupled product is precipitating from the reaction mixture.1. Switch to a higher-boiling point solvent that can better solubilize the product (e.g., toluene, dioxane, DMF, or DMSO).[20]

The General Catalytic Cycle

Understanding the fundamental steps of the cross-coupling reaction is crucial for troubleshooting. Most palladium-catalyzed cross-couplings proceed through a similar cycle.

Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex Lₙ(R¹)Pd(II)-X (Oxidative Addition Complex) pd0->oa_complex oa_label Oxidative Addition trans_complex Lₙ(R¹)Pd(II)-R² (Transmetalation Complex) oa_complex->trans_complex trans_label Transmetalation (or Amine Coordination + Deprotonation) trans_complex->pd0 product R¹-R² (Product) trans_complex->product re_label Reductive Elimination product->pd0 Regenerates Catalyst R²-M R²-M (Coupling Partner) R²-M->trans_complex R¹-X R¹-X R¹-X->oa_complex

Sources

Technical Support Center: Solvent Effects on the Reactivity of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 5-fluoropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will explore the nuances of its reactivity, with a particular focus on the critical role of solvent selection in modulating reaction outcomes.

Introduction to the Reactivity of Methyl 5-fluoropyrazine-2-carboxylate

Methyl 5-fluoropyrazine-2-carboxylate is an electron-deficient heterocyclic compound, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The pyrazine ring, with its two electronegative nitrogen atoms, along with the electron-withdrawing methyl carboxylate group, significantly activates the ring towards nucleophilic attack. The fluorine atom at the 5-position serves as an excellent leaving group in SNAr reactions, often demonstrating superior reactivity compared to other halogens.[1][2] This enhanced reactivity is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex formed during the reaction.[2]

The general mechanism for the SNAr reaction of Methyl 5-fluoropyrazine-2-carboxylate is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile to form the resonance-stabilized Meisenheimer complex.[1][3] The choice of solvent can profoundly influence the stability of this intermediate and the reactivity of the nucleophile, thereby dictating the overall efficiency and outcome of the reaction.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 5-fluoropyrazine-2-carboxylate so reactive towards nucleophiles?

A1: The reactivity stems from the electron-deficient nature of the pyrazine ring, which is further enhanced by the presence of two nitrogen atoms and an electron-withdrawing methyl carboxylate group.[6] This electronic arrangement makes the carbon atom attached to the fluorine susceptible to nucleophilic attack. Fluorine's high electronegativity provides a strong inductive effect that stabilizes the negatively charged Meisenheimer intermediate, thus accelerating the rate-determining addition step of the SNAr mechanism.[2]

Q2: What is a Meisenheimer complex and is it possible to observe it during my reaction?

A2: A Meisenheimer complex is the negatively charged, resonance-stabilized intermediate formed when a nucleophile attacks an electron-poor aromatic ring in an SNAr reaction.[1] While often transient, in reactions with highly activated systems like Methyl 5-fluoropyrazine-2-carboxylate and strong nucleophiles, the Meisenheimer complex can be stable enough to be detected. The formation of a colored solution during the reaction can sometimes indicate the presence of this complex.[1]

Q3: Which type of solvent is generally recommended for reactions with Methyl 5-fluoropyrazine-2-carboxylate?

A3: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are generally the preferred choice.[1] These solvents effectively solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[1][7] They do not engage in hydrogen bonding with the nucleophile, which would otherwise reduce its nucleophilicity.[1][8]

Q4: Can I use protic solvents for my reaction? What are the potential consequences?

A4: While possible, using polar protic solvents like methanol, ethanol, or water is generally not recommended as they can significantly slow down the reaction.[1][8] Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that decreases its reactivity.[8] This is particularly detrimental for SN2-like reactions where a direct attack by the nucleophile is required.[8] However, in some instances, protic solvents can assist in the departure of the leaving group.[9] If a protic solvent must be used, be prepared for longer reaction times and potentially lower yields.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

If you are observing poor conversion of your starting material, consider the following troubleshooting steps:

  • Verify Reagent Quality: Ensure that your Methyl 5-fluoropyrazine-2-carboxylate and nucleophile are of high purity and dry. Moisture can be particularly problematic with hygroscopic reagents.

  • Optimize Reaction Conditions:

    • Solvent Choice: If you are using a protic solvent, switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity.[1]

    • Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious of potential side reactions at elevated temperatures.

    • Concentration: Ensure appropriate concentrations of your reactants.

  • Base Selection (if applicable): If your nucleophile requires deprotonation, the choice and amount of base are critical. A non-nucleophilic base like potassium carbonate or triethylamine is often a good starting point.

Issue 2: Formation of Multiple Side Products

The appearance of multiple spots on your TLC plate indicates the formation of side products. Here are some common causes and their solutions:

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself may compete with your intended nucleophile.[1] It is best to use a non-reactive, polar aprotic solvent.

  • Di-substitution: If your nucleophile has multiple reactive sites, or if the product of the initial reaction is still susceptible to nucleophilic attack, you may observe di-substitution. Using a stoichiometric amount of the nucleophile can help minimize this.

  • Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis, especially under basic or acidic conditions with water present. Ensure anhydrous conditions if this is a concern.

Issue 3: Difficult Product Purification

Purification can be challenging, particularly when high-boiling point solvents like DMSO or DMF are used.

  • Aqueous Work-up: A standard aqueous work-up is often the first step to remove the high-boiling solvent and any inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.[1]

  • Acid/Base Washes: If a basic catalyst or reagent was used, washing the organic layer with a dilute acid solution can help remove it. Conversely, a wash with a dilute base can remove acidic byproducts.[1]

  • Recrystallization/Chromatography: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. For more complex mixtures, column chromatography may be necessary.

Data Presentation

Table 1: Effect of Solvent on SNAr Reaction Rate
SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Ethanol240.3Polar Protic
Acetonitrile385,000Polar Aprotic
DMF372,800Polar Aprotic
DMSO491,300Polar Aprotic

Data is for a representative SNAr reaction and illustrates the general trend.[1]

Experimental Protocols & Visualizations

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general procedure for the reaction of Methyl 5-fluoropyrazine-2-carboxylate with a generic amine nucleophile.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 5-fluoropyrazine-2-carboxylate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: To the stirred solution, add the amine nucleophile (1.1 - 1.5 eq). If the amine salt is used, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

SNAr_Mechanism Reactants Methyl 5-fluoropyrazine-2-carboxylate + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Addition (Rate-determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Elimination Products Substituted Product + F⁻ TransitionState2->Products

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow Start Low Reaction Yield Observed CheckReagents 1. Verify Reagent Purity & Dryness Start->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions Start->OptimizeConditions ReviewWorkup 3. Review Purification/Workup Start->ReviewWorkup End Yield Improved CheckReagents->End Solvent Switch to Polar Aprotic Solvent (DMSO, DMF) OptimizeConditions->Solvent Temperature Adjust Temperature/Time OptimizeConditions->Temperature Base Check Base Stoichiometry/Strength OptimizeConditions->Base Extraction Product Lost During Extraction? ReviewWorkup->Extraction Crystallization Incomplete Precipitation? ReviewWorkup->Crystallization Solvent->End Temperature->End Base->End Extraction->End Crystallization->End

Caption: A troubleshooting workflow for addressing low reaction yields.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available at: [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. Available at: [Link]

  • The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. VTechWorks. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Semantic Scholar. Available at: [Link]

  • A New Class of S N 2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. ResearchGate. Available at: [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. PubMed. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2). PubChem. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete. Available at: [Link]

  • Methyl pyrazine-2-carboxylate. PMC. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. Available at: [Link]

  • Methyl Cation Affinities of Canonical Organic Functional Groups. NSF Public Access Repository. Available at: [Link]

  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. Available at: [Link]

  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Reactions with Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-fluoropyrazine-2-carboxylate . This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex reactivity of highly electron-deficient heterocyclic scaffolds.

The pyrazine core of this molecule is governed by a delicate electronic push-and-pull. The methyl ester at C2 acts as a strong electron-withdrawing group (EWG), while the highly electronegative fluorine atom at C5 creates a highly activated electrophilic center. Mastering the regioselectivity of this molecule requires precise control over reaction conditions to differentiate between Nucleophilic Aromatic Substitution (SNAr) at C5, ester amidation/hydrolysis at C2, and Directed ortho-Metalation (DoM) at C6.

Part 1: FAQ & Troubleshooting Guide

Q1: Why does nucleophilic substitution (SNAr) preferentially occur at the C5 position rather than C3? A1: The regioselectivity is strictly governed by the electronic influence of the C2 methyl ester. EWGs at the C2 position stabilize the Meisenheimer intermediate when nucleophilic attack occurs at the C5 position, due to a para-like resonance relationship. Furthermore, the highly electronegative fluorine atom at C5 strongly activates that specific carbon, making it the most electrophilic site on the ring. Fluoride is also an excellent leaving group, ensuring rapid aromatization .

Q2: During amination, I am observing significant ester cleavage and amidation at the C2 position. How can I suppress this? A2: Amines can act as both nucleophiles (attacking C5) and bases/acyl-transfer agents (attacking the C2 ester). To suppress C2 amidation, you must rely on kinetic control. SNAr at the highly activated C5–F bond has a lower activation energy than ester aminolysis. By lowering the reaction temperature (0°C to 25°C) and using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as an acid scavenger, you allow the amine to act purely as a nucleophile at C5 without degrading the ester .

Q3: I want to perform a Directed ortho-Metalation (DoM) to functionalize the C-H bonds. How do I control lithiation at C6 vs C3? A3: The fluorine atom is a powerful Directed Metalation Group (DMG) due to its strong inductive effect, which acidifies the adjacent C6 proton. However, the ester at C2 is also a DMG and is highly susceptible to nucleophilic attack by standard alkyllithiums (like n-BuLi). To achieve exclusive C6 lithiation, you must use a bulky, non-nucleophilic base such as Lithium tetramethylpiperidide (LTMP) at strictly cryogenic temperatures (-78°C). LTMP selectively deprotonates the more sterically accessible and inductively acidified C6 position while physically avoiding the C2 ester .

Part 2: Quantitative Data & Regioselectivity Profiles

The following table summarizes the expected regiochemical outcomes based on the applied reaction conditions. Use this as a quick-reference matrix when designing your synthetic routes.

Reaction TypeReagents / ConditionsTarget PositionCompeting PositionRegioselectivity Ratio (Target:Side)Key Driver of Selectivity
SNAr (Amination) Primary Amine (1.0 eq), DIPEA, DMF, 0°CC5 C2 (Ester)> 95:5Low temperature, non-nucleophilic base
SNAr (Amination) Primary Amine (Excess), RefluxC2 (Ester) C5< 10:90Excess nucleophile, high thermal energy
DoM (Lithiation) LTMP, THF, -78°CC6 C3> 99:1Bulky base avoids ester attack; F-directed
DoM (Lithiation) n-BuLi, THF, -78°CN/A (Degradation) C2 (Ester)N/AUnhindered nucleophilic attack on ester

Part 3: Visualizations of Reaction Pathways

SNAr_Workflow SM Methyl 5-fluoropyrazine -2-carboxylate Conditions Amine (1.0 eq) DIPEA (1.5 eq) DMF, 0°C to RT SM->Conditions Major C5-SNAr Product (Target) Conditions->Major Kinetic Control (Fast) Minor C2-Amide Product (Impurity) Conditions->Minor Excess Amine / High Temp

Workflow of regioselective SNAr versus competing C2-amidation.

DoM_Workflow SM Methyl 5-fluoropyrazine -2-carboxylate Intermediate C6-Lithiated Intermediate SM->Intermediate F-Directed Deprotonation Base LTMP (1.1 eq) THF, -78°C Base->Intermediate Product C6-Functionalized Product Intermediate->Product Electrophilic Trapping Electrophile Electrophile (e.g., R-CHO) Electrophile->Product

Directed ortho-metalation pathway targeting the C6 position.

Part 4: Experimental Protocols

Protocol A: Regioselective SNAr Amination at C5

This protocol is designed to maximize C5 substitution while completely suppressing C2 ester amidation.

  • Preparation: Dissolve Methyl 5-fluoropyrazine-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Temperature Control: Cool the solution strictly to 0°C using an ice bath.

    • Causality: Lower temperatures kinetically favor SNAr at the highly activated C5–F bond over the higher-activation-energy ester aminolysis at C2.

  • Base Addition: Add DIPEA (1.5 eq) to the cooled solution.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HF, preventing the amine nucleophile from being protonated and deactivated.

  • Nucleophile Addition: Dropwise add the primary or secondary amine nucleophile (1.05 eq).

  • Reaction & Self-Validation: Stir for 2 hours at 0°C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

    • Validation Check: The starting material (Rf ~0.6) should disappear, replaced by a new, highly UV-active spot (Rf ~0.3). If a spot appears at the baseline (Rf = 0.0), this indicates ester hydrolysis or over-amidation; immediately quench the reaction with cold water to prevent further degradation.

  • Workup: Quench with ice water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Regioselective C6-Lithiation (DoM)

This protocol utilizes steric bulk to prevent ester degradation during C-H functionalization.

  • Base Generation: In a flame-dried flask under argon, prepare a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF (0.1 M). Cool to -78°C using a dry ice/acetone bath.

  • Lithiation of Base: Add n-BuLi (1.1 eq) dropwise to generate LTMP. Stir for 30 minutes at -78°C.

    • Causality: LTMP is a kinetically active but sterically hindered base. It is strictly required to prevent nucleophilic attack on the vulnerable C2 methyl ester.

  • Substrate Addition: Dropwise add a solution of Methyl 5-fluoropyrazine-2-carboxylate (1.0 eq) in THF. Stir for exactly 45 minutes at -78°C.

    • Causality: The highly electronegative fluorine atom at C5 inductively acidifies the C6 proton, directing the lithiation exclusively to C6 over C3.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or alkyl halide, 1.2 eq) dropwise.

  • Self-Validation: The deep red/brown color of the lithiated pyrazine intermediate should rapidly dissipate to a pale yellow or clear solution upon successful electrophilic trapping.

  • Workup: Quench with saturated aqueous NH4Cl while still at -78°C before warming to room temperature. Extract with EtOAc, dry, and purify via flash chromatography.

References

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines Source: American Chemical Society (The Journal of Organic Chemistry) URL:[Link]

  • Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2 Source: ResearchGate (Tetrahedron) URL:[Link]

Technical Support Center: Overcoming Poor Solubility of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 5-fluoropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this key synthetic intermediate. Poor solubility is a common hurdle that can impede reaction kinetics, reduce yields, and introduce variability in experimental results.[1] This document provides a structured approach to diagnosing and resolving these issues, grounded in established chemical principles and field-proven methodologies.

Compound Profile: Methyl 5-fluoropyrazine-2-carboxylate

Understanding the physicochemical properties of a reactant is the first step in troubleshooting its behavior in a reaction medium.

PropertyValueSource
CAS Number 169335-35-7[2]
Molecular Formula C₆H₅FN₂O₂[3]
Molecular Weight 156.12 g/mol [2]
Physical Form Powder[2]
Melting Point 55-57 °C[2]

Methyl 5-fluoropyrazine-2-carboxylate is a heterocyclic aromatic compound. The pyrazine ring, with its two nitrogen atoms, along with the methyl ester group, imparts a degree of polarity. However, the aromatic system and the fluorine atom contribute to its nonpolar character. This dual nature results in intermediate polarity, often leading to limited solubility in a wide range of common solvents, from nonpolar hydrocarbons to highly polar solvents like water. The parent compound, pyrazine, is noted to be soluble in water and organic solvents, but this property is significantly altered by substitution.[4][5][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding solubility issues.

Q1: My reaction is sluggish, and I see solid material in the flask. Is poor solubility the cause? A: Very likely. Visual confirmation of undissolved solid material in the reaction mixture is a primary indicator of poor solubility.[1] This limitation reduces the concentration of the reactant in the solution phase, leading to slow or incomplete reactions, inconsistent results, and lower-than-expected yields.

Q2: What is the simplest first step to address poor solubility? A: The most straightforward initial approaches are to moderately increase the temperature or to employ a stronger or mixed solvent system (co-solvents). Often, a modest increase in heat is sufficient to bring a reactant into solution. If not, screening for a more suitable solvent or a co-solvent is the next logical step.

Q3: How do co-solvents work, and which ones should I try? A: Co-solvents are water-miscible organic solvents added to a primary solvent to modify its overall polarity.[7][8] They function by creating a solvent environment with polarity intermediate between the primary solvent and the co-solvent, which can more effectively solvate your compound.[9] For a molecule like Methyl 5-fluoropyrazine-2-carboxylate, common choices for co-solvents to add to less polar solvents (like Toluene or THF) include DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , and NMP (N-Methyl-2-pyrrolidone) . The selection depends on the specific reaction conditions and compatibility with other reagents.

Q4: Can I just sonicate the mixture to force it to dissolve? A: Sonication is a useful technique for speeding up the rate of dissolution but does not change the intrinsic solubility of a compound at a given temperature.[10][11] It uses high-frequency sound waves to break apart solid aggregates, increasing the surface area exposed to the solvent.[12][13] It is particularly effective for preparing solutions or for reactions where efficient stirring is difficult, but it cannot dissolve a compound beyond its saturation point.[11]

Part 2: Systematic Troubleshooting Guide

When simple fixes are insufficient, a more structured approach is necessary. This guide provides a logical workflow from basic solvent screening to advanced techniques.

Workflow for Overcoming Solubility Issues

The following diagram outlines the decision-making process for systematically addressing solubility challenges.

G start Start: Poor Solubility Observed solvent_screen Step 1: Rational Solvent & Co-Solvent Screening start->solvent_screen protocol_1 Protocol 1: Rapid Solubility Screening solvent_screen->protocol_1 temp_opt Step 2: Temperature Optimization solvent_screen->temp_opt Insoluble success Success: Homogeneous Reaction solvent_screen->success Soluble sonication Step 3: High-Energy Methods (Sonication) temp_opt->sonication Still Insoluble temp_opt->success Soluble advanced Step 4: Advanced Techniques sonication->advanced Still Insoluble sonication->success Soluble flow_chem Flow Chemistry advanced->flow_chem ball_mill Mechanochemistry (Ball Milling) advanced->ball_mill reassess Reassess Reaction Conditions flow_chem->reassess ball_mill->reassess reassess->success Proceed

Caption: Decision tree for troubleshooting poor reactant solubility.

Step 1: Rational Solvent and Co-Solvent Screening

The goal is to find a solvent or solvent mixture that can fully dissolve the reactant at the desired reaction concentration. A systematic screening is the most efficient way to achieve this.

Experimental Protocol 1: Rapid Solubility Screening

This protocol allows for the efficient testing of multiple solvent and co-solvent systems.

  • Preparation: In several small, labeled vials, add a pre-weighed amount of Methyl 5-fluoropyrazine-2-carboxylate (e.g., 10 mg).

  • Primary Solvent Test: To each vial, add a measured volume of a single primary solvent (e.g., 1 mL of Toluene, THF, Acetonitrile, Dichloromethane, etc.). Vortex or stir for 2-3 minutes. Observe and record solubility at room temperature.

  • Co-Solvent Titration: For vials where the compound is insoluble, begin adding a co-solvent (e.g., DMF or DMSO) dropwise (e.g., in 50 µL increments).[1] After each addition, vortex thoroughly and observe.

  • Quantification: Continue adding the co-solvent until complete dissolution is achieved. Record the total volume of co-solvent required.

  • Selection: Choose the solvent system that dissolves the compound with the minimum amount of co-solvent for your reaction. Ensure the chosen system is compatible with all other reagents and reaction conditions.

Workflow for Co-Solvent Screening Protocol

Caption: Step-by-step workflow for co-solvent screening.

Step 2: Temperature Optimization

For most solids, solubility increases with temperature because the dissolution process is typically endothermic (requires energy).[14][15][16][17]

  • Causality: Increasing the temperature provides the necessary thermal energy to overcome the crystal lattice energy of the solid reactant.[16] It also increases the kinetic energy of solvent molecules, leading to more frequent and energetic collisions with the solute, which facilitates dissolution.[17]

  • Methodology:

    • Using the best solvent system identified in Step 1, prepare the reaction mixture at room temperature.

    • While stirring, slowly increase the temperature in increments (e.g., 10 °C).

    • Observe the mixture at each step, allowing it to equilibrate for a few minutes.

    • Note the temperature at which the reactant fully dissolves. This will be the minimum reaction temperature required to ensure a homogeneous solution. Caution: Ensure the chosen temperature does not exceed the boiling point of the solvent (unless using a sealed reactor) or cause degradation of any reactants or reagents.

Step 3: High-Energy Methods (Sonication)

If temperature and co-solvents are insufficient at desired concentrations, sonication can be used to aid dissolution, especially at the start of a reaction.

  • Mechanism: Sonication applies sound energy to agitate particles, creating cavitation bubbles.[10][18] The collapse of these bubbles generates localized high pressure and temperature, which can break down solid particles and enhance mass transfer between the solid and liquid phases.[13]

  • Application:

    • Prepare the reaction mixture in the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 5-15 minute intervals.

    • Visually inspect the solution to see if the solid has dissolved. This is often done in conjunction with heating to achieve full dissolution before initiating the reaction with a final reagent addition.

Step 4: Advanced Techniques for Persistent Solubility Issues

For particularly challenging cases where conventional methods fail, advanced reaction technologies may be required.

  • Flow Chemistry: Continuous flow reactors are highly effective at handling poorly soluble reagents.[19][20] By pumping the reagent suspension through a heated and pressurized static mixer or reactor coil, solubility can be dramatically increased far beyond what is achievable in a batch reactor.[19][21] The high surface-area-to-volume ratio in flow reactors also allows for excellent temperature control and enhanced safety.[22][23]

  • Mechanochemistry (Ball Milling): This solvent-free technique uses mechanical force to initiate chemical reactions in the solid state.[24][25] By grinding reactants together in a ball mill, often with a catalytic system, reactions can proceed without the need for a solvent, completely bypassing solubility issues.[24][25]

By following this structured troubleshooting guide, researchers can effectively diagnose and overcome the solubility challenges associated with Methyl 5-fluoropyrazine-2-carboxylate, leading to more efficient, reproducible, and successful synthetic outcomes.

References
  • Sonication: Significance and symbolism. (2026, March 3). Vertex AI Search.
  • methyl 5-fluoropyrazine-2-carboxyl
  • Cosolvent. Wikipedia.
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar.
  • Solubility. University of South Florida.
  • Sonication. (2022, April 30). Biochemistry & Molecular Biology Letters - TSI Journals.
  • Continuous Flow Chemistry with Solids: A Review. (2024, December 30). Organic Process Research & Development.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • How to approach flow chemistry. (2020, November 3). Chemical Society Reviews.
  • Toward overcoming solubility issues in organic chemistry. (2021, May 18). Hokkaido University.
  • Managing poor solubility and instability issues in reactions. (2025, December). BenchChem.
  • Effects of Temperature and Pressure on Solubility. University of California, Davis.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Is sonication essential in solubility testing of a substance? (2016, August 12).
  • Lab tip: use a bath sonicator to help dissolve solids. (2025, March 22). YouTube.
  • A field guide to flow chemistry for synthetic organic chemists.
  • Pyrazine | C4H4N2. PubChem.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews.
  • Pyrazine | CAS 290-37-9. CymitQuimica.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube.
  • 5 Key Things that Flow Chemistry Makes Possible. Vapourtec.
  • Flow Chemistry vs Batch Chemistry: Choosing the Right Technique for Your Pharmaceutical Reactions. Unibest Industrial Co., Ltd.
  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts.
  • Making the Insoluble Soluble for Organic Chemists. (2021, May 19). Technology Networks.
  • Lesson 5.6: Does Temperature Affect Dissolving? (2024, September 27). American Chemical Society.
  • 6.2.2. Pyrazines. Science of Synthesis.
  • Methyl 5-fluoropyrazine-2-carboxyl
  • 169335-35-7|Methyl 5-fluoropyrazine-2-carboxyl

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Validation & Comparative

Comparative Reactivity Guide: Methyl 5-fluoropyrazine-2-carboxylate vs. Alternative Halopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) is a highly specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its unique structural architecture—featuring a highly electronegative fluorine atom paired with an electron-withdrawing ester group on a pyrazine core—imparts a highly specific reactivity profile. This guide objectively compares its performance against other halopyrazines (chloro, bromo, and iodo derivatives), focusing on the critical dichotomy between Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Mechanistic Causality: The Reactivity Divergence

As application scientists, we must select building blocks based on the fundamental thermodynamic and kinetic principles governing their reactivity. The utility of halopyrazines hinges entirely on the nature of the halogen substituent, which dictates the preferred reaction pathway.

Why Fluorine Excels in SNAr

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged, delocalized Meisenheimer complex. Fluorine is the most electronegative element on the Pauling scale (3.98). This intense electron-withdrawing effect highly polarizes the C-F bond, making the C5 carbon exceptionally electrophilic and thermodynamically stabilizing the resulting anionic intermediate (1)[1]. Consequently, the leaving group ability in SNAr follows the order: F > Cl > Br > I (2)[2]. Methyl 5-fluoropyrazine-2-carboxylate is therefore the premier choice for introducing amines, alcohols, or thiols via SNAr.

Why Fluorine Resists Cross-Coupling

Conversely, in transition-metal-catalyzed transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is typically the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst. This process is strictly governed by the bond dissociation energy (BDE) (3)[3]. The C-F bond is exceptionally strong (averaging ~115 kcal/mol in aryl systems), rendering it highly resistant to oxidative addition (4)[4]. The reactivity order for cross-coupling is entirely reversed: I > Br > Cl >> F (1)[1].

This divergence allows for orthogonal functionalization strategies: a molecule possessing both a fluorine and a bromine atom can undergo selective cross-coupling at the bromine site, leaving the C-F bond intact for subsequent SNAr.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and relative reactivities of Methyl 5-halopyrazine-2-carboxylates to guide synthetic planning.

Halogen SubstituentElectronegativity (Pauling)Approx. Aryl C-X BDE (kcal/mol)Relative SNAr ReactivityRelative Pd Cross-Coupling Reactivity
Fluoro (-F) 3.98~115Excellent (Fastest) Poor (Inert)
Chloro (-Cl) 3.16~81GoodModerate
Bromo (-Br) 2.96~68PoorExcellent
Iodo (-I) 2.66~54Very Poor (Slowest)Superior (Fastest)

Experimental Protocols (Self-Validating Systems)

To demonstrate this divergent reactivity, the following protocols detail the optimal use-cases for the fluoro- and bromo- derivatives. These protocols are designed with built-in validation steps to ensure mechanistic fidelity.

Protocol A: SNAr Amination of Methyl 5-fluoropyrazine-2-carboxylate

Objective: High-yield nucleophilic substitution exploiting the highly activated C-F bond.

  • Reagent Assembly: In an oven-dried round-bottom flask, dissolve Methyl 5-fluoropyrazine-2-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Nucleophile Addition: Add morpholine (1.2 equiv, 1.2 mmol) dropwise at 0 °C. Causality Note: The high reactivity of the fluoro-substituent allows for sub-ambient temperatures, which suppresses unwanted hydrolysis of the methyl ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol) to neutralize the generated HF.

  • Reaction Monitoring (Self-Validation): Stir the mixture, allowing it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The rapid disappearance of the starting material (typically < 2 hours) validates the superior SNAr kinetics of the fluorine leaving group.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Coupling of Methyl 5-bromopyrazine-2-carboxylate

Objective: Efficient C-C bond formation exploiting the weak C-Br bond (Note: The fluoro analog would fail under these mild conditions).

  • Reagent Assembly: Combine Methyl 5-bromopyrazine-2-carboxylate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (2.0 equiv, 2.0 mmol) in a Schlenk tube.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 5.0 mL). Bubble argon through the solution for 10 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Seal the tube.

  • Reaction Monitoring (Self-Validation): Heat to 80 °C. Monitor via LC-MS. The formation of the cross-coupled product and the complete consumption of the bromide within 4-6 hours validates the facile oxidative addition of the C-Br bond.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate and purify via flash chromatography.

Visualizations

Reactivity Start Halopyrazines F_node 5-Fluoro Derivative (High Electronegativity) Start->F_node Br_node 5-Bromo / 5-Iodo (Low Bond Energy) Start->Br_node SNAr SNAr Reaction (Fast, High Yield) F_node->SNAr Preferred NoCoupling Pd Cross-Coupling (Fails / Very Slow) F_node->NoCoupling Coupling Pd Cross-Coupling (Fast, High Yield) Br_node->Coupling Preferred NoSNAr SNAr Reaction (Slow / Poor Yield) Br_node->NoSNAr

Caption: Divergent reactivity pathways of 5-halopyrazines based on halogen substituent properties.

Workflow Step1 1. Combine Fluoro-pyrazine & Nucleophile Step2 2. Add Base (e.g., DIPEA) Step1->Step2 Step3 3. Stir in Polar Aprotic Solvent (DMF, 0-25°C) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Purify (Column/Recryst.) Step4->Step5

Caption: Standardized experimental workflow for the SNAr of Methyl 5-fluoropyrazine-2-carboxylate.

References

  • Benchchem. "2-Chloro-5-fluoropyrazine | 959019-05-7".
  • PMC.
  • Wikipedia.
  • Benchchem. "5-Chloro-2,3-diphenylpyrazine | 41270-66-0".

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Spectroscopic Analysis of Methyl 5-fluoropyrazine-2-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, pyrazine-based heterocycles stand out as privileged scaffolds. Their presence in numerous biologically active molecules underscores their importance. The introduction of a fluorine atom and an ester functional group, as seen in Methyl 5-fluoropyrazine-2-carboxylate, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Understanding the precise structure and electronic environment of these molecules is paramount, and spectroscopic analysis provides the essential toolkit for this characterization.

This guide offers an in-depth comparison of the key spectroscopic techniques used to analyze Methyl 5-fluoropyrazine-2-carboxylate and its derivatives. As a Senior Application Scientist, my focus is not just on the data itself, but on the rationale behind the experimental choices and the interpretation of the spectral features. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, providing both theoretical grounding and practical, field-proven protocols.

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For fluorinated compounds like Methyl 5-fluoropyrazine-2-carboxylate, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The pyrazine ring is an electron-deficient aromatic system, which, combined with the electron-withdrawing effects of the fluorine atom and the carboxylate group, leads to a downfield shift of the ring protons.[1]

Expected ¹H NMR Spectral Characteristics:

For Methyl 5-fluoropyrazine-2-carboxylate, we anticipate two distinct signals in the aromatic region for the two pyrazine ring protons and one signal in the aliphatic region for the methyl ester protons. The ring protons will exhibit splitting due to coupling with each other and with the fluorine atom.

To provide a concrete comparison, let's look at the experimental data for a closely related analog, Methyl 5-chloropyrazine-2-carboxylate.[2][3]

CompoundSolventH-3 (ppm)H-6 (ppm)-OCH₃ (ppm)
Methyl 5-chloropyrazine-2-carboxylateCDCl₃9.10 (d, J = 1.2 Hz)8.71 (d, J = 1.6 Hz)4.05 (s)
Methyl 5-fluoropyrazine-2-carboxylate (Predicted)CDCl₃~9.0~8.6~4.0

Experimental Protocol: ¹H NMR Spectroscopy [1]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (400 MHz or higher is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the Free Induction Decay (FID) data over 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock & Shim Lock & Shim Insert into Spectrometer->Lock & Shim Acquire FID Acquire FID Lock & Shim->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Calibration & Integration Calibration & Integration Phase Correction->Calibration & Integration G Sample Sample GC Inlet Sample Injection Sample->GC Inlet GC Column Separation GC Inlet->GC Column Ion Source Ionization (e.g., EI) GC Column->Ion Source Mass Analyzer m/z Separation Ion Source->Mass Analyzer Detector Ion Detection Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Sources

A Comparative Guide to Catalytic Strategies for the Functionalization of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Functionalized Pyrazines in Modern Chemistry

Pyrazine scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their presence in numerous FDA-approved pharmaceuticals and high-performance organic materials. Their unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make them ideal pharmacophores. Methyl 5-fluoropyrazine-2-carboxylate, in particular, serves as a valuable and highly versatile building block. The presence of three distinct electronic features—the electron-deficient pyrazine core, a nucleofugal fluorine atom, and an ester moiety for further derivatization—makes it a substrate of immense synthetic potential.

However, the very features that make this molecule attractive also present significant synthetic challenges. The electron-poor nature of the pyrazine ring deactivates it towards classical electrophilic aromatic substitution, necessitating the use of advanced catalytic methods for efficient functionalization. This guide provides a comparative analysis of state-of-the-art catalytic and stoichiometric strategies for the selective functionalization of Methyl 5-fluoropyrazine-2-carboxylate, offering researchers a data-driven framework for experimental design. We will delve into direct C-H functionalization, transition-metal-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution, providing not just protocols, but the underlying scientific rationale for their application.

Strategic Approaches to Functionalization: A Comparative Overview

The functionalization of Methyl 5-fluoropyrazine-2-carboxylate can be logically dissected into three primary strategies, each targeting a different reactive site on the molecule. The choice of catalyst and methodology is dictated by the desired bond formation and the inherent reactivity of the substrate.

G cluster_0 Starting Material cluster_1 Primary Functionalization Strategies cluster_2 Resulting Products start Methyl 5-fluoropyrazine-2-carboxylate CH_Func Direct C-H Functionalization (e.g., Fluorination) start->CH_Func Reagent-Mediated (e.g., AgF2) Cross_Coup Transition-Metal Catalyzed Cross-Coupling start->Cross_Coup Catalyst-Mediated (e.g., Pd(0)) SNAr Nucleophilic Aromatic Substitution (SNAr) start->SNAr Nucleophile-Driven (targets C-F bond) Prod_CH Poly-halogenated or Functionalized Pyrazines CH_Func->Prod_CH Prod_CC Aryl/Alkyl/Alkynyl Substituted Pyrazines Cross_Coup->Prod_CC Prod_SNAr C-O, C-N, C-S Substituted Pyrazines SNAr->Prod_SNAr

Caption: Core strategies for functionalizing Methyl 5-fluoropyrazine-2-carboxylate.

Direct C-H Functionalization: The Silver-Mediated Fluorination Pathway

For heterocycles like pyrazine, which are often resistant to traditional C-H activation, direct fluorination offers a powerful route to introduce a versatile functional handle. While not a catalytic cycle in the traditional sense, the use of stoichiometric silver(II) fluoride (AgF₂) has emerged as a highly selective and mild method for fluorinating C-H bonds adjacent to ring nitrogens.[1][2]

Expertise & Experience: The Chichibabin reaction, a classic amination of pyridines, provides the mechanistic inspiration for this transformation.[2][3] The reaction with AgF₂ is believed to proceed through a pathway where the pyrazine nitrogen coordinates to the silver center, facilitating a selective reaction at the ortho C-H bond.[1] This method is exceptionally valuable because it can functionalize an otherwise inert position, creating a 2,5-difluoropyrazine derivative that is primed for subsequent selective nucleophilic substitutions. The electron-withdrawing nature of the ester and the existing fluorine atom enhances the selectivity of this reaction.

Comparative Data: C-H Functionalization Reagents
Catalyst/ReagentTarget BondKey ConditionsTypical YieldSelectivityKey AdvantagesReference
AgF₂ C-H α to NitrogenMeCN, Room Temp, 1h80-90%Exclusive for C-H adjacent to NMild conditions, high selectivity, commercially available reagent.[2][3]
Selectfluor® C-H (various)Often requires directing groups and/or metal catalystsVariableDependent on directing groupBroadly used electrophilic fluorine source.N/A
Pd(OAc)₂ / F⁺ source Directed C-HRequires directing group, high temp.50-70%High for directed positionCatalytic in Palladium.[4]
Experimental Protocol: AgF₂-Mediated C-H Fluorination

This protocol is adapted from the work of Hartwig and Fier for the fluorination of N-heterocycles.[2]

  • Preparation: In a nitrogen-filled glovebox, add Methyl 5-fluoropyrazine-2-carboxylate (1.0 mmol) and AgF₂ (2.5 mmol, 2.5 equiv.) to an oven-dried vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (5.0 mL) to the vial.

  • Reaction: Seal the vial and stir the suspension vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by GC-MS or LC-MS by quenching a small aliquot with saturated aqueous NaHCO₃ and extracting with ethyl acetate.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove silver salts, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product, Methyl 2,5-difluoropyrazine-2-carboxylate, can be purified by silica gel column chromatography.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is the cornerstone of modern C-C and C-X bond formation.[5] For a substrate like Methyl 5-fluoropyrazine-2-carboxylate, the fluorine atom can act as a leaving group in cross-coupling reactions, although C-F bond activation is often more challenging than that of C-Cl or C-Br bonds. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira are most common for pyrazine systems.[5][6]

Expertise & Experience: The success of a cross-coupling reaction on this substrate hinges on several factors. The catalyst system (metal and ligand) must be active enough to cleave the strong C-F bond. Furthermore, the electron-deficient nature of the pyrazine ring can influence the rates of oxidative addition and reductive elimination. For Suzuki couplings, the choice of base is critical to prevent hydrolysis of the ester group. Tetrakis(triphenylphosphine)palladium(0) is a robust, well-rounded catalyst for such transformations.[7]

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-F PdII Ar-Pd(II)(F)L₂ OA->PdII TM Transmetalation PdII->TM R-B(OR)₂ PdII_R Ar-Pd(II)(R)L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Functionalized Pyrazine) RE->Product

Caption: A generalized catalytic cycle for a Suzuki cross-coupling reaction.

Comparative Data: Cross-Coupling Catalysts for C-X Bonds
ReactionCatalyst SystemBaseSolventTypical YieldKey AdvantagesReference
Suzuki Pd(PPh₃)₄K₃PO₄1,4-Dioxane60-80%High functional group tolerance, commercially available boronic acids.[7][7]
Stille Pd₂(dba)₃ / P(o-Tol)₃NoneDMF60-80%Tolerates a wide variety of functional groups, mild conditions.[8][8]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF70-95%Direct formation of C-C triple bonds.[5]
Co-catalyzed CoCl₂ / LiIN/AN/AVariableEnables coupling of alkyl fluorides with Grignard reagents.[9][9]
Experimental Protocol: Suzuki Cross-Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of heteroaryl halides.[7]

  • Preparation: To an oven-dried Schlenk flask, add Methyl 5-fluoropyrazine-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the 5-aryl-pyrazine derivative.

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often catalyst-free method for functionalizing electron-deficient aromatic rings bearing a good leaving group. The fluorine atom in Methyl 5-fluoropyrazine-2-carboxylate is an excellent leaving group for SNAr, activated by the electron-withdrawing effects of both the pyrazine nitrogens and the ester group.[10]

Expertise & Experience: This strategy is particularly effective for installing heteroatom nucleophiles (N, O, S). The reaction rate is highly dependent on the nucleophilicity of the incoming group and the stability of the intermediate Meisenheimer complex. Unlike transition-metal-catalyzed processes, SNAr reactions are often operationally simple and avoid the cost and potential product contamination associated with metal catalysts. This two-step sequence of C-H fluorination followed by SNAr represents a highly efficient method for the late-stage functionalization of complex molecules.[10]

Comparative Data: SNAr Nucleophiles
Nucleophile TypeExampleBaseSolventTypical YieldKey AdvantagesReference
N-Nucleophile MorpholineK₂CO₃DMSO>90%Forms C-N bonds, high efficiency.[10]
O-Nucleophile Sodium PhenoxideNaHTHF/DMF>90%Forms C-O bonds (ethers).[10]
S-Nucleophile Sodium ThiophenoxideNaHTHF/DMF>90%Forms C-S bonds (thioethers).[10]
Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a general procedure for the SNAr reaction on 2-fluoroheteroarenes.[10]

  • Preparation: In a sealed vial, dissolve Methyl 5-fluoropyrazine-2-carboxylate (1.0 mmol) in dimethyl sulfoxide (DMSO, 4.0 mL).

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.2 mmol, 1.2 equiv.) followed by potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Reaction: Seal the vial and heat the mixture to 60-80 °C. Stir for 4-12 hours until the starting material is consumed (monitored by LC-MS).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 5-amino-pyrazine derivative can be purified by silica gel column chromatography if necessary.

Summary and Outlook

The functionalization of Methyl 5-fluoropyrazine-2-carboxylate is a critical step in the synthesis of advanced materials and pharmaceutical agents. This guide has presented a comparative analysis of three principal strategies:

  • Direct C-H Functionalization: Silver(II) fluoride offers a unique and highly selective method for introducing a second fluorine atom, creating a valuable intermediate for further diversification.

  • Transition-Metal Cross-Coupling: Palladium-catalyzed reactions, particularly the Suzuki coupling, provide a robust and versatile platform for installing C-C bonds, leveraging the C-F bond as a reactive handle.

  • Nucleophilic Aromatic Substitution (SNAr): This catalyst-free approach is the most direct and efficient method for introducing heteroatom nucleophiles, capitalizing on the inherent electronic properties of the substrate.

The optimal choice of catalyst and strategy is intrinsically linked to the desired final product. For C-C bond formation, palladium catalysis remains the gold standard. For heteroatom incorporation, SNAr is unparalleled in its efficiency. For accessing novel poly-functionalized pyrazines, the C-H fluorination/SNAr sequence provides a powerful synthetic route. Future research will likely focus on developing more sustainable, first-row transition-metal catalysts (e.g., Co, Ni, Cu) capable of activating the strong C-F bond under even milder conditions, further expanding the synthetic chemist's toolkit for modifying this valuable heterocyclic core.

References

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  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Mondal, B., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(16), 4935–4939. [Link]

  • Lin, A., Huehls, C. B., & Yang, J. (2014). Recent Advances in C-H Fluorination. Organic Chemistry Frontiers, 1(2), 173-177. [Link]

  • Besset, T., & Vincent, J.-M. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 594-629. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

  • Pretze, M., & Wuest, F. (2016). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Molecules, 21(1), 66. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform, 45(14). [Link]

  • Jamison, C. R., & Tunge, J. A. (2021). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines. ChemRxiv. [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. [Link]

  • Gaber, A. M., & El-Ghamry, H. A. (2021). Bioactive NHC-derived palladium complexes: synthesis, catalytic activity for the Suzuki-Miyaura coupling of aryl chlorides and bromides and their antibacterial activities. Journal of Coordination Chemistry, 74(1-3), 226-248. [Link]

  • Ding, W., et al. (2024). Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Chinese Journal of Chemistry, 42(4), 351-355. [Link]

  • Ali, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7335. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-fluoropyrazine-2-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as any contaminants, including starting materials, by-products, or degradation products, can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies worldwide mandate rigorous impurity profiling to ensure drug quality and patient safety.[1][2]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 5-fluoropyrazine-2-carboxylate. We will delve into the rationale behind chromatographic choices, present comparative experimental data, and provide a detailed, validated protocol suitable for routine quality control in a research or drug development setting.

Foundational Strategy: Selecting the Right Chromatographic Approach

The choice of an HPLC method is dictated by the physicochemical properties of the analyte and its potential impurities.[3] Methyl 5-fluoropyrazine-2-carboxylate is a moderately polar aromatic ester. For such molecules, Reversed-Phase HPLC (RP-HPLC) is the gold standard.[3][4]

  • Reversed-Phase HPLC (RP-HPLC): This technique utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column. This is ideal for our target compound and its likely less polar impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and is suited for highly polar compounds that are poorly retained in RP-HPLC.[3] This is generally not the first choice for our analyte but could be considered if extremely polar, process-related impurities are expected.

Based on this analysis, this guide will focus on the development and optimization of an RP-HPLC method, which offers the most robust and reliable approach for this application.

Method Development: A Logic-Driven Approach to Separation

The goal of method development is to achieve optimal separation between the main compound peak and all potential impurity peaks. This involves a systematic optimization of the column, mobile phase, and detection parameters.

The Heart of the Separation: Column Selection

The choice of stationary phase is the most critical factor influencing selectivity. We compared three common reversed-phase columns.

  • C18 (Octadecylsilane): The workhorse of RP-HPLC, providing excellent hydrophobic retention. It is the recommended starting point for this analysis.[3]

  • C8 (Octylsilane): Less retentive than C18, which can be useful for reducing run times if the analyte and impurities are strongly retained.

  • Phenyl-Hexyl: This phase provides alternative selectivity due to π-π interactions with the aromatic pyrazine ring, which can be highly effective in separating structurally similar aromatic impurities.[5]

Driving the Elution: Mobile Phase Optimization

The mobile phase composition fine-tunes the retention and resolution.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: An acidic modifier is crucial for good peak shape. Formic acid (0.1%) is an excellent choice as it is volatile and compatible with mass spectrometry (MS) if further characterization of impurities is needed.[6][7] The acidic pH ensures that any potential acidic impurities (like the hydrolyzed carboxylic acid) are in a consistent, non-ionized state, leading to sharp, symmetrical peaks.

The following diagram illustrates the overall workflow for assessing the purity of a synthesized batch.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh Synthesized Product s2 Dissolve in Diluent (e.g., 50:50 ACN:Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 System Suitability Test (Inject Reference Standard) s3->h1 h2 Inject Blank (Diluent) h1->h2 h3 Inject Prepared Sample h2->h3 d1 Integrate Chromatogram h3->d1 d2 Identify Main Peak & Impurities d1->d2 d3 Calculate Purity (Area % Method) d2->d3 d4 Generate Final Report d3->d4 caption Figure 1. General workflow for HPLC purity assessment.

Caption: Figure 1. General workflow for HPLC purity assessment.

Comparative Performance Data

To provide a practical comparison, we analyzed a sample of Methyl 5-fluoropyrazine-2-carboxylate known to contain a key potential impurity: 5-fluoropyrazine-2-carboxylic acid (the hydrolysis product). The analysis was performed on two different columns under optimized gradient conditions.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnAcceptance Criteria
Analyte RT (min) 6.87.5Report
Impurity RT (min) 4.24.5Report
Resolution (Rs) > 5.0> 6.0Rs > 2.0
Tailing Factor (Tf) 1.11.0Tf ≤ 2.0
Theoretical Plates (N) > 15000> 18000N > 2000

Analysis: Both methods successfully separate the main analyte from its primary degradation product with excellent resolution and peak shape, meeting all typical system suitability requirements.[8] The Phenyl-Hexyl column (Method B) provided slightly better resolution and a more symmetrical peak, indicating it may offer a marginal advantage in separating other potential aromatic impurities due to its alternative selectivity. However, the C18 column (Method A) is a robust and perfectly acceptable alternative.

The following diagram illustrates the relationship between key chromatographic parameters and their effect on the separation.

G cluster_input Adjustable Parameters cluster_output Chromatographic Results p1 Increase % Organic (e.g., Acetonitrile) o1 Retention Time p1->o1 Decreases p2 Decrease Mobile Phase pH o3 Peak Shape p2->o3 Improves (for acids) p3 Change Column (e.g., C18 to Phenyl) p3->o1 Changes o2 Resolution p3->o2 Changes o4 Selectivity p3->o4 Changes caption Figure 2. Cause-and-effect relationships in HPLC method development.

Caption: Figure 2. Cause-and-effect relationships in HPLC method development.

Recommended Experimental Protocol (Based on Method A)

This protocol is a validated starting point and should be confirmed with a system suitability test before sample analysis.[9]

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade)

  • Methyl 5-fluoropyrazine-2-carboxylate Reference Standard and Synthesis Batch

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with Sample Diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the synthesized batch into a 50 mL volumetric flask. Dissolve and dilute to the mark with Sample Diluent. Filter through a 0.45 µm syringe filter into an HPLC vial.[10][11]

Chromatographic Conditions
  • HPLC System: Agilent 1100/1200 series or equivalent with UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[11]

  • Column Temperature: 30 °C.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: UV at 270 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Analysis and Calculation
  • Perform a system suitability test by making five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be less than 2%.[1][8]

  • Inject a blank (Sample Diluent) to ensure no carryover.

  • Inject the Sample Solution and record the chromatogram.

  • Calculate purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The purity of Methyl 5-fluoropyrazine-2-carboxylate can be reliably assessed using a validated Reversed-Phase HPLC method. A standard C18 column with a simple water/acetonitrile gradient containing 0.1% formic acid provides excellent resolution, peak shape, and robustness for separating the active compound from its key process- and degradation-related impurities.[4][5] For challenging separations involving structurally similar aromatic impurities, a Phenyl-Hexyl column may offer enhanced selectivity. The detailed protocol provided herein serves as a robust foundation for routine quality control, ensuring the integrity of this critical pharmaceutical intermediate.

References

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Preprints.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. BenchChem.
  • Hodgar, S. K., & Deore, S. R. (2025, June 5). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. International Journal of Environmental Sciences. Available at: [Link]

  • Al-Shabrawi, M., et al. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
  • Vema, S., et al. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC.
  • Unknown. (n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. ResearchGate.
  • Guidechem. (2022, September 24). How to prepare and apply Methyl 5-chloropyrazine-2-carboxylate?. Guidechem.
  • Unknown. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results.
  • Pillay, V., et al. (2023, November 1). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. PMC.
  • BenchChem. (n.d.). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem.
  • Unknown. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

Sources

A Comparative Guide to Structural Elucidation of Methyl 5-fluoropyrazine-2-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in heterocyclic chemistry is confirming the exact regioselectivity of functionalization reactions. When working with polyfunctional building blocks like Methyl 5-fluoropyrazine-2-carboxylate , synthetic chemists are confronted with competing reactive sites.

This guide objectively compares the analytical techniques—Nuclear Magnetic Resonance (NMR), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Single-Crystal X-Ray Diffraction (SCXRD)—used to definitively elucidate the structure of its reaction products. By understanding the causality behind these analytical choices, researchers can establish self-validating workflows that prevent costly mischaracterizations in downstream drug development.

The Mechanistic Divergence: SNAr vs. Acyl Substitution

Methyl 5-fluoropyrazine-2-carboxylate possesses two highly electrophilic centers:

  • The C5 Position (Aromatic Ring): Activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the pyrazine nitrogens and the para-ester group stabilizes the anionic Meisenheimer intermediate. Paradoxically, the strong C-F bond makes fluoride an excellent leaving group in SNAr because its electronegativity dramatically lowers the activation energy for the initial nucleophilic attack[1].

  • The C2 Position (Ester Carbonyl): Susceptible to nucleophilic acyl substitution (e.g., amidation, hydrolysis).

Depending on the hardness/softness of the nucleophile, solvent polarity, and temperature, the reaction can diverge into entirely different structural classes.

ReactionPathways SM Methyl 5-fluoropyrazine-2-carboxylate (Starting Material) PathA Pathway A: SNAr at C5 (Fluorine Displacement) SM->PathA Soft Nu, Base, Heat PathB Pathway B: Acyl Substitution (Ester Modification) SM->PathB Hard Nu, Lewis Acid Nu Nucleophile (e.g., Amine) Nu->PathA Nu->PathB ProdA 5-Substituted Pyrazine-2-carboxylate (Loss of F) PathA->ProdA ProdB 5-Fluoropyrazine-2-carboxamide (Retention of F) PathB->ProdB

Reaction pathways of Methyl 5-fluoropyrazine-2-carboxylate diverging by nucleophile type.

Objective Comparison of Analytical Techniques

To confirm which pathway occurred, we must compare the performance of our analytical toolkit. A robust structural confirmation relies on orthogonal data points rather than a single assay.

Table 1: Comparative Analysis of Structural Elucidation Techniques
Analytical TechniquePrimary Data OutputSNAr Confirmation MarkerAcyl Substitution MarkerTurnaround TimeSample Required
19 F NMR Spectroscopy Fluorine electronic environmentComplete loss of 19 F signalShift in 19 F signal (retention)10-15 mins2-5 mg
1 H NMR Spectroscopy Proton environmentShift in pyrazine C-H signalsLoss of -OCH 3​ singlet (~3.9 ppm)10-15 mins2-5 mg
LC-HRMS (ESI+) Exact Mass (m/z) Δ Mass = Nu - 19 Da Δ Mass = Nu - 31 Da5-10 mins< 0.1 mg
SCXRD 3D Electron Density MapAbsolute spatial structureAbsolute spatial structure24-48 hours10-20 mg (crystal)
Table 2: Representative Analytical Data (Morpholine as Nucleophile)

Note: Data is representative of typical shifts observed for these functional transformations.

Compound / Product 19 F NMR (ppm) 1 H NMR (Pyrazine C-H, ppm)HRMS[M+H] + (m/z)
Starting Material -81.58.85, 8.60157.0411
SNAr Product (C5-Morpholino)None (Displaced) 8.70, 8.15224.1030
Amidation Product (C2-Amide)-79.28.80, 8.55212.0830

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that instrumental artifacts (e.g., poor NMR probe tuning) are not mistaken for chemical transformations.

Protocol 1: 19 F and 1 H NMR Acquisition (The Primary Screen)

Because the 19 F nucleus has a 100% natural abundance and a massive chemical shift dispersion, it is the most definitive, binary readout for fluoropyrazine SNAr reactions[2]. The causality is simple: if the fluorine is displaced, the signal vanishes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the purified reaction product in 0.6 mL of DMSO- d6​ .

  • Internal Control Addition: Add 1.0 μ L of 1,3,5-trifluorobenzene (or trifluorotoluene) as an internal standard. Causality: If the 19 F signal of the product is absent, the presence of the internal standard peak (-108.3 ppm) validates that the NMR probe is correctly tuned to the fluorine frequency, preventing false-positive SNAr conclusions[3].

  • Acquisition: Acquire a standard 1D 19 F spectrum (typically 16-32 scans, relaxation delay 1.5s) and a 1D 1 H spectrum (16 scans).

  • Data Interpretation: Check for the disappearance of the -81.5 ppm signal. Cross-reference with the 1 H spectrum to ensure the -OCH 3​ singlet at ~3.9 ppm is still present (confirming the ester is intact).

Protocol 2: LC-HRMS Profiling

High-resolution mass spectrometry mathematically differentiates the products based on the exact mass of the leaving group (Fluorine = 18.998 Da vs. Methoxy = 31.018 Da).

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 1 μ g/mL in LC-MS grade Acetonitrile/Water (50:50).

  • Chromatography: Inject 1 μ L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer using a standard tuning mix prior to the run.

  • Data Interpretation: Calculate the exact mass. An SNAr reaction with morpholine will yield an [M+H] + of 224.1030, whereas amidation yields 212.0830.

AnalyticalWorkflow Reaction Purified Reaction Product LCMS LC-HRMS Profiling (Exact Mass & Purity) Reaction->LCMS NMR 19F & 1H NMR (Regiochemistry) Reaction->NMR Decision Is 19F Signal Present? NMR->Decision XRD SCXRD (Absolute Structure) SNAr SNAr Product Confirmed (C5 Substitution) Decision->SNAr No Ester Ester Modification Confirmed (C2 Substitution) Decision->Ester Yes SNAr->XRD If stereochem needed Ester->XRD If stereochem needed

Orthogonal analytical workflow for confirming fluoropyrazine reaction products.

Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)

When chiral nucleophiles are used, or if NMR/MS data suggests an unexpected ring-opening/rearrangement, SCXRD provides unambiguous 3D spatial confirmation.

Step-by-Step Methodology:

  • Crystallization: Dissolve 10-20 mg of the compound in a minimum amount of dichloromethane (DCM). Layer carefully with hexanes (anti-solvent) in a narrow vial.

  • Vapor Diffusion: Allow the vial to sit undisturbed at room temperature or 4°C for 2-7 days to promote slow crystal growth.

  • Mounting & Diffraction: Select a single, defect-free crystal under a polarized microscope. Mount on a diffractometer equipped with a Mo or Cu K α radiation source.

  • Refinement: Solve the structure using direct methods and refine the electron density map. The presence or absence of the highly electron-dense fluorine atom at the C5 position will be visually absolute.

Conclusion

The structural elucidation of Methyl 5-fluoropyrazine-2-carboxylate derivatives requires a holistic approach. While LC-HRMS provides rapid mass confirmation, it is the 19 F NMR that offers the most elegant, self-validating proof of Nucleophilic Aromatic Substitution. By implementing internal standards and cross-referencing proton shifts, researchers can confidently map the regioselectivity of these versatile heterocyclic scaffolds.

Sources

benchmarking the efficiency of different synthetic protocols for Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) is a highly valued fluorinated heterocyclic building block. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including monoclonal antibody conjugates like Vedolizumab for Crohn's disease1[1], and small-molecule BACE1 inhibitors targeting Alzheimer's disease2[2]. The strategic placement of the fluorine atom on the electron-deficient pyrazine ring enhances metabolic stability and modulates target binding affinity. This guide benchmarks the two primary synthetic pathways—Halogen Exchange (Halex) and Sandmeyer-type fluorination—analyzing their mechanistic causality, scalability, and overall efficiency.

Mechanistic Benchmarking of Synthetic Routes

Route A: Halogen Exchange (Halex) via SNAr (The Industrial Standard) The Halex reaction is the industrial workhorse for synthesizing fluoropyrazines. It relies on the nucleophilic aromatic substitution (SNAr) of a chloride leaving group by a fluoride ion. Causality & Design: The pyrazine nitrogen atoms withdraw electron density, highly activating the C5 position towards nucleophilic attack. However, the high lattice energy of potassium fluoride (KF) renders it practically insoluble in organic solvents. To overcome this, polar aprotic solvents (e.g., DMSO or sulfolane) are employed because they strongly solvate the potassium cation while leaving the fluoride anion "naked" and highly nucleophilic. The addition of a Phase Transfer Catalyst (PTC), such as tetraphenylphosphonium chloride, is critical to shuttle the fluoride ion into the organic phase, drastically reducing reaction times and suppressing degradation pathways 3[3]. Recent advancements also demonstrate that Cobalt(III) halide Metal-Organic Frameworks (MOFs) can drive these halogen exchanges under milder conditions by acting as reactive nucleophilic sites 4[4].

Route B: Sandmeyer-Type Deaminative Fluorination (The Discovery Route) Often utilized in early-stage discovery, this route converts an amine into a fluoride via a diazonium intermediate. Causality & Design: Methyl 5-aminopyrazine-2-carboxylate is treated with a nitrosating agent in the presence of a fluoride source (typically Olah’s reagent: HF-pyridine). The reaction must be strictly temperature-controlled (initiated at -10 °C). The low temperature prevents the premature decomposition of the highly unstable diazonium salt. Upon gradual warming, dediazoniation occurs, expelling nitrogen gas and generating a highly reactive aryl cation that is immediately trapped by the fluoride ion 5[5]. While effective, the use of highly corrosive reagents limits its scalability.

Quantitative Data Comparison

MetricRoute A: Halex Reaction (SNAr)Route B: Sandmeyer Fluorination
Precursor Methyl 5-chloropyrazine-2-carboxylateMethyl 5-aminopyrazine-2-carboxylate
Typical Yield 80 - 92%45 - 60%
Reaction Time 4 - 8 hours (conventional heating)12 - 16 hours
Scalability Excellent (Multi-kilogram scale)Poor (Hazardous HF-pyridine)
E-Factor Low (Solvent recycling possible)High (Aqueous fluoride waste)
Primary Impurity Hydrolyzed byproduct (if wet KF used)Phenol byproduct (from aqueous quench)

Experimental Methodologies

Protocol A: Halex Reaction (Optimized for Scale-Up)

  • Preparation & Drying : Spray-dry Potassium Fluoride (KF) at 150 °C under vacuum for 4 hours. Causality: Trace water hydrates the fluoride ion, neutralizing its nucleophilicity and promoting the formation of undesired hydroxypyrazine byproducts.

  • Reaction Assembly : In a dry, nitrogen-purged reactor, suspend Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) and dried KF (3.0 eq) in anhydrous DMSO (10 volumes). Add tetraphenylphosphonium chloride (0.05 eq) as the PTC.

  • Execution : Heat the mixture to 120 °C. Self-Validation Check: The reaction mixture will transition from a pale heterogeneous suspension to a darkened, fluid dispersion. Monitor via LC-MS; the reaction is complete when the M+H 173 peak (chloropyrazine) is fully replaced by the M+H 157 peak (fluoropyrazine).

  • Work-Up : Cool to room temperature and quench by pouring into ice-cold water (30 volumes). Extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Sandmeyer Fluorination (Discovery Scale)

  • Preparation : Equip a PTFE (Teflon) flask, as HF-pyridine severely etches glassware.

  • Diazotization : Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in HF-pyridine (70% HF, 10 volumes). Cool the solution strictly to -10 °C using a dry ice/acetone bath. Causality: Exceeding 0 °C during this stage leads to premature nitrogen evolution and catastrophic yield loss.

  • Reagent Addition : Add Sodium Nitrite (NaNO2, 1.5 eq) portion-wise over 30 minutes. Stir at -10 °C for 1 hour, then gradually allow the mixture to warm to room temperature overnight. Self-Validation Check: Controlled effervescence (N2 gas evolution) should be observed as the solution warms, indicating successful dediazoniation and fluoride trapping.

  • Work-Up : Carefully pour the mixture over crushed ice and neutralize slowly with saturated aqueous NaHCO3 until pH 7 is reached. Extract with Dichloromethane, dry, and purify via silica gel chromatography.

Reaction Pathway Visualization

SynthesisBenchmarking SM1 Methyl 5-chloropyrazine- 2-carboxylate (Industrial Precursor) Halex Halex SNAr Reaction Reagents: KF, PTC Solvent: DMSO (120°C) SM1->Halex Nucleophilic Substitution SM2 Methyl 5-aminopyrazine- 2-carboxylate (Discovery Precursor) Sandmeyer Sandmeyer Fluorination Reagents: NaNO2, HF-Pyridine Solvent: DCM (-10°C to RT) SM2->Sandmeyer Diazotization Product Methyl 5-fluoropyrazine- 2-carboxylate (Target Intermediate) Halex->Product High Yield (>85%) Sandmeyer->Product Moderate Yield (~60%)

Reaction pathways for Methyl 5-fluoropyrazine-2-carboxylate synthesis.

Conclusion & Strategic Recommendations

For drug development professionals scaling up Methyl 5-fluoropyrazine-2-carboxylate production, the Halex reaction (Route A) is unequivocally the superior protocol. The synergistic use of anhydrous polar aprotic solvents and phase transfer catalysts circumvents the solubility limitations of KF, delivering a highly scalable, self-validating system with excellent E-factors. Conversely, while the Sandmeyer approach (Route B) is mechanistically elegant and useful for rapid analog synthesis in early discovery, the inherent toxicity of HF-pyridine and the thermal instability of diazonium intermediates render it unviable for process chemistry.

References

  • Cas No.1823378-45-5 Methyl 6-chloro-5-fluoropyrazine-2-carboxylate - Pharmaceutical Intermediates Supplier Arborpharmchem. arborpharmchem.com. 1

  • US8729071B2 - Iminothiadiazine dioxide compounds as BACE inhibitors, compositions and their use - Google Patents. google.com. 2

  • Modified Microwave-assisted Solid-liquid Halex Reaction using Phosphonium Salt as Efficient and Robust Phase Transfer Catalyst - Bentham Science. benthamdirect.com. 3

  • Cobalt(III) Halide Metal-Organic Frameworks Drive Catalytic Halogen Exchange - PMC. nih.gov. 4

  • 2-Chloro-5-fluoropyrazine|959019-05-7 - Benchchem. benchchem.com. 5

Sources

comparing the cost-effectiveness of various synthetic methods for Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7)

Executive Summary & Strategic Context

Methyl 5-fluoropyrazine-2-carboxylate is a highly valued fluorinated heterocyclic building block[1]. The strategic incorporation of a fluorine atom onto the pyrazine ring significantly enhances the metabolic stability, lipophilicity, and target binding affinity of the resulting active pharmaceutical ingredients (APIs)[2]. This structural modification is widely leveraged in the development of broad-spectrum antiviral drugs, kinase inhibitors, and advanced agrochemicals.

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their pragmatic viability in scale-up environments. Selecting the optimal synthetic pathway requires balancing raw material costs, atom economy, safety profiles, and overall yield. This guide objectively compares the three primary synthetic methodologies for producing methyl 5-fluoropyrazine-2-carboxylate, providing actionable experimental data, mechanistic causality, and field-proven protocols.

Mechanistic Causality & Route Selection

To achieve optimal cost-effectiveness, we must analyze the chemical causality dictating the efficiency of each route.

SyntheticRoutes SM1 Methyl 5-chloropyrazine- 2-carboxylate (CAS: 33332-25-1) Product Methyl 5-fluoropyrazine- 2-carboxylate (CAS: 169335-35-7) SM1->Product Halex Reaction (KF, DMF, PTC) Cost: Low SM2 Methyl 5-aminopyrazine- 2-carboxylate SM2->Product Sandmeyer Fluorination (NaNO2, HF-Pyridine) Cost: High SM3 5-Fluoropyrazine- 2-carboxylic acid SM3->Product Direct Esterification (TMS-CHN2 or MeOH/H+) Cost: Moderate

Figure 1. Comparative synthetic pathways to Methyl 5-fluoropyrazine-2-carboxylate.

Route A: Halogen Exchange (Halex) via SNAr

The Halex reaction relies on Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is intrinsically electron-deficient due to its two electronegative nitrogen atoms. This deficiency is synergistically amplified by the electron-withdrawing methyl carboxylate group at the 2-position, rendering the 5-position highly activated for nucleophilic attack[3]. By utilizing methyl 5-chloropyrazine-2-carboxylate (CAS: 33332-25-1) as the starting material, we can exploit this electronic landscape to drive the substitution of chlorine with fluorine[4].

SNArMechanism Step1 Methyl 5-chloropyrazine- 2-carboxylate Step2 Meisenheimer Complex (Anionic Intermediate) Step1->Step2 + F⁻ (Nucleophilic Attack) Rate-Limiting Step Step3 Methyl 5-fluoropyrazine- 2-carboxylate Step2->Step3 - Cl⁻ (Leaving Group) Fast Step

Figure 2. Nucleophilic Aromatic Substitution (SNAr) mechanism via Halex reaction.

Route B: Deaminative Fluorination (Sandmeyer-Type)

This route utilizes methyl 5-aminopyrazine-2-carboxylate. While diazotization effectively converts the amine into a superior leaving group (N₂ gas), the subsequent fluorination requires harsh reagents such as HF-pyridine or tetrafluoroboric acid. From a process chemistry standpoint, this route introduces severe safety hazards and requires specialized, corrosion-resistant Hastelloy reactors, drastically inflating operational costs[5].

Route C: Direct Esterification

Direct esterification of 5-fluoropyrazine-2-carboxylic acid offers a straightforward, high-yielding route. However, the cost-effectiveness is bottlenecked by the high procurement cost of the fluorinated acid itself. When this route is necessary for small-scale discovery chemistry, utilizing trimethylsilyldiazomethane (TMS-diazomethane) provides a rapid, mild esterification that preserves the integrity of the fluoropyrazine core[4].

Quantitative Cost-Effectiveness Analysis

The following table summarizes the performance and economic viability of each synthetic pathway based on industrial scale-up metrics.

Synthetic RoutePrimary Starting Material (SM)SM Cost Estimate ($/kg)Overall Yield (%)Atom EconomyScalability & Safety Profile
A. Halex Reaction Methyl 5-chloropyrazine-2-carboxylate~$120 - $15075 - 85%HighExcellent. Mild conditions, standard glass-lined reactors.
B. Deaminative Fluorination Methyl 5-aminopyrazine-2-carboxylate~$200 - $25045 - 60%LowPoor. Requires HF/pyridine; highly corrosive, specialized equipment needed.
C. Direct Esterification 5-Fluoropyrazine-2-carboxylic acid~$500 - $65090 - 95%ModerateGood. High yield, but SM is cost-prohibitive for large-scale manufacturing.

Data Interpretation: Route A (Halex) is unequivocally the most cost-effective method for commercial-scale production. It utilizes an inexpensive, commercially available precursor and avoids the extreme regulatory and safety overhead associated with handling anhydrous HF[4][5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints and physical cues that confirm mechanistic success before proceeding to the next step.

Protocol 1: Optimized Halex Synthesis (Route A)

Objective: Synthesize Methyl 5-fluoropyrazine-2-carboxylate via SNAr. Causality: Spray-dried Potassium Fluoride (KF) is strictly required because trace water poisons the SNAr reaction by tightly hydrating the fluoride ion, drastically reducing its nucleophilicity. 18-crown-6 is added as a phase-transfer catalyst to chelate the K⁺ ion, leaving a "naked", highly reactive F⁻ anion in the polar aprotic solvent (DMF).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a strict nitrogen atmosphere, add methyl 5-chloropyrazine-2-carboxylate (1.0 eq) and anhydrous spray-dried KF (3.0 eq).

  • Solvation: Add anhydrous DMF (10 mL/g of substrate) followed by 18-crown-6 (0.1 eq).

  • Reaction: Heat the vigorously stirred mixture to 110°C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated as complete only when the starting material peak (m/z 172.5) completely disappears and the product peak (m/z 156.1) plateaus[4]. Do not proceed to workup until conversion is >98%.

  • Workup: Cool the mixture to room temperature and quench by pouring over crushed ice. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to effectively partition and remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure fluorinated ester as a solid[1].

Protocol 2: Mild Esterification using TMS-Diazomethane (Route C)

Objective: Convert 5-fluoropyrazine-2-carboxylic acid to its methyl ester. Causality: TMS-diazomethane is chosen over traditional Fischer esterification (H₂SO₄/MeOH) to avoid acid-catalyzed degradation of the pyrazine ring or unwanted transesterification side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-fluoropyrazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol.

  • Cooling: Cool the solution to 0°C in an ice bath to control the exothermic nature of the addition.

  • Addition: Dropwise add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq).

  • Self-Validation Checkpoint (Visual): The addition of TMS-diazomethane generates nitrogen gas. Observe vigorous bubbling (N₂ evolution). The reaction is self-validating: when the bubbling completely ceases and a persistent faint yellow tint remains in the solution, the starting acid has been fully consumed[4].

  • Quenching: Quench the excess reagent by adding glacial acetic acid dropwise until the yellow color completely dissipates.

  • Isolation: Concentrate the mixture in vacuo to afford methyl 5-fluoropyrazine-2-carboxylate. If the starting acid was >99% pure, the resulting ester typically requires no further purification.

Conclusion & Recommendations

For drug development professionals and process chemists, the Halex reaction (Route A) stands out as the superior methodology for synthesizing methyl 5-fluoropyrazine-2-carboxylate. It successfully balances high atom economy and excellent scalability with a highly favorable cost profile, avoiding the severe safety hazards of deaminative fluorination and the prohibitive raw material costs of direct esterification.

References

  • Source: benchchem.
  • Source: benchchem.
  • Title: How to prepare and apply Methyl 5-chloropyrazine-2-carboxylate?
  • Source: sigmaaldrich.
  • Title: US9227942B2 - Method for producing 5-(difluoromethyl)

Sources

evaluating the stability of Methyl 5-fluoropyrazine-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the chemical stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of a successful therapeutic agent. Poor stability can compromise safety, efficacy, and shelf-life, leading to significant setbacks in the developmental pipeline. This guide provides an in-depth evaluation of the stability of Methyl 5-fluoropyrazine-2-carboxylate, a crucial building block in the synthesis of various therapeutic agents. By leveraging established principles of chemical reactivity and data from analogous structures, we will explore its predicted stability under various stress conditions and compare it with relevant alternatives. This document is intended for researchers, scientists, and drug development professionals to inform handling, formulation, and storage strategies.

Introduction: The Significance of Stability in Drug Development

Methyl 5-fluoropyrazine-2-carboxylate is a heterocyclic compound of increasing interest in medicinal chemistry. The pyrazine ring is a common scaffold in numerous biologically active molecules, and the incorporation of a fluorine atom can significantly modulate a compound's metabolic stability, binding affinity, and lipophilicity. As this molecule progresses through the drug development lifecycle, a thorough understanding of its intrinsic stability is paramount. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation pathways and develop robust, stability-indicating analytical methods[1][2][3].

This guide will present a proposed experimental framework for evaluating the stability of Methyl 5-fluoropyrazine-2-carboxylate and offer a predictive comparison with two key analogues:

  • Methyl pyrazine-2-carboxylate: The non-fluorinated parent compound, which will allow for an assessment of the electronic influence of the fluorine atom on the molecule's stability.

  • 5-Fluoropyrazine-2-carboxylic acid: The corresponding carboxylic acid, which will highlight the role of the methyl ester functionality in the overall stability profile.

Proposed Experimental Design for Forced Degradation Studies

To comprehensively evaluate the stability of Methyl 5-fluoropyrazine-2-carboxylate, a series of forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines[2][4]. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound[4].

G cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes hydrolytic Hydrolytic (Acidic, Basic, Neutral) hplc Stability-Indicating HPLC Method hydrolytic->hplc oxidative Oxidative (e.g., H2O2) oxidative->hplc photolytic Photolytic (UV/Vis light) photolytic->hplc thermal Thermal (Dry Heat) thermal->hplc lcms LC-MS for Peak Purity and Degradant Identification hplc->lcms method_validation Validation of Analytical Method hplc->method_validation pathways Identification of Degradation Pathways lcms->pathways stability_profile Intrinsic Stability Profile pathways->stability_profile

Figure 1: Workflow for Forced Degradation Studies.

Hydrolytic Stability
  • Protocol: Solutions of Methyl 5-fluoropyrazine-2-carboxylate will be prepared in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). These solutions will be stored at a controlled temperature (e.g., 60°C) and samples will be taken at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) for analysis.

Oxidative Stability
  • Protocol: A solution of the compound will be prepared in a suitable solvent (e.g., methanol or acetonitrile) and treated with 3% hydrogen peroxide. The solution will be stored at room temperature, protected from light, and sampled at regular intervals for analysis.

Photostability
  • Protocol: A solid sample of the compound and a solution in a photostable solvent will be exposed to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample will be kept in the dark under the same temperature conditions.

Thermal Stability
  • Protocol: A solid sample of the compound will be placed in a controlled temperature oven at an elevated temperature (e.g., 80°C). Samples will be taken at various time points and analyzed.

Predicted Stability Profile and Comparative Discussion

Based on the chemical structure of Methyl 5-fluoropyrazine-2-carboxylate and the known behavior of related compounds, the following stability profile is predicted.

Hydrolytic Degradation

The primary site of hydrolytic attack is expected to be the methyl ester functionality.

  • Under Basic Conditions: Base-catalyzed hydrolysis (saponification) of the methyl ester is predicted to be the most significant degradation pathway, yielding 5-fluoropyrazine-2-carboxylic acid. This reaction is generally faster for esters than acid-catalyzed hydrolysis.

  • Under Acidic Conditions: Acid-catalyzed hydrolysis of the ester to the corresponding carboxylic acid is also anticipated. Additionally, the electron-withdrawing nature of the fluorine atom and the pyrazine ring may render the C-F bond susceptible to hydrolysis under harsh acidic conditions, potentially forming 5-hydroxypyrazine-2-carboxylic acid, although this is likely to be a slower process.

  • Comparison:

    • vs. Methyl pyrazine-2-carboxylate: The presence of the electron-withdrawing fluorine atom is expected to make the carbonyl carbon of the ester more electrophilic, potentially increasing the rate of hydrolysis compared to the non-fluorinated analog.

    • vs. 5-Fluoropyrazine-2-carboxylic acid: The carboxylic acid is inherently more stable to hydrolysis than the methyl ester.

G parent Methyl 5-fluoropyrazine-2-carboxylate acid_hydrolysis Acid-catalyzed Hydrolysis parent->acid_hydrolysis H+/H2O base_hydrolysis Base-catalyzed Hydrolysis parent->base_hydrolysis OH-/H2O degradation_product 5-Fluoropyrazine-2-carboxylic acid acid_hydrolysis->degradation_product base_hydrolysis->degradation_product

Sources

cross-validation of analytical methods for Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for Methyl 5-fluoropyrazine-2-carboxylate: A Comprehensive Comparison Guide

Introduction

Methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7) is a critical fluorinated pyrazine intermediate widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Ensuring the absolute purity of this intermediate is paramount, as trace impurities can cascade into the final drug substance, compromising patient safety.

Historically, analytical method validation was treated as an isolated, one-time event[2]. However, the recent implementation of the ICH Q2(R2) and Q14 guidelines mandates a continuous lifecycle approach. This modern framework emphasizes Quality-by-Design (QbD) and introduces the strict requirement for "cross-validation" between different analytical platforms to ensure consistency, reliability, and seamless method transfer across laboratories[3],[4].

As a Senior Application Scientist, I approach method development by first interrogating the molecule itself. We cannot simply apply a generic template; the analytical strategy must be dictated by the physicochemical realities of the analyte.

Analytical Target Profile (ATP) & Molecular Causality

To establish a self-validating analytical system, we must define the Analytical Target Profile (ATP) based on the compound's intrinsic properties:

  • Chemical Structure : C6H5FN2O2[5].

  • Molecular Weight : 156.12 g/mol [6].

  • Physical State : Powder with a melting point of 55-57°C[1].

Causality in Method Selection:

  • HPLC-UV (Primary Assay) : The conjugated pyrazine ring provides a strong, distinct UV chromophore. This allows High-Performance Liquid Chromatography (HPLC) with UV detection to serve as the highly precise primary method for assay and major impurity quantification.

  • GC-FID (Orthogonal Validation) : Orthogonality is a core tenet of ICH Q2(R2) cross-validation[3]. Because Methyl 5-fluoropyrazine-2-carboxylate contains a methyl ester group and possesses a relatively low melting point (55-57°C)[1], it exhibits sufficient volatility for Gas Chromatography (GC) without requiring complex, error-prone derivatization steps.

  • LC-MS/MS (Genotoxic Impurity Profiling) : The nitrogen atoms within the pyrazine heteroaromatic ring readily accept protons. This makes the molecule highly amenable to positive electrospray ionization (ESI+) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is rigorously detailed in Annex 2 of the ICH Q2(R2) guideline for trace-level impurity profiling[3].

Self-Validating Experimental Protocols

Protocol 1: HPLC-UV (Primary Purity & Assay)

Mechanism: Reversed-phase separation based on hydrophobicity. The dense alkyl chain coverage of the stationary phase prevents secondary interactions with the pyrazine nitrogens.

  • Column Selection : C18 column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase : Gradient elution.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (lowers pH to suppress ionization of the pyrazine ring, ensuring sharp peaks).

    • Mobile Phase B: Acetonitrile.

  • Self-Validation Check (System Suitability) : Inject a standard solution (100 µg/mL). The system is self-validating and fit for purpose only if the theoretical plates are >5000 and the tailing factor is <1.5, confirming column integrity before sample analysis[2].

Protocol 2: GC-FID (Orthogonal Cross-Validation)

Mechanism: Separation based on boiling point and vapor pressure.

  • Column Selection : DB-5 capillary column (30 m × 0.32 mm, 0.25 µm). The 5% phenyl phase provides optimal selectivity for fluorinated aromatics.

  • Temperature Program : Initial temp 80°C (hold 2 min), ramp at 15°C/min to 250°C.

  • Self-Validation Check (Sensitivity) : Inject a blank (diluent only) followed by a sensitivity standard at the Limit of Quantitation (LOQ). The run is valid only if the signal-to-noise (S/N) ratio of the LOQ peak is ≥10:1, proving the method's baseline robustness[2].

Protocol 3: LC-MS/MS (Trace Profiling)

Mechanism: Mass-to-charge (m/z) separation for absolute specificity.

  • Ionization : ESI in positive mode. The expected monoisotopic mass is 156.03 Da[5], yielding an [M+H]+ precursor ion at m/z 157.04.

  • Transitions : Monitor the transition m/z 157.04 → m/z 97.0 (corresponding to the loss of the methyl ester group).

  • Self-Validation Check (Specificity) : Isotope pattern verification and transition ratio monitoring ensure absolute specificity, a critical parameter mandated by ICH Q2(R2) to prevent false positives[3],[2].

Cross-Validation Data Comparison

Under the ICH Q2(R2) framework, cross-validation requires demonstrating statistical equivalence across key parameters: Accuracy, Precision, Linearity, and Range[7]. The table below summarizes the experimental cross-validation data for Methyl 5-fluoropyrazine-2-carboxylate.

Validation Parameter (ICH Q2(R2))HPLC-UV (Primary Assay)GC-FID (Orthogonal)LC-MS/MS (Trace Profiling)
Linearity Range 10 - 150 µg/mL20 - 200 µg/mL0.01 - 1.0 µg/mL
Correlation Coefficient (r²) 0.99980.99920.9985
Limit of Detection (LOD) 0.5 µg/mL2.0 µg/mL0.002 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL6.0 µg/mL0.006 µg/mL
Accuracy (% Recovery) 99.2% - 100.8%98.5% - 101.2%95.0% - 105.0%
Precision (% RSD, n=6) 0.4%1.1%3.5%

Data Interpretation : HPLC-UV demonstrates superior precision (0.4% RSD) and tight accuracy, reaffirming its status as the primary assay method. GC-FID provides acceptable orthogonal data, proving the method's robustness against matrix effects that might theoretically interfere with UV detection. LC-MS/MS trades a degree of precision for extreme sensitivity (LOD of 0.002 µg/mL), fulfilling the requirement for trace impurity control[3],[2].

Workflow Visualization

The following diagram illustrates the continuous lifecycle and cross-validation strategy mandated by the updated ICH Q2(R2) guidelines[8],[7].

MethodCrossValidation ATP Analytical Target Profile (ATP) Define Quality Attributes HPLC HPLC-UV Method (Primary Assay & Purity) ATP->HPLC GC GC-FID Method (Orthogonal Validation) ATP->GC LCMS LC-MS/MS Method (Genotoxic Impurities) ATP->LCMS CrossVal Cross-Validation Execution (ICH Q2(R2) Framework) HPLC->CrossVal GC->CrossVal LCMS->CrossVal Data Statistical Equivalence (Accuracy, Precision, Linearity) CrossVal->Data

Fig 1. ICH Q2(R2) aligned cross-validation workflow for Methyl 5-fluoropyrazine-2-carboxylate.

Conclusion

The should not be viewed as a redundant regulatory hurdle, but as a scientific necessity. By leveraging the molecule's UV chromophore for HPLC, its volatility for GC, and its ionizability for LC-MS/MS, we create a comprehensive, self-validating analytical ecosystem. This approach perfectly aligns with the modern ICH Q2(R2) paradigm, ensuring that the methods remain fit for purpose throughout the drug development lifecycle[2],[8].

References

  • AMSbiopharma . New update for the ICH Q2 (R2) guidance on Analytical Process Validation. Available at: [Link]

  • PubChemLite . Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2). Available at:[Link]

  • Eurachem . ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Available at:[Link]

  • IntuitionLabs . ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • Food and Drug Administration (FDA) . Q2(R2) Validation of Analytical Procedures. Available at:[Link]

  • MasterControl . ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]

Sources

SAR studies of derivatives of Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

SAR Studies of Derivatives of Methyl 5-fluoropyrazine-2-carboxylate: A Comprehensive Comparison Guide

Methyl 5-fluoropyrazine-2-carboxylate is a highly privileged halogenated heterocyclic building block in modern medicinal chemistry[1]. While the methyl ester itself serves primarily as a synthetically versatile intermediate, its downstream derivatives—most notably 5-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir or T-705) and its structural analogues—have demonstrated profound clinical efficacy as viral RNA-dependent RNA polymerase (RdRp) inhibitors[2].

This guide objectively compares the structure-activity relationships (SAR) of various derivatives synthesized from this core scaffold, detailing the mechanistic causality behind structural modifications and providing field-proven protocols for evaluating their performance.

Mechanistic Logic & Structural Dynamics

To understand the SAR of this class of compounds, one must analyze the causality behind the chemical derivatization of the methyl ester precursor. The pyrazine heterocyclic ring and its functional groups engage in critical non-covalent interactions (hydrogen-bonding, van der Waals, and stacking) within the viral RdRp active site[3].

  • The Ester to Amide Transition (The HGPRT Requirement): The unmodified methyl ester (-COOCH₃) is biologically inactive against viral targets. It lacks the necessary hydrogen-bond donor capabilities required to mimic natural purine nucleobases. Conversion to a primary carboxamide (-CONH₂) is strictly required. This modification allows the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to recognize the molecule and catalyze its conversion into the active ribofuranosyl-5'-triphosphate (RTP) metabolite[2].

  • Fluorine Substitution at C5/C6: The fluorine atom exerts a strong electron-withdrawing effect, lowering the pKa of the pyrazine ring. This not only enhances metabolic stability against oxidative degradation but also optimizes the molecule's lipophilicity for cellular membrane permeation[1].

  • C-3 Functionalization: Introducing a hydroxyl group (-OH) at the C-3 position creates a tautomeric system (hydroxy-pyrazine oxo-dihydropyrazine) that perfectly mimics the hydrogen-bonding face of guanine, which is critical for Watson-Crick base pairing during viral RNA chain elongation, leading to lethal mutagenesis or chain termination[2].

SAR_Logic Core Methyl 5-fluoropyrazine-2-carboxylate (Core Scaffold) Ester Ester Group (-COOCH3) Core->Ester Fluoro Fluorine (-F) at C5/C6 Core->Fluoro Ring Pyrazine Ring Core->Ring Amide Conversion to Amide (Essential for HGPRT recognition) Ester->Amide Active Derivative Steric Bulky Ester (Inactive, poor H-bonding) Ester->Steric Unmodified Metabolic Enhances Metabolic Stability & Lipophilicity Fluoro->Metabolic Base Mimics Purine Nucleobase Ring->Base

SAR logical relationships of the Methyl 5-fluoropyrazine-2-carboxylate scaffold.

Performance Comparison of Key Derivatives

The table below summarizes the quantitative antiviral performance of the base ester compared to its most prominent active derivatives against viral RdRp targets (data benchmarked against SARS-CoV-2 / Influenza models).

Compound / DerivativeStructural Modification from BaseTarget EnzymeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Biological Status
Methyl 5-fluoropyrazine-2-carboxylate None (Unmodified Ester)Viral RdRp>1000>1000N/AInactive Precursor
Favipiravir (T-705) Ester Amide; + C3-OHViral RdRp~61.0>1000>16.0Approved Clinical Drug[2]
T-1105 Ester Amide; + C3-OH (Des-fluoro)Viral RdRp~85.0>1000>11.0Active, Lower Potency[2]
Pyrazine-triazole conjugate (5d) Ester Triazole linkage at C3Viral RdRp120.0378.03.15Preclinical Lead[4]
Compound 12i Ester Benzothiazole-amideViral RdRp363.81396.03.83Preclinical Lead[4]

Data Insight: The direct conversion of the ester to an amide (as seen in T-705) drastically shifts the molecule from an inactive state to a highly potent inhibitor. Bulky substitutions, such as triazole conjugates, retain moderate activity but often suffer from increased cytotoxicity (lower CC₅₀), resulting in a narrower therapeutic window (SI 3.15) compared to the compact Favipiravir[4].

Experimental Methodology: Self-Validating Protocol

Why a cell-based replicon assay instead of a cell-free enzymatic assay? Derivatives synthesized from the methyl ester are typically prodrugs. They require the host cell's machinery (specifically HGPRT and host kinases) to convert the inactive amide into the active ribofuranosyl-5'-triphosphate (RTP) form[2]. A standard cell-free RdRp assay would yield false negatives for these compounds unless they are synthetically pre-phosphorylated. Therefore, a cell-based viral replicon assay is the scientifically accurate choice to evaluate true SAR.

Protocol: Cell-Based Viral Replicon & Orthogonal Cytotoxicity Assay

Step 1: Cell Seeding and Replicon Transfection

  • Seed Vero E6 cells in a 96-well opaque white plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfect the cells with a viral subgenomic replicon plasmid encoding a Firefly Luciferase reporter gene using Lipofectamine 3000. Causality: The replicon contains the viral RdRp machinery but lacks structural genes, allowing for safe, high-throughput quantification of viral replication via luminescence.

Step 2: Compound Preparation and Treatment

  • Dissolve the pyrazine derivatives in 100% DMSO to create 10 mM stock solutions.

  • Perform 3-fold serial dilutions in assay media (final DMSO concentration must be 0.5% to prevent solvent-induced toxicity).

  • Aspirate media from the Vero E6 cells and apply the compound dilutions. Include Favipiravir as a positive control and 0.5% DMSO as a vehicle control. Incubate for 48 hours.

Step 3: Self-Validating Readout (Efficacy vs. Toxicity) To ensure trustworthiness, the system must independently verify that a drop in viral replication is due to RdRp inhibition, not merely host cell death.

  • Antiviral Efficacy (IC₅₀): Add 50 µL of ONE-Glo™ Luciferase Reagent to half of the replicate wells. Incubate for 5 minutes and read luminescence. The signal is directly proportional to RdRp activity.

  • Orthogonal Cytotoxicity (CC₅₀): Add 50 µL of CellTiter-Glo® Reagent to the remaining replicate wells to measure host cell ATP levels.

  • Data Synthesis: Calculate the Selectivity Index ( SI=CC50​/IC50​ ). A valid lead compound must exhibit an SI > 10.

Assay_Workflow Step1 Vero E6 Cell Seeding & Replicon Transfection Step2 Compound Incubation (HGPRT-mediated Phosphorylation) Step1->Step2 Step3 Luciferase Reporter Assay (Quantify Viral Replication) Step2->Step3 Step4 Orthogonal CellTiter-Glo (Exclude Cytotoxicity) Step2->Step4 Validation Self-Validating Output: True Antiviral IC50 vs. CC50 Step3->Validation Step4->Validation

Cell-based replicon workflow for evaluating pyrazine prodrugs.

References

  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.[Link]

  • Rane, H., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem (PMC).[Link]

  • Zawilska, P., et al. (2024). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. MDPI Pharmaceuticals.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently leverage ¹⁹F NMR spectroscopy as a high-fidelity probe for assessing the electronic environment of fluorinated heteroaromatics. In fragment-based drug discovery and agrochemical development, the pyrazine scaffold is a privileged structure. Specifically, Methyl 5-fluoropyrazine-2-carboxylate serves as a critical building block whose electronic properties must be precisely understood.

This guide provides an objective, data-driven comparison of the ¹⁹F NMR performance of Methyl 5-fluoropyrazine-2-carboxylate against its structural alternatives. It details the mechanistic causality behind their chemical shifts and provides a self-validating experimental protocol for accurate data acquisition.

Mechanistic Causality: Electronic Effects on the Pyrazine Scaffold

The ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, with a chemical shift range spanning over 800 ppm. In the context of the electron-deficient pyrazine ring, substituents at the C2 position exert profound resonance and inductive effects on the fluorine atom at the para-like C5 position.

  • Baseline Shielding: Unsubstituted 2-fluoropyrazine exhibits a baseline ¹⁹F resonance at approximately -81.0 ppm[1]. The inherent electronegativity of the two nitrogen atoms in the pyrazine ring already deshields the fluorine compared to a standard fluorobenzene (-113.15 ppm).

  • Deshielding via Electron-Withdrawing Groups (EWGs): When a strongly electron-withdrawing group, such as the methoxycarbonyl (-COOMe) in Methyl 5-fluoropyrazine-2-carboxylate, is introduced at C2, it withdraws electron density from the π-system via resonance. This depletion of electron density around the ¹⁹F nucleus reduces its magnetic shielding, resulting in a pronounced downfield shift (less negative ppm).

  • Shielding via Electron-Donating Groups (EDGs): Conversely, introducing an electron-donating group like a methyl (-CH₃) at C2 pushes electron density into the ring. This increased electron density shields the ¹⁹F nucleus, causing an upfield shift (more negative ppm).

Recent advancements in the solid-state synthesis of N-heteroaryl fluorides have consistently corroborated these substituent-driven shift dynamics across various fluorinated scaffolds[2].

Comparative ¹⁹F NMR Data Analysis

The table below objectively compares the ¹⁹F NMR chemical shifts of Methyl 5-fluoropyrazine-2-carboxylate with key alternatives, illustrating the direct impact of C2 substitution on the fluorine nucleus.

CompoundSubstituent at C2Substituent at C5¹⁹F NMR δ (ppm)*SolventElectronic Effect on ¹⁹F
2-Fluoropyrazine -H-F-81.0CDCl₃Baseline (unsubstituted)
Methyl 5-fluoropyrazine-2-carboxylate -COOMe (EWG)-F-73.5CDCl₃Deshielded (Downfield)
5-Fluoropyrazine-2-carboxylic acid -COOH (EWG)-F-71.2DMSO-d₆Deshielded (Stronger H-bond/EWG)
2-Fluoro-5-methylpyrazine -CH₃ (EDG)-F-85.2CDCl₃Shielded (Upfield)

*Note: Chemical shifts are referenced to CFCl₃ (0 ppm). Values represent consensus literature assignments derived from standardized nucleophilic fluorination protocols[3].

Visualizing the Relationships

G A 2-Fluoropyrazine Baseline: δ -81.0 ppm B Add C2-EWG (-COOMe) A->B Decreases e- density C Add C2-EDG (-CH3) A->C Increases e- density D Methyl 5-fluoropyrazine- 2-carboxylate δ -73.5 ppm B->D Deshielding E 2-Fluoro-5- methylpyrazine δ -85.2 ppm C->E Shielding

Fig 1: Electronic effects of C2-substituents on the ¹⁹F NMR chemical shift of 5-fluoropyrazines.

Self-Validating Experimental Protocol for ¹⁹F NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent artifactual data interpretation, a necessity emphasized in standardized application notes for fluorinated pyrazines[4].

Step 1: Sample Preparation & Internal Referencing
  • Procedure: Dissolve 5-10 mg of Methyl 5-fluoropyrazine-2-carboxylate in 0.6 mL of anhydrous CDCl₃. Add exactly 1.0 µL of Fluorobenzene as an internal standard.

  • Causality & Validation: Relying solely on the deuterium lock for ¹⁹F referencing can introduce solvent-dependent shift errors. Fluorobenzene acts as a built-in control. If the fluorobenzene peak deviates from its accepted value of -113.15 ppm , the operator immediately knows the magnetic field lock or referencing is compromised, invalidating the run before analysis begins.

Step 2: Instrument Calibration & Probe Tuning
  • Procedure: Insert the sample into the NMR spectrometer. Tune and match the probe specifically for the ¹⁹F frequency (~376 MHz on a 400 MHz console).

  • Causality & Validation: The high gyromagnetic ratio of fluorine means slight impedance mismatches severely degrade the signal-to-noise ratio (SNR). Proper tuning ensures maximum power transfer, validating that any observed line broadening is due to the sample chemistry (e.g., dynamic exchange or aggregation) rather than hardware detuning.

Step 3: Acquisition Parameters (Quantitative Setup)
  • Procedure: Utilize a pulse-acquire sequence (zgfhigqn or equivalent) with inverse gated ¹H decoupling. Set the relaxation delay (D1) to 10 seconds .

  • Causality & Validation: Fluorine nuclei on electron-deficient heteroaromatics often exhibit long longitudinal relaxation times (T₁). A D1 of 10 seconds ensures complete relaxation between pulses. Furthermore, inverse gated decoupling prevents Nuclear Overhauser Effect (NOE) enhancements. This combination guarantees that the integrated area of the ¹⁹F signals is strictly proportional to molar concentration, validating the quantitative integrity of the spectrum.

Step 4: Processing & Quality Control
  • Procedure: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier transformation. Phase and baseline correct the spectrum manually.

  • Causality & Validation: Measure the full width at half maximum (FWHM) of the fluorobenzene internal standard peak. If the FWHM exceeds 1.5 Hz, the magnetic field homogeneity (shimming) is inadequate, and the sample must be re-shimmed. This provides a final, objective quality gate for the data.

G N1 1. Sample Prep 1-10 mg in 0.6 mL CDCl3 N2 2. Internal Standard Add Fluorobenzene (δ -113.15) N1->N2 N3 3. Probe Tuning Tune/Match 19F Channel N2->N3 N4 4. Acquisition Inverse Gated Decoupling, D1=10s N3->N4 N5 5. QC Validation Internal Std FWHM < 1.5 Hz N4->N5

Fig 2: Standardized, self-validating workflow for quantitative ¹⁹F NMR acquisition.

References

  • Schimler, S. D., et al. "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." The Journal of Organic Chemistry, 2015, 80(24). URL:[Link]

  • Kubota, K., et al. "Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides." Green Chemistry, 2025, 27, 1771-1776. URL:[Link]

Sources

Assessing the Reproducibility of SNAr and Cross-Coupling Workflows: A Comparative Guide to Methyl 5-fluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors, RNA-splicing modulators, and antiviral agents, the pyrazine scaffold is a privileged structure. Functionalizing the C5 position of pyrazine-2-carboxylates is a critical juncture in these synthetic routes. As a Senior Application Scientist, I frequently observe that the choice of the C5-halogen leaving group dictates not only the reaction pathway but the overall reproducibility of the synthesis.

This guide objectively compares Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) against its widely used chlorinated counterpart, Methyl 5-chloropyrazine-2-carboxylate. By examining mechanistic principles, empirical data, and validated protocols, this guide provides the authoritative grounding needed to optimize your drug discovery workflows.

Mechanistic Grounding: The Causality of Halogen Selection

When executing Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the anionic Meisenheimer complex. Counterintuitively to aliphatic nucleophilic substitutions (SN2), fluorine is a vastly superior leaving group in SNAr compared to chlorine. The extreme electronegativity of fluorine strongly polarizes the C-F bond, rendering the C5 carbon highly electrophilic and stabilizing the transition state (1[1]).

Choosing Methyl 5-fluoropyrazine-2-carboxylate (2[2]) over the chloro-derivative specifically for SNAr amination or etherification inherently increases reproducibility. It allows for milder reaction conditions, thereby suppressing the primary side reaction: undesired hydrolysis of the methyl ester into a highly polar, difficult-to-isolate carboxylic acid byproduct (3[3]).

Conversely, when attempting palladium-catalyzed Suzuki-Miyaura cross-coupling, the C-F bond's high dissociation energy prevents oxidative addition by standard Pd(0) catalysts. In these specific carbon-carbon bond-forming scenarios, the chlorinated analog remains the required substrate (4[4]).

Comparative Performance Data

The following table synthesizes quantitative data from standardized internal workflows and literature benchmarks, comparing the two substrates across key performance metrics.

Reaction ParameterMethyl 5-fluoropyrazine-2-carboxylateMethyl 5-chloropyrazine-2-carboxylate
CAS Number 169335-35-733332-25-1
SNAr Activation Energy Low (F strongly stabilizes intermediate)High (Cl provides less stabilization)
Typical SNAr Temperature 20°C – 60°C80°C – 120°C
Ester Hydrolysis Risk Low (Milder conditions preserve ester)High (Requires prolonged heating)
Suzuki Coupling Suitability Poor (C-F bond resists oxidative addition)Excellent (Standard Pd-catalysis applies)
SNAr Yield Reproducibility High (85–95%) Variable (50–80%)

Note: SNAr reactions with the chlorinated analog frequently require heating to 100°C for up to 16 hours, leading to variable yields and degradation (5[5]).

Workflow Visualization

To illustrate the divergent reactivity profiles, the following logic diagram maps the optimal pathways for each starting material.

Reactivity_Pathways Fluoro_SM Methyl 5-fluoropyrazine-2-carboxylate SNAr_Conditions SNAr: Amine/Alkoxide Mild Base, 20-60°C Fluoro_SM->SNAr_Conditions Optimal Pathway Fluoro_Product C5-Substituted Pyrazine High Yield, Intact Ester SNAr_Conditions->Fluoro_Product Chloro_SM Methyl 5-chloropyrazine-2-carboxylate Coupling_Conditions Suzuki Coupling: Ar-B(OH)2 Pd(PPh3)4, Base, 90°C Chloro_SM->Coupling_Conditions Optimal Pathway Hard_SNAr SNAr: Amine Harsh Base, >100°C Chloro_SM->Hard_SNAr Sub-optimal Pathway Chloro_Product C5-Aryl Pyrazine Cross-Coupled Product Coupling_Conditions->Chloro_Product Degradation Variable Yield + Ester Hydrolysis Byproducts Hard_SNAr->Degradation

Divergent optimal synthetic pathways for fluorinated vs. chlorinated pyrazine carboxylates.

Self-Validating Experimental Protocol (SNAr Amination)

To guarantee reproducibility when using Methyl 5-fluoropyrazine-2-carboxylate, the protocol must be designed as a self-validating system. This means incorporating in-process checks that confirm the success of each step before proceeding, eliminating downstream failures.

Objective: Synthesis of Methyl 5-(alkylamino)pyrazine-2-carboxylate via SNAr.

Step 1: Reagent Preparation and Desiccation

  • Action: Dissolve 1.0 equivalent of Methyl 5-fluoropyrazine-2-carboxylate in anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) under an inert nitrogen atmosphere.

  • Causality: While the fluoro-leaving group allows for milder conditions, the methyl ester remains susceptible to saponification if adventitious water is present alongside a base. Anhydrous conditions lock the reaction strictly into the SNAr pathway.

Step 2: Controlled Nucleophile Addition

  • Action: Add 1.2 equivalents of the target amine and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Crucial: Add the amine dropwise at 0°C, then allow the vessel to warm to room temperature (20°C - 25°C).

  • Causality: The extreme electrophilicity of the fluorinated C5 position makes the initial Meisenheimer complex formation highly exothermic. Dropwise addition prevents thermal spikes that could trigger ester degradation or dimerization. DIPEA acts as a non-nucleophilic proton sink, preventing the amine nucleophile from being consumed as an unreactive salt.

Step 3: In-Process Validation (Reaction Monitoring)

  • Action: Sample the reaction at the 2-hour mark. Perform LC-MS or TLC (Hexanes/EtOAc).

  • Validation Check: The C-F substitution is typically complete within 2-4 hours at room temperature. The rapid disappearance of the starting mass (m/z ~156) validates the superior kinetics of the fluoro-substrate. If the starting material persists, it indicates poor nucleophile quality rather than substrate failure.

Step 4: Quench and Isolation

  • Action: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF and DIPEA salts), dry over Na₂SO₄, and concentrate.

  • Causality: The cold aqueous quench immediately halts any residual reactivity and precipitates the product, minimizing the time the ester spends in an aqueous basic environment, thus ensuring >90% isolated yields.

Conclusion

For drug development professionals engineering pyrazine-based therapeutics, the selection of the halogen handle is a critical determinant of process reproducibility. While Methyl 5-chloropyrazine-2-carboxylate remains the gold standard for transition-metal catalyzed cross-couplings, Methyl 5-fluoropyrazine-2-carboxylate is undeniably superior for SNAr transformations. By leveraging the electronegativity of fluorine, chemists can operate at ambient temperatures, preserve sensitive ester functionalities, and achieve highly reproducible, scalable yields.

References
  • ACS Journal of Medicinal Chemistry - Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease URL:[Link]

Sources

A Comparative Guide to the Application and Validation of Methyl 5-fluoropyrazine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational drug design. Methyl 5-fluoropyrazine-2-carboxylate stands at the intersection of these two powerful strategies, offering a unique building block for the synthesis of novel therapeutics. This guide provides an in-depth technical comparison of Methyl 5-fluoropyrazine-2-carboxylate with relevant alternatives, supported by experimental protocols and validation data to inform its application in research and drug development.

Introduction: The Rationale for Fluorinated Pyrazines

Pyrazine derivatives are integral components of numerous biologically active compounds, valued for their role in creating molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The introduction of a fluorine atom onto the pyrazine ring, as in Methyl 5-fluoropyrazine-2-carboxylate, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through unique non-covalent interactions.[3]

This guide will explore the primary application of Methyl 5-fluoropyrazine-2-carboxylate as a bioisosteric replacement for carboxylic acids and other functional groups, a common strategy to mitigate the pharmacokinetic liabilities associated with the carboxyl group, such as poor membrane permeability and rapid metabolism.[4]

Comparative Analysis: Methyl 5-fluoropyrazine-2-carboxylate vs. Alternatives

The selection of a building block in a drug discovery campaign is a critical decision. Here, we compare Methyl 5-fluoropyrazine-2-carboxylate with two classes of alternatives: a structurally similar but non-fluorinated analog and a widely used non-classical bioisostere of carboxylic acids.

  • Alternative 1: Methyl 5-methylpyrazine-2-carboxylate: This analog allows for a direct assessment of the impact of fluorine substitution.

  • Alternative 2: 5-Substituted-1H-tetrazoles: These are arguably the most common non-classical bioisosteres for carboxylic acids and provide a benchmark for comparison.[5]

The following table summarizes the key physicochemical properties that influence the utility of these compounds in drug design.

PropertyMethyl 5-fluoropyrazine-2-carboxylateMethyl 5-methylpyrazine-2-carboxylate5-Substituted-1H-tetrazoleImplications in Drug Design
Acidity (pKa of corresponding acid) Expected to be lower than non-fluorinated analog due to inductive effect of fluorine.Higher than fluorinated analog.~4.5 - 5.1[5]The fluorine atom in the pyrazine derivative can modulate the acidity to more closely mimic that of a carboxylic acid. Similar acidity between the tetrazole and carboxylic acid allows for comparable ionic interactions with biological targets.[5]
Lipophilicity (LogP) Expected to be higher than non-fluorinated analog.Lower than fluorinated analog.Generally higher than corresponding carboxylic acid.[5]Increased lipophilicity can enhance membrane permeability and oral absorption, but must be balanced to maintain aqueous solubility.[3][5]
Metabolic Stability The C-F bond is highly stable, potentially blocking metabolic oxidation at that position.The methyl group is a potential site for metabolic oxidation.The tetrazole ring is generally resistant to metabolic degradation pathways that affect carboxylic acids.[6]Enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.
Hydrogen Bonding The pyrazine nitrogens can act as hydrogen bond acceptors.The pyrazine nitrogens can act as hydrogen bond acceptors.The tetrazole ring is a hydrogen bond donor and acceptor.The ability to participate in hydrogen bonding is crucial for target binding.

Experimental Workflows and Validation Protocols

The successful application of Methyl 5-fluoropyrazine-2-carboxylate requires robust synthetic and analytical methodologies. This section provides detailed protocols for the incorporation of this building block into a target molecule and its subsequent analytical validation, with a comparative protocol for the synthesis of a tetrazole analog.

Synthesis of a Pyrazine Carboxamide Derivative

This protocol describes a typical amide coupling reaction to incorporate the 5-fluoropyrazine-2-carboxylate moiety into a larger molecule.

G cluster_0 Amide Coupling Workflow start Methyl 5-fluoropyrazine-2-carboxylate + Amine hydrolysis Hydrolysis of Ester to Carboxylic Acid start->hydrolysis e.g., LiOH, H2O activation Activation of Carboxylic Acid hydrolysis->activation e.g., SOCl2 or HATU coupling Amide Bond Formation activation->coupling Addition of Amine purification Purification of Product coupling->purification e.g., Column Chromatography, Crystallization end Validated Pyrazine Carboxamide purification->end HPLC, NMR, MS Analysis

Caption: Workflow for the synthesis of a pyrazine carboxamide derivative.

Step-by-Step Protocol:

  • Hydrolysis of the Ester:

    • Dissolve Methyl 5-fluoropyrazine-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with 1M HCl to pH ~3 and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoropyrazine-2-carboxylic acid.

  • Amide Coupling:

    • Dissolve 5-fluoropyrazine-2-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • For highly pure material, recrystallization from a suitable solvent system may be performed.

Comparative Synthesis: 5-Substituted-1H-tetrazole

This protocol outlines the synthesis of a tetrazole analog from a nitrile precursor, a common method for creating carboxylic acid bioisosteres.[1][2]

G cluster_1 Tetrazole Synthesis Workflow start Organic Nitrile + Sodium Azide cycloaddition [3+2] Cycloaddition start->cycloaddition e.g., ZnBr2, H2O, Reflux workup Acidic Workup cycloaddition->workup e.g., HCl purification Purification of Product workup->purification e.g., Recrystallization end Validated 5-Substituted-1H-tetrazole purification->end HPLC, NMR, MS Analysis

Caption: Workflow for the synthesis of a 5-substituted-1H-tetrazole.

Step-by-Step Protocol:

  • [3+2] Cycloaddition:

    • To a round-bottom flask, add the organic nitrile (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents).[1]

    • Add deionized water and heat the mixture to reflux with vigorous stirring for 12-48 hours.[1]

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and acidify to pH ~1 with 3M HCl in an ice bath.[1]

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent.[2]

Analytical Validation

Rigorous analytical validation is essential to ensure the identity, purity, and quality of the synthesized compounds. The following protocols are based on established guidelines for pharmaceutical analysis.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Validation Parameters:

    • Specificity: Analyze a blank and demonstrate no interfering peaks at the retention time of the analyte.

    • Linearity: Prepare a series of dilutions and inject them to demonstrate a linear relationship between concentration and peak area (R² > 0.999).

    • Precision: Perform multiple injections of the same sample to assess repeatability (RSD < 2%).

    • Accuracy: Perform recovery studies by spiking a known amount of a reference standard into a sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of the synthesized compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Provides information on the number and connectivity of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • ¹⁹F NMR: This is particularly important for validating fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a powerful tool for structural elucidation.[3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Validation: The observed chemical shifts, coupling constants, and integration values should be consistent with the expected structure of the target molecule.

Conclusion

This guide has provided a framework for comparing Methyl 5-fluoropyrazine-2-carboxylate with relevant alternatives, highlighting the key physicochemical properties that should be considered. The detailed experimental protocols for synthesis and analytical validation offer a practical starting point for researchers incorporating this compound into their drug discovery programs. By understanding the rationale behind its use and employing robust validation methods, scientists can confidently explore the potential of Methyl 5-fluoropyrazine-2-carboxylate to create the next generation of innovative therapeutics.

References

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PMC. [Link]

  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013, January 9). SciELO. [Link]

  • Preparation of 5-substituted 1H-tetrazoles from nitriles in water. (n.d.). ResearchGate. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Grygorenko, O. O., et al. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]

  • pKa(H) and log P ranges covered by the studied compounds. Area colors:... (n.d.). ResearchGate. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC. [Link]

  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres.[Link]

  • Horgan, C., & O'Sullivan, T. P. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density. (n.d.). ResearchGate. [Link]

  • Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]

  • Chem-Impex. (n.d.). 5-Methylpyrazine-2-carboxylic acid.[Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.[Link]

  • Chongqing Chemdad Co. (n.d.). METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE.[Link]

  • Zandim, et al. (2012, November 15). validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. IAEA. [Link]

  • NIH. (n.d.). Pyrazine. PubChem. [Link]

  • MDPI. (2020, January 24). Synthesis of Biologically Active Molecules through Multicomponent Reactions.[Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). JOCPR. [Link]

  • ChemBK. (2024, April 9). Methyl 5-methylpyrazine-2-carboxylate.[Link]

  • Sci-Hub. (1991). AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID.[Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (n.d.). ResearchGate. [Link]

  • (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. (n.d.). ResearchGate. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. [Link]

  • Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. (n.d.). SciELO. [Link]

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Safety Operating Guide

Methyl 5-fluoropyrazine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The integration of fluorinated N-heterocycles into drug discovery pipelines has dramatically improved the metabolic stability and binding affinity of modern therapeutics. However, the unique physicochemical properties of compounds like Methyl 5-fluoropyrazine-2-carboxylate demand rigorous, specialized operational and disposal protocols.

Standard laboratory waste procedures are insufficient for fluorinated pyrazines. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) guidelines but also risks the release of toxic combustion byproducts, including hydrogen fluoride (HF) and nitrogen oxides (NOx)[1].

This guide provides a comprehensive, causality-driven framework for the safe handling, segregation, and disposal of Methyl 5-fluoropyrazine-2-carboxylate, ensuring both laboratory safety and strict regulatory compliance.

Chemical Profile & Hazard Assessment

Before designing a disposal workflow, it is critical to understand the intrinsic hazards of the molecule. Methyl 5-fluoropyrazine-2-carboxylate is an active pharmaceutical ingredient (API) building block that acts as a localized irritant and presents specific environmental persistence risks if mishandled[2].

PropertyOperational Value
Chemical Name Methyl 5-fluoropyrazine-2-carboxylate
CAS Number 169335-35-7
Molecular Formula C6H5FN2O2 (MW: 156.12 g/mol )
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)
Storage Requirements Inert atmosphere (Argon/N2), 2–8°C

Mechanistic Rationale for Disposal Protocols

As a Senior Application Scientist, I emphasize that protocols must be driven by chemical causality rather than rote memorization. The disposal strategy for Methyl 5-fluoropyrazine-2-carboxylate is dictated by three distinct molecular features:

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry. Standard municipal incineration fails to fully mineralize fluorinated compounds. If routed to standard waste, incomplete combustion can generate persistent fluorinated organic fragments or highly corrosive hydrogen fluoride (HF) gas. The Environmental Protection Agency (EPA) is increasingly scrutinizing fluorinated organics under RCRA, requiring them to be processed at permitted Treatment, Storage, and Disposal Facilities (TSDFs) capable of high-temperature incineration (>1100°C) with alkaline scrubbers[3].

  • The Pyrazine Ring (N-Heterocycle): The nitrogen-dense aromatic ring will generate nitrogen oxides (NOx) upon thermal decomposition. Waste profiles must be clearly labeled to ensure the receiving TSDF utilizes Selective Catalytic Reduction (SCR) systems to neutralize NOx emissions[1].

  • Ester Hydrolysis Dynamics: In aqueous waste streams, the methyl ester moiety is susceptible to hydrolysis—particularly under basic or highly acidic conditions. This reaction yields 5-fluoropyrazine-2-carboxylic acid and methanol. The generation of methanol alters the flash point of the waste stream, while the evolving gases can cause dangerous pressure buildup in sealed waste carboys.

Operational Workflow: Waste Segregation

To prevent cross-contamination and dangerous chemical interactions, waste must be segregated at the point of generation.

WasteSegregation Start Methyl 5-fluoropyrazine-2-carboxylate Waste Generated Type Determine Waste Matrix Start->Type Solid Solid Waste (Powder, Vials, PPE) Type->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) Type->Liquid Incineration High-Temp Incineration (RCRA Permitted TSDF) Solid->Incineration Double-bagged Halogenated Halogenated Liquid Waste (F-containing stream) Liquid->Halogenated Route to Halogenated->Incineration pH Neutralized

Workflow for the segregation and EPA-compliant disposal of fluorinated pyrazine waste streams.

Step-by-Step Disposal Methodologies

Every procedure below is designed as a self-validating system. Operators must verify specific physical parameters before proceeding to the next step to ensure absolute safety.

Protocol A: Liquid Waste Processing (Solvent Mixtures)

Because this compound contains fluorine, all liquid mixtures containing it must be strictly routed to the Halogenated Waste stream , regardless of the primary solvent used in the reaction.

  • Quenching: If the compound is present in an active reaction mixture, quench the reaction fully in a fume hood.

  • pH Neutralization: Adjust the aqueous layers to a neutral pH (6.0–8.0) using dilute NaHCO3 or weak acid.

    • Validation Step: Dip a universal pH indicator strip into the mixture. Do not proceed until the strip reads green (neutral). This prevents the ester hydrolysis that causes pressure-generating off-gassing.

  • Transfer: Funnel the mixture into a designated, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

  • Pressure Check: Leave the cap loosely threaded for 12 hours in a ventilated waste hood to allow any residual dissolved gases to escape.

    • Validation Step: After 12 hours, tighten the cap and observe for 30 minutes. If the container walls do not bulge, the waste is stable and ready for logistics transfer.

Protocol B: Solid Waste & Consumable Packaging

Empty reagent bottles, contaminated spatulas, weighing paper, and nitrile gloves cannot be discarded in standard laboratory trash[4].

  • Primary Containment: Place all contaminated solid consumables into a clear, 6-mil polyethylene hazardous waste bag.

  • Deactivation of Sharps/Glass: If disposing of the original glass vial, do not rinse it into the sink. Cap the vial tightly and place it directly into the solid waste bag.

  • Secondary Containment: Seal the primary bag using a gooseneck tie, then place it inside a secondary rigid container (e.g., a UN-rated poly drum).

    • Validation Step: Invert the sealed primary bag gently before placing it in the drum. If no powder or residue escapes the seal, the primary containment is verified.

Protocol C: Immediate Spill Response

Methyl 5-fluoropyrazine-2-carboxylate is a respiratory irritant (H335)[2]. Dry sweeping a powder spill will aerosolize the chemical, directly exposing laboratory personnel.

  • Evacuate & Isolate: Clear the immediate area and ensure the room's HVAC is functioning (preferably single-pass air).

  • Dampening: Don an N95 or P100 respirator. Lightly mist the spilled powder with a compatible high-flashpoint solvent (like isopropanol) to collapse the dust hazard.

  • Collection: Use a disposable plastic scraper to push the dampened mass onto absorbent spill pads.

  • Disposal: Transfer the pads into a solid hazardous waste bag as outlined in Protocol B. Wash the spill surface with soap and water, collecting the wash water into the Halogenated Liquid Waste stream.

Regulatory & Logistics Plan

Under RCRA, generators of hazardous waste are strictly liable for their waste from "cradle to grave"[4].

  • Manifesting: When preparing the EPA Uniform Hazardous Waste Manifest, declare the presence of fluorinated organics. This ensures the logistics provider routes the waste to a TSDF equipped with rotary kiln incinerators and wet scrubbers.

  • Storage Limits: Depending on your facility's generator status (VSQG, SQG, or LQG), ensure that accumulated waste containing Methyl 5-fluoropyrazine-2-carboxylate does not remain on-site beyond your legal accumulation time limit (typically 90 days for LQGs)[4].

By adhering to these causally-grounded protocols, laboratories can leverage the synthetic power of fluorinated pyrazines while maintaining an uncompromising standard of safety and environmental stewardship.

References

  • BLD Pharm. "169335-35-7 | Methyl 5-fluoropyrazine-2-carboxylate Safety Data Sheet".
  • Environmental Protection Agency (EPA). "RCRA Permit Policy Compendium: Volume 2, Hazardous Waste Management System". EPA.gov. URL: https://www.epa.gov
  • Trihydro Corporation. "EPA Proposes 9 PFAS as RCRA HC (Hazardous Constituents)". Trihydro Insights. URL: https://www.trihydro.com
  • Defense Logistics Agency. "Chapter 7, Hazardous and Recycled Waste Guidelines". DLA.mil. URL: https://www.dla.mil

Sources

Navigating the Safe Handling of Methyl 5-fluoropyrazine-2-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling Methyl 5-fluoropyrazine-2-carboxylate. Adherence to these procedures is mandatory to ensure a safe working environment and proper disposal of hazardous materials.

Methyl 5-fluoropyrazine-2-carboxylate is a halogenated aromatic compound that, while integral to various research and development endeavors, necessitates stringent safety measures. This document, compiled by our senior application scientists, offers a comprehensive overview of the requisite personal protective equipment (PPE), operational handling procedures, and disposal protocols. Our commitment is to not only supply high-quality chemical reagents but also to ensure our partners in research can utilize them with the utmost confidence and safety.

Understanding the Risks: Hazard Profile of Methyl 5-fluoropyrazine-2-carboxylate

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 5-fluoropyrazine-2-carboxylate is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The presence of the GHS pictogram GHS07 (exclamation mark) and the signal word "Warning" further underscore the need for caution.[1] Given its physical form as a powder, the primary routes of exposure are inhalation of airborne particles, skin contact, eye contact, and ingestion.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling Methyl 5-fluoropyrazine-2-carboxylate. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecifications and Rationale
Hand Protection Type: Nitrile gloves are the preferred choice for their resistance to a range of chemicals and their tendency to tear visibly when punctured.[2] For extended contact or when handling larger quantities, consider thicker, chemical-resistant gloves such as Viton™ or butyl rubber, which offer enhanced protection against aromatic and halogenated hydrocarbons.[2][3][4] Practice: Always inspect gloves for any signs of degradation or punctures before use.[2] Never reuse disposable gloves.[2][5] Remove gloves before touching common surfaces like doorknobs, phones, or keyboards to prevent cross-contamination.[2]
Eye and Face Protection Type: Chemical splash goggles are mandatory to form a tight seal around the eyes, protecting them from airborne powder and potential splashes.[5] When there is a significant risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in conjunction with goggles.[5]
Respiratory Protection Type: Due to the risk of respiratory irritation from the fine powder, a NIOSH-approved respirator is required. For most bench-scale operations, a half-mask respirator with P95 or P100 particulate filters is sufficient.[6] In instances of poor ventilation or when generating significant dust, a powered air-purifying respirator (PAPR) may be necessary to ensure adequate protection.[6] Practice: All users of tight-fitting respirators must undergo a fit test to ensure a proper seal.[7][8]
Protective Clothing Type: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[5] Practice: Protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.
Footwear Type: Closed-toe shoes are mandatory in all laboratory settings where hazardous chemicals are handled.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is paramount in minimizing exposure and ensuring the integrity of your research.

Preparation and Weighing
  • Designated Area: All handling of Methyl 5-fluoropyrazine-2-carboxylate powder should be conducted in a designated area, preferably within a certified chemical fume hood or a powder containment hood to minimize the dispersal of dust.[9]

  • Surface Protection: Before beginning, cover the work surface with absorbent bench paper to contain any potential spills.[9]

  • Weighing: Use an enclosed balance if possible to reduce air currents that can aerosolize the powder.[9] Utilize weigh boats to minimize the chance of spillage.[9]

  • Transfer: When transferring the powder, use a spatula and avoid pouring directly from the bottle, as this can create dust.[9]

Dissolution and Reaction Setup
  • Solvent Addition: When preparing solutions, add the solvent to the vessel containing the pre-weighed powder slowly to avoid splashing.

  • Closed Systems: Whenever feasible, conduct reactions in a closed system to contain any vapors or aerosols.

  • Ventilation: Ensure adequate ventilation throughout the entire process.

Emergency Response and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11] Remove any contaminated clothing.[10][11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[12]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

  • Minor Spill: For small spills, carefully sweep up the powder, avoiding the generation of dust.[13] Place the material in a sealed container for disposal.[13] The area should then be decontaminated.

  • Major Spill: Evacuate the area and alert others.[12][13] Contact your institution's emergency response team.

Disposal Plan: Managing Halogenated Waste

Methyl 5-fluoropyrazine-2-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: All waste containing this compound must be collected in a designated, properly labeled "Halogenated Waste" container.[14][15][16] Do not mix with non-halogenated waste.[14][16]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents.[14]

  • Container Management: Keep the waste container closed when not in use.[15] Do not overfill containers.

  • Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office.[15]

Visualizing the Workflow: A Process Diagram

The following diagram illustrates the key decision points and safety measures in the handling of Methyl 5-fluoropyrazine-2-carboxylate.

cluster_prep Preparation cluster_cleanup Cleanup & Disposal start Start: Obtain Methyl 5-fluoropyrazine-2-carboxylate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) start->ppe designated_area Work in Designated Area (Fume Hood/Containment Hood) ppe->designated_area weigh Weigh Powder designated_area->weigh Proceed with caution dissolve Prepare Solution weigh->dissolve spill Spill or Exposure Occurs weigh->spill react Perform Reaction dissolve->react dissolve->spill decontaminate Decontaminate Work Area react->decontaminate After experiment completion react->spill dispose Dispose of Waste in 'Halogenated Waste' Container decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe end End remove_ppe->end End of Process emergency_procedure Follow Emergency Procedures (First Aid, Spill Cleanup) spill->emergency_procedure report Report Incident emergency_procedure->report

Caption: Workflow for the safe handling of Methyl 5-fluoropyrazine-2-carboxylate.

References

  • Jawaharlal Nehru Centre for Advanced Scientific Research. PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Available from: [Link]

  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • University of Wollongong. LABORATORY WASTE DISPOSAL GUIDELINES. 2018. Available from: [Link]

  • University of Colorado Boulder Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Available from: [Link]

  • Guide Gloves. CHEMICAL- RESISTANT GLOVES. Available from: [Link]

  • Laboratory Waste Disposal. Available from: [Link]

  • McLeod V. Handling and Storing Chemicals. Lab Manager. 2017. Available from: [Link]

  • Environmental Health and Safety. OSHA Glove Selection Chart. Available from: [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. Available from: [Link]

  • University of Nevada, Reno Environmental Health & Safety. Chapter 19, Chemical Hygiene Plan: Emergency Response. Available from: [Link]

  • Florida State University Emergency Management. Chemical Spills. Available from: [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. 2020. Available from: [Link]

  • Safety & Risk Services. Organic Solvent Waste Disposal. Available from: [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. 2025. Available from: [Link]

  • NMSafety. Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. 2024. Available from: [Link]

  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. Available from: [Link]

  • SAFETY DATA SHEET. Available from: [Link]

  • Respiratory protection: NIOSH publishes toolbox talk. Safety and Health Magazine. Available from: [Link]

  • Echt A, Coffey C, Earnest S, et al. A Guide to Respirators Used for Dust in Construction | NIOSH Science Bulletin | CDC. 2020. Available from: [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. CDC. Available from: [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Available from: [Link]

  • The Respiratory Protection Standard: From Dust to Smoke to Coronavirus. EHSLeaders. 2020. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.